molecular formula C9H10O2 B1673441 Benzenepropanoic acid CAS No. 501-52-0

Benzenepropanoic acid

Numéro de catalogue: B1673441
Numéro CAS: 501-52-0
Poids moléculaire: 150.17 g/mol
Clé InChI: XMIIGOLPHOKFCH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Phenylpropionic acid (also known as Hydrocinnamic Acid) is an organic aromatic compound appearing as a white to almost white crystalline solid with a faint, sweet, balsamic odor . It serves as a versatile building block in organic synthesis and is an important metabolite in biological systems. Research Applications & Value: • Pharmaceutical Research: This compound is a valuable intermediate in synthesizing various pharmaceutical compounds . Recent groundbreaking research highlights its role as a gut microbiota metabolite. Studies show that 3-Phenylpropionic acid promotes intestinal epithelial barrier function by activating the aryl hydrocarbon receptor (AhR) signaling pathway . Furthermore, it has been demonstrated to promote myotube hypertrophy via the Foxo3/NAD+ signaling pathway, indicating significant potential for research into muscle growth and development . • Agrochemical & Chemical Development: It acts as a precursor for developing new, high-efficiency acaricides (mite-control agents) . Its derivatives are also investigated for use in pesticides, herbicides, and plant growth regulators . • Flavor and Fragrance Industry: The compound is used in research and development of flavor additives and fragrance compounds, imparting fruity, floral, or sweet notes . Specifications: • CAS Number: 501-52-0 • Molecular Formula: C₉H₁₀O₂ • Molecular Weight: 150.18 g/mol • Assay/Purity: Typically >98.0% (GC) and >98.0% (Neutralization titration) . • Melting Point: 47°C to 51°C . This product is intended For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMIIGOLPHOKFCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2047064
Record name Hydrocinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2047064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White solid; [Merck Index] Off-white or white crystalline powder; [Alfa Aesar MSDS], Solid, White crystalline solid, faint, sweet, somewhat balsamic and coumarin-like odour
Record name Hydrocinnamic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/10825
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Hydrocinnamic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000764
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 3-Phenylpropionic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/179/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

280.00 °C. @ 760.00 mm Hg
Record name 3-phenylpropionic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02024
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Hydrocinnamic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000764
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

5.9 mg/mL, slightly soluble in water; soluble in oils, moderately soluble (in ethanol)
Record name 3-phenylpropionic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02024
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Hydrocinnamic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000764
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 3-Phenylpropionic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/179/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

501-52-0
Record name Benzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=501-52-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydrocinnamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501520
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-phenylpropionic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02024
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name hydrocinnamic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9272
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenepropanoic acid
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hydrocinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2047064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-phenylpropionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.204
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-PHENYL PROPIONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q445IN5CU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Hydrocinnamic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000764
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

45 - 48 °C
Record name 3-phenylpropionic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02024
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Hydrocinnamic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000764
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

A Technical Guide to the Spectral Analysis of Benzenepropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Benzenepropanoic acid, also known as hydrocinnamic acid, is a carboxylic acid with the formula C₉H₁₀O₂. It serves as a valuable building block in the synthesis of various pharmaceuticals and other fine chemicals. Its structural characterization is fundamental to ensuring purity, confirming reaction outcomes, and understanding its metabolic fate. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—used for the unequivocal identification of this compound. We will explore the causal relationships behind the observed spectral data and provide field-proven protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[1][2] It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, such as ¹H and ¹³C.

¹H NMR Spectral Analysis

The proton (¹H) NMR spectrum provides a quantitative and qualitative map of the hydrogen atoms in a molecule. The spectrum of this compound is characterized by distinct signals in both the aromatic and aliphatic regions.

Causality of Chemical Shifts and Splitting:

  • Aromatic Protons (C₆H₅-): The five protons on the phenyl group are influenced by the ring current effect, which deshields them, causing them to resonate downfield, typically in the range of δ 7.2-7.4 ppm. Due to their similar chemical environments, they often appear as a complex, overlapping multiplet.

  • Methylene Protons (-CH₂-CH₂-COOH): The spectrum shows two distinct triplets in the aliphatic region.

    • α-Methylene (C₂H₂-COOH): The protons on the carbon adjacent (alpha) to the electron-withdrawing carbonyl group are deshielded and appear further downfield (approx. δ 2.66 ppm). They are split into a triplet by the two neighboring β-protons.

    • β-Methylene (Ph-CH₂-): The protons on the carbon adjacent (beta) to the phenyl group are also deshielded, but to a lesser extent, appearing around δ 2.95 ppm. These protons are split into a triplet by the two neighboring α-protons.

  • Carboxylic Acid Proton (-COOH): The acidic proton is highly deshielded and typically appears as a broad singlet far downfield (δ > 10 ppm). Its chemical shift can be highly variable and is dependent on concentration and the solvent used.

Table 1: Summary of ¹H NMR Spectral Data for this compound

Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
~7.30 - 7.18Multiplet5HAromatic (C₆H ₅)
~2.95Triplet2Hβ-CH₂ (Benzylic)
~2.66Triplet2Hα-CH₂ (Adjacent to COOH)
>10Broad Singlet1HCarboxylic Acid (-COOH )

Data is compiled from the Spectral Database for Organic Compounds (SDBS) and is typically referenced against a CDCl₃ solvent.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. As each chemically distinct carbon atom generally produces a single peak, this technique is excellent for confirming the number of unique carbons.

Causality of Chemical Shifts:

  • Carbonyl Carbon (-COOH): The carbon of the carboxylic acid group is the most deshielded carbon due to the strong electron-withdrawing effect of the two oxygen atoms, causing it to appear furthest downfield (approx. δ 179 ppm).

  • Aromatic Carbons (C₆H₅-): The six carbons of the phenyl group appear in the typical aromatic region (δ 120-140 ppm). The carbon atom attached to the propyl chain (the ipso-carbon) is a quaternary carbon and will have a different chemical shift and often a lower intensity compared to the protonated carbons.

  • Aliphatic Carbons (-CH₂-CH₂-): The two methylene carbons appear in the aliphatic region of the spectrum. The α-carbon (adjacent to the carbonyl) is more deshielded (~δ 36 ppm) than the β-carbon (~δ 30 ppm).

Table 2: Summary of ¹³C NMR Spectral Data for this compound

Chemical Shift (δ ppm)Assignment
~179.3Carbonyl (C OOH)
~140.5Aromatic (ipso-C )
~128.5Aromatic (C H)
~128.3Aromatic (C H)
~126.3Aromatic (C H)
~35.7α-C H₂
~30.6β-C H₂

Data is compiled from the Spectral Database for Organic Compounds (SDBS) and is typically referenced against a CDCl₃ solvent.[3][4]

Experimental Protocol: NMR Data Acquisition

A standardized protocol ensures reproducibility and data quality.[1][5]

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[1]

  • Filtration: Filter the solution into a clean, 5 mm NMR tube to a depth of about 4-5 cm.

  • Instrumentation: Place the NMR tube into the spectrometer's spinner turbine and insert it into the NMR magnet.

  • Tuning and Shimming: Tune the probe to the correct frequencies for ¹H and ¹³C and shim the magnetic field to achieve optimal homogeneity and resolution.

  • ¹H NMR Acquisition:

    • Pulse Program: Use a standard single-pulse experiment (e.g., zg30).[1]

    • Acquisition Parameters: Set the spectral width to cover the expected range (e.g., 0-16 ppm), an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.[1]

    • Number of Scans: Acquire 8 to 16 scans for a sufficient signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Pulse Program: Use a proton-decoupled single-pulse experiment.

    • Acquisition Parameters: Set a wider spectral width (e.g., 0-220 ppm).

    • Number of Scans: A larger number of scans will be required due to the low natural abundance of ¹³C.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals in the ¹H spectrum and pick the peaks for both spectra.

Visualization: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep1 Dissolve 5-10 mg in 0.6 mL Deuterated Solvent Prep2 Add Internal Standard (TMS) Prep1->Prep2 Prep3 Filter into NMR Tube Prep2->Prep3 Acq1 Insert Sample & Tune Probe Prep3->Acq1 Acq2 Shim Magnetic Field Acq1->Acq2 Acq3 Acquire 1H Spectrum Acq2->Acq3 Acq4 Acquire 13C Spectrum Acq3->Acq4 Proc1 Fourier Transform (FID -> Spectrum) Acq4->Proc1 Proc2 Phase & Baseline Correction Proc1->Proc2 Proc3 Peak Picking & Integration (1H) Proc2->Proc3 Proc4 Assign Signals to Structure Proc3->Proc4

Caption: A streamlined workflow for NMR analysis.

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, Electron Ionization (EI) is a common method that provides both the molecular weight and characteristic fragmentation patterns useful for structural confirmation.

Mass Spectrum Analysis

The mass spectrum of this compound (Molecular Weight: 150.17 g/mol ) exhibits several key features.

Key Fragmentation Pathways:

  • Molecular Ion (M⁺): The parent molecule is ionized by losing an electron, resulting in the molecular ion peak at m/z = 150 . This peak confirms the molecular weight of the compound.

  • Tropylium Ion Formation: A very common and characteristic fragmentation for compounds containing a benzyl group is the cleavage of the β-bond (the bond between the α and β carbons). This results in the formation of a highly stable, resonance-stabilized tropylium cation at m/z = 91 . This is often the base peak (the most intense peak) in the spectrum.

  • McLafferty Rearrangement: Carboxylic acids with a γ-hydrogen can undergo a McLafferty rearrangement. In this process, a γ-hydrogen is transferred to the carbonyl oxygen, followed by cleavage of the α,β-bond. This produces a neutral alkene (ethene) and an ionized enol fragment. For this compound, this rearrangement leads to a significant peak at m/z = 60 .

  • Loss of Carboxyl Group: Cleavage of the bond between the α-carbon and the carboxyl group can lead to the loss of a •COOH radical (45 Da), though this is often less prominent than other pathways.[6]

Table 3: Summary of Key Mass Fragments for this compound (EI-MS)

m/zProposed FragmentStructural FormulaNotes
150Molecular Ion [M]⁺[C₆H₅CH₂CH₂COOH]⁺Confirms molecular weight
91Tropylium Cation[C₇H₇]⁺Often the base peak, characteristic of a benzyl moiety
60Acetic Acid Cation Radical[CH₃COOH]⁺Result of McLafferty Rearrangement
105Loss of •OH and CO[C₇H₅O]⁺A secondary fragmentation from the molecular ion

Data compiled from the NIST Chemistry WebBook and general fragmentation principles.[6][7]

Experimental Protocol: GC-MS Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for analyzing volatile compounds like this compound, often after derivatization to increase volatility.[8][9][10]

  • Sample Preparation (Derivatization): To improve thermal stability and volatility, the carboxylic acid is often converted to an ester (e.g., methyl ester) or a silyl ester (e.g., trimethylsilyl ester).[10]

    • For silylation, evaporate the sample to dryness under a nitrogen stream. Add a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and heat at 60-70°C for 30 minutes.

  • GC Separation:

    • Injection: Inject 1 µL of the derivatized sample into the GC inlet, typically set to 250-280°C in splitless mode.[8][10]

    • Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).

    • Oven Program: Start at a low temperature (e.g., 80°C), hold for 2 minutes, then ramp the temperature at 10-20°C/min up to a final temperature of 280°C and hold for 5-10 minutes.[10]

    • Carrier Gas: Use Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

  • MS Detection:

    • Ionization Mode: Use Electron Ionization (EI) at 70 eV.[10]

    • Temperatures: Set the ion source temperature to ~230°C and the transfer line temperature to ~280°C.[8][10]

    • Mass Range: Scan a mass range of m/z 40-500.

  • Data Analysis: Identify the chromatographic peak corresponding to the this compound derivative. Analyze the corresponding mass spectrum, identifying the molecular ion and key fragment ions. Compare the spectrum to a reference library (e.g., NIST) for confirmation.

Visualization: Key Fragmentation Pathways

Fragmentation_Pathway MolIon This compound [M]⁺˙ m/z = 150 Tropylium Tropylium Cation [C₇H₇]⁺ m/z = 91 (Base Peak) MolIon->Tropylium β-Cleavage McLafferty McLafferty Fragment [C₂H₄O₂]⁺˙ m/z = 60 MolIon->McLafferty McLafferty Rearrangement LossOH Loss of •OH [C₉H₉O]⁺ m/z = 133 MolIon->LossOH -17 Da

Caption: Primary EI fragmentation pathways.

Integrated Spectral Analysis: A Self-Validating System

The true power of spectroscopic analysis lies in the integration of multiple techniques. For this compound:

  • NMR confirms the structure: ¹H NMR confirms the presence of a monosubstituted phenyl ring and a propyl chain with two distinct methylene environments. ¹³C NMR confirms the nine unique carbons, including the carbonyl.

  • MS confirms the identity: The molecular ion peak at m/z 150 from the mass spectrum validates the molecular formula (C₉H₁₀O₂) deduced from the NMR data. The characteristic fragmentation pattern (e.g., the base peak at m/z 91) provides a definitive fingerprint that corroborates the presence of the benzyl moiety identified in the NMR.

Together, these datasets form a self-validating system, providing an exceptionally high degree of confidence in the structural assignment of this compound.

References

Introduction: The Centrality of the Benzenepropanoic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Benzenepropanoic Acid and its Derivatives for Drug Development Professionals

This compound, a molecule featuring a phenyl group attached to a propanoic acid moiety, represents a cornerstone scaffold in modern medicinal chemistry. While structurally unassuming, its true significance is revealed in its derivatives, particularly the 2-arylpropanoic acids, which form the backbone of the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] These agents, including household names like Ibuprofen and Naproxen, function primarily by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of inflammatory mediators called prostaglandins.[1][2][3]

The efficacy and commercial success of these drugs have driven extensive research into their synthesis. For professionals in drug development, a deep understanding of these synthetic routes is not merely academic; it is critical for process optimization, cost reduction, the development of novel analogues, and the implementation of greener, more sustainable manufacturing processes.[4] This guide provides a detailed exploration of the core synthetic methodologies for this compound and its key derivatives, focusing on the chemical logic, practical application, and comparative advantages of each approach.

Part 1: Core Synthetic Methodologies

The synthesis of the this compound core can be approached from several distinct strategic directions. The choice of method is often dictated by the availability of starting materials, desired substitution patterns on the aromatic ring, and scalability considerations.

The Malonic Ester Synthesis: A Classic Route for Carbon Chain Elongation

The malonic ester synthesis is a highly reliable and versatile method for preparing carboxylic acids.[5][6] The strategy hinges on the enhanced acidity of the α-hydrogens of diethyl malonate, which are flanked by two electron-withdrawing carbonyl groups. This allows for easy deprotonation to form a stabilized enolate, which can then act as a nucleophile to attack an appropriate electrophile, such as a benzyl halide.[7][8]

Causality of the Experimental Design: The choice of a relatively mild base, like sodium ethoxide, is sufficient to quantitatively deprotonate the malonic ester without causing unwanted side reactions like ester hydrolysis.[6][9] The subsequent alkylation is a standard SN2 reaction. The final crucial steps involve the hydrolysis of both ester groups to form a dicarboxylic acid, followed by thermal decarboxylation. Heating the malonic acid derivative readily expels CO₂, a thermodynamically favorable process, to yield the desired substituted carboxylic acid.[7][8]

Diagram 1: General Mechanism of Malonic Ester Synthesis

malonic_ester_synthesis start Diethyl Malonate enolate Stabilized Enolate start->enolate 1. NaOEt (Base) alkylated Alkylated Malonic Ester enolate->alkylated 2. Benzyl Halide (R-X) (SN2 Alkylation) diacid Dicarboxylic Acid alkylated->diacid 3. H3O+, Δ (Hydrolysis) final_product This compound diacid->final_product 4. Δ (-CO2) (Decarboxylation)

Caption: Workflow of the Malonic Ester Synthesis for Carboxylic Acids.

Experimental Protocol: Synthesis of this compound via Malonic Ester Route

  • Enolate Formation: In a flame-dried round-bottom flask under an inert atmosphere (N₂), dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide. Cool the solution in an ice bath.

  • Deprotonation: Add diethyl malonate dropwise to the cooled sodium ethoxide solution with continuous stirring. Allow the mixture to stir for 1 hour to ensure complete formation of the sodio-malonic ester.[6]

  • Alkylation: Add benzyl chloride (or benzyl bromide) dropwise to the reaction mixture. After the addition is complete, reflux the mixture for 2-3 hours until the reaction is complete (monitored by TLC).

  • Work-up and Isolation: Cool the mixture, add water, and extract the product into diethyl ether. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain crude diethyl benzylmalonate.

  • Hydrolysis and Decarboxylation: Add a solution of aqueous acid (e.g., H₂SO₄) to the crude ester and heat the mixture to reflux for several hours. This accomplishes both the saponification of the esters and the decarboxylation of the resulting malonic acid.[6]

  • Final Purification: Cool the reaction mixture, which may cause the product to precipitate. Extract the this compound with a suitable organic solvent, dry the organic phase, and remove the solvent. The final product can be purified by recrystallization or distillation.

Arndt-Eistert Synthesis: One-Carbon Homologation

The Arndt-Eistert synthesis is a powerful method for converting a carboxylic acid into its next higher homologue—in this case, transforming an arylacetic acid into an arylpropanoic acid.[10][11] This sequence involves the conversion of the starting carboxylic acid to an acid chloride, reaction with diazomethane to form a diazoketone, and finally, a silver-catalyzed Wolff rearrangement in the presence of a nucleophile.[12][13]

Causality of the Experimental Design: The key step is the Wolff rearrangement.[12][14] The diazoketone, upon catalysis by Ag₂O or light, loses N₂ gas to form a highly reactive carbene. This carbene undergoes a 1,2-rearrangement where the alkyl group migrates to the carbene carbon, forming a ketene intermediate.[12] This ketene is then immediately trapped by a nucleophile present in the reaction mixture (e.g., water) to form the one-carbon-extended carboxylic acid.[10] The stereochemistry of the migrating group is retained during the rearrangement.[12]

Diagram 2: The Arndt-Eistert Homologation Pathway

arndt_eistert acid Arylacetic Acid (R-COOH) acid_chloride Acid Chloride (R-COCl) acid->acid_chloride 1. SOCl2 diazoketone Diazoketone (R-COCHN2) acid_chloride->diazoketone 2. CH2N2 ketene Ketene (R-CH=C=O) diazoketone->ketene 3. Ag2O, Δ (Wolff Rearrangement) product Arylpropanoic Acid (R-CH2COOH) ketene->product 4. H2O (Nucleophile)

Caption: Key transformations in the Arndt-Eistert synthesis.

Experimental Protocol: General Procedure for Arndt-Eistert Synthesis

  • Acid Chloride Formation: Reflux the starting arylacetic acid with thionyl chloride (SOCl₂) for 1-2 hours. Remove the excess SOCl₂ by distillation under reduced pressure to obtain the crude acid chloride.[13]

  • Diazoketone Synthesis: Dissolve the crude acid chloride in an anhydrous, inert solvent like diethyl ether. Cool the solution to 0°C in an ice bath. Cautiously add an ethereal solution of diazomethane (Note: Diazomethane is toxic and explosive) until the yellow color persists. Stir at 0°C for 1 hour.[12][13]

  • Wolff Rearrangement: In a separate flask, prepare a suspension of silver(I) oxide (Ag₂O) in water or an alcohol (if an ester is desired).[10] Slowly add the filtered diazoketone solution to the silver oxide suspension at room temperature or with gentle heating (e.g., 50-60°C). Vigorous evolution of N₂ gas will be observed.

  • Isolation: After the gas evolution ceases, continue stirring for another hour. Filter the reaction mixture to remove the silver catalyst. Acidify the aqueous filtrate to precipitate the carboxylic acid product. Extract the product with an organic solvent, dry, and purify.

Friedel-Crafts Acylation and Subsequent Reduction

This two-step sequence is one of the most industrially significant routes for producing 2-arylpropanoic acids.[15] It begins with a Friedel-Crafts acylation of an aromatic substrate (e.g., isobutylbenzene for ibuprofen synthesis) with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[16] The resulting aryl ketone is then subjected to various transformations to build the propanoic acid side chain.

Causality of the Experimental Design: The Friedel-Crafts acylation is a classic electrophilic aromatic substitution.[17] The Lewis acid (commonly AlCl₃) coordinates to the acylating agent, generating a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring. A key advantage over Friedel-Crafts alkylation is that the resulting ketone is deactivated, preventing over-acylation.[15] The subsequent steps are designed to convert the ketone into the desired carboxylic acid.

Diagram 3: Friedel-Crafts Acylation Route to 2-Arylpropanoic Acids

friedel_crafts_route cluster_0 Step 1: Acylation cluster_1 Step 2: Chain Elongation & Conversion start Arene (e.g., Isobutylbenzene) ketone Aryl Ketone start->ketone Acyl Chloride/Anhydride Lewis Acid (e.g., AlCl3) path_a Darzens Reaction -> Aldehyde ketone->path_a path_b Reduction to Alcohol -> Halogenation ketone->path_b final_product 2-Arylpropanoic Acid (e.g., Ibuprofen) path_a->final_product path_c Halogenation -> Nitrile -> Carboxylic Acid path_b->path_c path_c->final_product ibuprofen_synthesis cluster_boots Boots Process (6 Steps) cluster_bhc BHC Process (3 Steps) b_start Isobutylbenzene b_acyl Acylation b_start->b_acyl b_darzens Darzens Reaction b_acyl->b_darzens b_aldehyde Hydrolysis/Decarboxylation b_darzens->b_aldehyde b_oxime Oxime Formation b_aldehyde->b_oxime b_nitrile Nitrile Formation b_oxime->b_nitrile b_end Ibuprofen b_nitrile->b_end h_start Isobutylbenzene h_acyl Acylation (HF) h_start->h_acyl Carbonylation (CO, Pd) h_alcohol Hydrogenation h_acyl->h_alcohol Carbonylation (CO, Pd) h_end Ibuprofen h_alcohol->h_end Carbonylation (CO, Pd)

References

An In-depth Technical Guide to the Crystal Structure and Polymorphism of Benzenepropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzenepropanoic acid, also known as hydrocinnamic acid, is a carboxylic acid that serves as a fundamental structural motif in a variety of pharmacologically active compounds and natural products. A thorough understanding of its solid-state properties, including crystal structure and polymorphism, is paramount for drug development, formulation, and ensuring the stability and bioavailability of active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of the crystal structure of this compound and explores the concept of polymorphism, drawing on data from related derivatives to illuminate the factors governing crystal packing and solid-form diversity. While this compound itself has not been reported to exhibit polymorphism, this guide will delve into the methodologies for polymorph screening and characterization, offering valuable insights for researchers in the pharmaceutical sciences.

Introduction: The Significance of Solid-State Properties in Drug Development

The solid-state form of an active pharmaceutical ingredient (API) has profound implications for its physicochemical properties, including solubility, dissolution rate, melting point, stability, and bioavailability.[1] Polymorphism, the ability of a compound to exist in multiple crystalline forms with different arrangements or conformations of the molecules in the crystal lattice, is a critical consideration in pharmaceutical development. Different polymorphs of the same API are considered distinct chemical entities by regulatory bodies and can exhibit significantly different therapeutic efficacy and safety profiles.

This compound (Figure 1), a simple phenylpropanoid, provides an excellent model system for understanding the fundamentals of crystal engineering and the factors that dictate solid-state architecture. Its derivatives are ubiquitous in medicinal chemistry, making a foundational understanding of its crystalline behavior essential.

Chemical Structure of this compoundFigure 1: Chemical Structure of this compound.

This guide will first detail the known crystal structure of this compound, followed by a discussion on polymorphism, including the experimental techniques used for its screening and characterization.

The Crystal Structure of this compound

The definitive crystal structure of this compound has been determined by single-crystal X-ray diffraction and the crystallographic data are available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 877003.[2] The corresponding study was published in the journal Crystal Growth & Design. While the full crystallographic information file (CIF) is accessible through the CCDC, this guide summarizes the key structural features.

Molecular Conformation and Intermolecular Interactions

In the solid state, the conformation of the this compound molecule is a crucial determinant of its crystal packing. A study on 3,5-bistrifluoromethylhydrocinnamic acid revealed that the propanoic acid side chain can adopt different conformations, with the trans conformation being common in many 3-phenylpropanoic acid structures.[3]

The primary intermolecular interaction governing the crystal structure of carboxylic acids is the formation of hydrogen-bonded dimers. The carboxylic acid groups of two neighboring molecules form a robust centrosymmetric R22(8) hydrogen bond motif.[3] This strong interaction is a dominant feature in the crystal packing of this compound and its derivatives.

Beyond the primary hydrogen bonding, weaker interactions such as C-H···O and π···π stacking interactions also play a significant role in stabilizing the crystal lattice.[3] The phenyl rings of adjacent molecules can engage in offset stacking arrangements, contributing to the overall cohesive energy of the crystal.

Crystallographic Data

While the specific unit cell parameters and space group for this compound are detailed in the CCDC entry 877003, a general understanding of these parameters is crucial. The space group describes the symmetry of the crystal lattice, while the unit cell dimensions define the repeating unit of the crystal structure. For many organic molecules, including derivatives of cinnamic acid, monoclinic space groups are common.[3]

Table 1: Key Crystallographic Information for this compound

ParameterValueReference
CCDC Deposition Number877003[2]
Associated PublicationCrystal Growth & Design, 2012 , 12 (1), pp 339–347[2]
Dominant Intermolecular InteractionCarboxylic acid hydrogen-bonded dimers (R22(8) motif)[3]
Secondary InteractionsC-H···O bonds, π···π stacking[3]

Polymorphism: The Quest for Solid-Form Diversity

As of the writing of this guide, there are no published reports of polymorphism for the parent compound, this compound. This suggests that under typical crystallization conditions, it preferentially forms a single, thermodynamically stable crystalline phase. However, the absence of reported polymorphs does not definitively rule out their existence under a broader range of experimental conditions.

The study of substituted this compound and cinnamic acid derivatives provides valuable insights into how subtle molecular changes can lead to the formation of multiple polymorphic forms. For instance, the introduction of substituents can alter intermolecular interactions, molecular conformation, and overall packing efficiency, thereby making different crystal packing arrangements energetically accessible.[3]

Methodologies for Polymorph Screening

A comprehensive polymorph screen is a critical step in the solid-state characterization of any API. The goal is to induce crystallization under a wide variety of conditions to access both thermodynamically and kinetically favored forms.

Experimental Protocol: General Polymorph Screening

  • Solvent Crystallization:

    • Dissolve the compound in a diverse range of solvents (varying in polarity, hydrogen bonding capability, etc.) to achieve saturation.

    • Induce crystallization through various methods:

      • Slow Evaporation: Allow the solvent to evaporate slowly at different temperatures.

      • Cooling Crystallization: Slowly cool a saturated solution to induce precipitation.

      • Anti-solvent Addition: Add a solvent in which the compound is insoluble to a solution of the compound.

  • Solid-State Methods:

    • Grinding: Subject the crystalline material to mechanical stress to potentially induce a phase transformation.

    • Sublimation: Heat the solid under vacuum to induce sublimation, followed by condensation to form crystals.

    • Melt Quenching: Melt the solid and then rapidly cool it to form an amorphous phase, which can then be crystallized under various conditions.

  • High-Throughput Screening: Utilize automated systems to perform a large number of crystallization experiments in parallel on a small scale.

The following diagram illustrates a typical workflow for a comprehensive polymorph screen.

Polymorph_Screening_Workflow cluster_crystallization Crystallization Methods cluster_techniques Generation Techniques cluster_analysis Solid-Form Characterization Solvent Solvent-Based Evaporation Slow/Fast Evaporation Solvent->Evaporation Cooling Cooling Crystallization Solvent->Cooling Antisolvent Anti-solvent Addition Solvent->Antisolvent Solid Solid-State Grinding Grinding Solid->Grinding Sublimation Sublimation Solid->Sublimation Melt Melt-Based MeltQuench Melt Quenching Melt->MeltQuench PXRD Powder X-Ray Diffraction (PXRD) Evaporation->PXRD Cooling->PXRD Antisolvent->PXRD Grinding->PXRD Sublimation->PXRD MeltQuench->PXRD DSC Differential Scanning Calorimetry (DSC) PXRD->DSC TGA Thermogravimetric Analysis (TGA) PXRD->TGA Spectroscopy Raman/IR Spectroscopy PXRD->Spectroscopy Microscopy Hot-Stage Microscopy PXRD->Microscopy Polymorphs Identified Polymorphs DSC->Polymorphs TGA->Polymorphs Spectroscopy->Polymorphs Microscopy->Polymorphs API API Solid Form API->Solvent API->Solid API->Melt caption Workflow for Polymorph Screening and Characterization

A typical workflow for polymorph screening and characterization.
Characterization of Polymorphic Forms

Once different solid forms are obtained, a suite of analytical techniques is employed to characterize them and determine their relationship to one another.

  • Powder X-Ray Diffraction (PXRD): This is the primary technique for identifying and distinguishing between different crystalline forms. Each polymorph will have a unique diffraction pattern, which serves as its "fingerprint."

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine melting points, transition temperatures, and the thermodynamic relationship between polymorphs (i.e., enantiotropic or monotropic).

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to identify solvates and hydrates by detecting weight loss upon heating.

  • Spectroscopy (Raman and Infrared): Vibrational spectroscopy can differentiate between polymorphs as the different crystal packing and molecular conformations will result in distinct vibrational modes.

  • Hot-Stage Microscopy: This technique allows for the visual observation of thermal events, such as melting and solid-solid phase transitions, as a function of temperature.

Factors Influencing Crystal Packing and Polymorphism

The propensity of a molecule to exhibit polymorphism is a delicate balance of intramolecular and intermolecular forces.

  • Molecular Flexibility: Molecules with a high degree of conformational flexibility are more likely to adopt different conformations in the solid state, leading to conformational polymorphism.

  • Intermolecular Interactions: The strength and directionality of intermolecular interactions, such as hydrogen bonds, halogen bonds, and π-stacking, are critical in determining the crystal packing. Competition between different types of interactions can lead to the formation of multiple polymorphs.

  • Kinetic vs. Thermodynamic Control: The conditions of crystallization can favor the formation of either a kinetically or thermodynamically stable form. Rapid crystallization often yields metastable polymorphs, while slower processes tend to produce the most stable form.

The following diagram illustrates the relationship between the amorphous state, metastable polymorphs, and the stable polymorph.

Polymorph_Energy_Landscape cluster_energy Amorphous Amorphous State Metastable Metastable Polymorph(s) Amorphous->Metastable Crystallization Stable Stable Polymorph Amorphous->Stable Crystallization Metastable->Stable Phase Transition

Energy landscape illustrating the relationship between different solid forms.

Conclusion and Future Perspectives

This technical guide has provided a detailed overview of the crystal structure of this compound and the broader context of polymorphism in the solid-state sciences. While this compound itself appears to favor a single crystalline form, the principles and methodologies discussed herein are universally applicable to the study of any crystalline material.

For researchers in drug development, a proactive and thorough investigation of the solid-state landscape of any API is not merely a regulatory requirement but a fundamental scientific necessity. Understanding the crystal structure and polymorphic behavior of a molecule is key to controlling its properties and ensuring the development of safe, stable, and effective pharmaceutical products. Future research in this area will likely focus on computational methods for predicting crystal structures and polymorphism, as well as the development of novel crystallization techniques to access new and elusive solid forms.

References

A Technical Guide to the Natural Occurrence and Biosynthesis of Benzenepropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Benzenepropanoic acid, also known as 3-phenylpropanoic acid or hydrocinnamic acid, is a phenylpropanoid with significant relevance across biology and commerce. It functions as a plant metabolite, a microbial signaling molecule, and a key precursor in the synthesis of pharmaceuticals and fragrances.[1][2] This technical guide provides an in-depth exploration of the natural distribution of this compound and delineates the core biosynthetic pathways responsible for its production in plants and microorganisms. Furthermore, this document furnishes researchers, scientists, and drug development professionals with detailed, field-proven experimental protocols for the extraction, quantification, and study of this versatile molecule, underpinned by authoritative references and visual aids to facilitate comprehension and application.

Natural Occurrence of this compound

This compound is a naturally occurring compound found across various biological kingdoms, from microorganisms to plants and animals.[1][3] Its presence is often linked to the metabolism of aromatic amino acids and dietary polyphenols.

In Plants

In the plant kingdom, this compound and its hydroxylated derivatives are key intermediates in the phenylpropanoid pathway.[4] This pathway is central to the synthesis of a vast array of secondary metabolites, including lignin, flavonoids, and stilbenes.[4][5] These compounds are critical for plant defense against pathogens and UV radiation, structural support, and pollinator attraction.[6][7] this compound has been identified in various plant species, including Cistus creticus and plants of the Hoya genus.[1] While often present as an intermediate, it can also accumulate in certain tissues. It is considered a C6-C3 phenylpropanoid unit derived from phenylalanine.[8] Its presence has been noted in numerous foods and beverages, such as beer, tomatoes, winter savory, and cranberries, contributing to their flavor and aroma profiles.[3]

In Microorganisms

Microorganisms, particularly bacteria, are significant producers and metabolizers of this compound. Strains of Escherichia coli are known to both produce and catabolize it.[1][9] Certain endophytic and soil bacteria, such as Arthrobacter humicola and Streptomyces species, produce the acid, where it can exhibit antimicrobial and phytotoxic activities.[10] In the context of the human gut microbiome, this compound is a notable metabolite. Gut microbes metabolize dietary flavan-3-ols and other phenolic compounds into simpler phenolic acids, including 3-(3-hydroxyphenyl)propionic acid, a derivative of this compound.[11]

In Animals

In animals, this compound is primarily considered a metabolite. It can be a product of the host's metabolism or, more significantly, a result of the metabolic activities of the gut microflora on dietary precursors.[1] For example, the metabolism of certain compounds in forages by rumen microbes in livestock can lead to the formation of related propanoic acid derivatives.[12] Its presence in blood, urine, and feces serves as a biomarker for the consumption of polyphenol-rich foods.[3]

Biosynthesis of this compound

The biosynthesis of this compound is intrinsically linked to the phenylpropanoid pathway, which begins with the aromatic amino acid L-phenylalanine.[4]

The Core Phenylpropanoid Pathway in Plants

The canonical pathway in plants involves a series of enzymatic steps to convert L-phenylalanine into various phenylpropanoids. This compound is formed via the reduction of cinnamic acid.

  • Deamination of Phenylalanine: The pathway initiates with the enzyme Phenylalanine Ammonia-Lyase (PAL) , which catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid.[4][5][13] This is a committed step, directing carbon flow from primary metabolism into the vast network of phenylpropanoid secondary metabolism.[13][14]

  • Hydroxylation (Optional Branch): trans-Cinnamic acid can be hydroxylated by Cinnamate-4-Hydroxylase (C4H) to form p-coumaric acid, a precursor to a wide range of other phenylpropanoids like flavonoids and lignin.[5][6][13]

  • Reduction to this compound: The direct precursor to this compound is trans-cinnamic acid. The conversion involves the reduction of the α,β-unsaturated double bond of the propene tail. This reduction is catalyzed by a Cinnamate Reductase or a similar enoate reductase enzyme. While much of the pathway focuses on downstream products, this reductive step yields this compound (hydrocinnamic acid). In some yeasts, this reduction has also been observed.[15]

The following diagram illustrates the initial steps of the phenylpropanoid pathway leading to this compound.

This compound Biosynthesis Phe L-Phenylalanine Cin trans-Cinnamic Acid Phe->Cin Phenylalanine Ammonia-Lyase (PAL) BPA This compound (Hydrocinnamic Acid) Cin->BPA Cinnamate Reductase pCou p-Coumaric Acid Cin->pCou Cinnamate-4- Hydroxylase (C4H) Downstream Further Phenylpropanoids (Lignin, Flavonoids, etc.) pCou->Downstream 4-Coumarate-CoA Ligase (4CL) & other enzymes

Caption: Core biosynthesis pathway from L-phenylalanine.

Microbial Biosynthesis

Microorganisms can synthesize this compound through pathways similar to those in plants, often as part of engineered metabolic routes for producing valuable chemicals.[16] For example, E. coli has been metabolically engineered to produce 3-phenylpropionic acid (3-PPA) by introducing genes for tyrosine ammonia lyase and an enoate reductase.[16] These engineered strains can convert intermediates from the shikimate pathway, such as phenylalanine, into cinnamic acid and subsequently reduce it to this compound.[16][17] The catabolism of this compound in microbes like E. coli has also been studied, revealing branched pathways that break down the aromatic ring.[9]

Quantitative Data Summary

The concentration of this compound and its derivatives can vary significantly depending on the source and metabolic state. In humans, its concentration in biological fluids is a direct reflection of dietary intake of polyphenols. The following table summarizes representative data on the production of phenylpropanoic acids in engineered microbial systems.

CompoundHost OrganismTiter (mg/L)Source
3-Phenylpropionic Acid (3-PPA)Escherichia coli218.16[16]
p-Coumaric AcidEscherichia coli974[17]
Caffeic AcidEscherichia coli150[17]
Ferulic AcidEscherichia coli196[17]

Experimental Protocols

Protocol for Extraction of this compound from Plant Material

Objective: To extract free and esterified phenolic acids, including this compound, from a plant matrix for subsequent analysis.

Expertise & Experience Note: This protocol employs a sequential extraction to separate different forms of phenolic acids. The initial methanol/ethanol extraction isolates free phenolics, while subsequent alkaline hydrolysis is a critical step to release ester-bound acids from cell wall polymers.[18]

Methodology:

  • Sample Preparation:

    • Lyophilize (freeze-dry) fresh plant material to preserve chemical integrity.

    • Grind the dried tissue into a fine powder using a mortar and pestle with liquid nitrogen or a cryogenic mill. Store the powder at -80°C until extraction.

  • Extraction of Free Phenolic Acids:

    • Weigh approximately 1 gram of powdered plant material into a centrifuge tube.

    • Add 20 mL of 80% aqueous methanol.

    • Vortex thoroughly and incubate in a sonicator bath for 30 minutes at room temperature.

    • Centrifuge at 4,000 x g for 15 minutes. Decant the supernatant into a clean flask.

    • Repeat the extraction on the pellet two more times. Pool all supernatants.

  • Solvent Evaporation:

    • Evaporate the methanol from the pooled supernatant using a rotary evaporator at <40°C.

  • Acidification and Liquid-Liquid Extraction:

    • Adjust the pH of the remaining aqueous solution to 2.0 using 6 M HCl.

    • Transfer the acidified solution to a separatory funnel.

    • Extract the free phenolic acids by partitioning three times with an equal volume of diethyl ether.[18]

    • Pool the diethyl ether fractions, dry over anhydrous sodium sulfate, and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of methanol for analysis (e.g., by HPLC or GC-MS).

  • Extraction of Esterified Phenolic Acids (from residue):

    • Take the plant residue from step 2.

    • Add 20 mL of 2 M NaOH and incubate for 4 hours at room temperature with shaking under a nitrogen atmosphere to prevent oxidation.[18]

    • Acidify the hydrolysate to pH 2.0 with 6 M HCl.

    • Perform liquid-liquid extraction with diethyl ether as described in step 4.

    • Process the ether fraction as described above to yield the ester-bound phenolic acid fraction.

Protocol for Quantification by UHPLC-MS/MS

Objective: To achieve sensitive and selective quantification of this compound in a complex biological extract.

Trustworthiness Note: This method uses Ultra-High-Performance Liquid Chromatography (UHPLC) for superior separation coupled with a triple quadrupole mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. MRM provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition, ensuring accurate quantification even in complex matrices.[19]

Methodology:

  • Instrumentation:

    • A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).[19]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would be: 0-1 min (5% B), 1-8 min (5-95% B), 8-10 min (95% B), 10-10.1 min (95-5% B), 10.1-12 min (5% B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI in negative mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition for this compound: Precursor ion (Q1) m/z 149.1 -> Product ion (Q3) m/z 105.1. (Note: These values should be optimized on the specific instrument).

    • Instrument Parameters: Optimize capillary voltage, cone voltage, and collision energy to maximize the signal for the specific transition.

  • Quantification:

    • Prepare a calibration curve using certified standards of this compound at concentrations ranging from ng/mL to µg/mL.

    • Spike samples with a stable isotope-labeled internal standard (e.g., D5-benzenepropanoic acid) prior to extraction to correct for matrix effects and extraction losses.

    • Calculate the concentration in the unknown sample by comparing the peak area ratio of the analyte to the internal standard against the generated calibration curve.

The workflow for sample analysis is visualized below.

Analytical Workflow Sample Plant Extract or Biological Fluid Spike Spike with Internal Standard Sample->Spike Extract Extraction (Protocol 4.1) Spike->Extract Dry Drydown & Reconstitution Extract->Dry Inject UHPLC Injection Dry->Inject Separate C18 Reverse Phase Separation Inject->Separate Ionize ESI (Negative Mode) Separate->Ionize Detect MS/MS Detection (MRM Mode) Ionize->Detect Quant Quantification (vs. Calibration Curve) Detect->Quant

Caption: Experimental workflow for quantification.

References

The Emergence of Benzenepropanoic Acid Derivatives as Novel Antimicrobial Agents: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the exploration of novel therapeutic agents. This technical guide delves into the promising antimicrobial activity of benzenepropanoic acid derivatives, a class of compounds traditionally recognized for their anti-inflammatory properties. We provide an in-depth analysis of their synthesis, mechanisms of action, and structure-activity relationships. Furthermore, this guide offers detailed, field-proven protocols for the evaluation of their antimicrobial efficacy and cytotoxicity, equipping researchers and drug development professionals with the essential knowledge to advance in this burgeoning field of study.

Introduction: Repurposing a Familiar Scaffold

This compound derivatives, the core structure of widely used non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen, have recently garnered significant attention for their potential as antimicrobial agents.[1][2] The initial discovery of their antimicrobial properties has opened a new avenue for drug repurposing and the development of novel therapeutics to combat multidrug-resistant pathogens. This guide serves as a comprehensive resource for researchers, providing both the theoretical framework and practical methodologies to explore this promising class of compounds.

The primary advantage of exploring these derivatives lies in their well-established safety profiles and synthetic accessibility. By modifying the carboxylic acid moiety of the parent NSAID, researchers have successfully generated a diverse library of esters, amides, and heterocyclic derivatives with potent antibacterial and antifungal activities.[3][4] This strategic modification often mitigates the gastrointestinal side effects associated with the parent drugs while enhancing their antimicrobial potency.

Synthesis of this compound Derivatives: A Modular Approach

The synthesis of antimicrobial this compound derivatives typically involves the modification of the carboxylic acid group of a commercially available parent compound, such as ibuprofen or naproxen. A common and efficient strategy is the conversion of the carboxylic acid to a more reactive acyl chloride, which can then be readily reacted with a variety of nucleophiles to generate a diverse range of derivatives.

A general synthetic scheme is presented below:

Synthesis_Workflow cluster_0 Activation of Carboxylic Acid cluster_1 Derivatization cluster_2 Optional Further Modification Parent_Acid This compound (e.g., Ibuprofen, Naproxen) Acyl_Chloride Acyl Chloride Intermediate Parent_Acid->Acyl_Chloride SOCl₂ or (COCl)₂ Derivative This compound Derivative (Amide, Ester, Hydrazide, etc.) Acyl_Chloride->Derivative Nucleophile Nucleophile (Amine, Alcohol, Hydrazine, etc.) Nucleophile->Derivative Heterocycle Heterocyclic Derivative Derivative->Heterocycle Cyclization Reactions

Caption: General synthetic workflow for this compound derivatives.

This modular approach allows for the systematic exploration of the chemical space and the generation of compound libraries for structure-activity relationship (SAR) studies.

Unraveling the Antimicrobial Mechanism of Action

While the precise mechanisms are still under active investigation, current evidence suggests that this compound derivatives exert their antimicrobial effects through a multi-pronged attack on microbial cells.[5][6] Unlike traditional antibiotics that often have a single target, these derivatives appear to disrupt multiple cellular processes, potentially reducing the likelihood of resistance development.

The proposed mechanisms of action include:

  • Disruption of the Cytoplasmic Membrane: A primary mode of action is believed to be the compromising of the bacterial cell membrane's integrity.[5][6] This disruption leads to the leakage of intracellular components, such as potassium ions, and ultimately cell death.[5] The lipophilic nature of these compounds facilitates their insertion into the lipid bilayer, altering its fluidity and permeability.[7]

  • Inhibition of DNA Synthesis: Several studies have indicated that these derivatives can interfere with bacterial DNA replication.[5][8] The proposed mechanism involves the inhibition of key enzymes involved in DNA synthesis, preventing the proliferation of the microbial cells.

  • Inhibition of Bacterial Enzymes: While the parent NSAIDs are known inhibitors of cyclooxygenase (COX) enzymes in mammals, their derivatives may target different enzymes within microbial cells.[2] Further research is needed to identify the specific bacterial enzymatic targets.

The following diagram illustrates the potential microbial cellular targets:

Mechanism_of_Action cluster_cell Bacterial Cell Membrane Cytoplasmic Membrane DNA DNA Replication Enzymes Essential Enzymes Derivative Benzenepropanoic Acid Derivative Derivative->Membrane Disruption of Integrity (Ion Leakage) Derivative->DNA Inhibition of Synthesis Derivative->Enzymes Inhibition of Function

Caption: Putative mechanisms of antimicrobial action.

Structure-Activity Relationship (SAR): Designing Potent Antimicrobial Agents

Systematic modification of the this compound scaffold has provided valuable insights into the structural requirements for potent antimicrobial activity. The following key SAR observations have been made:

  • The Carboxylic Acid Moiety: Conversion of the carboxylic acid to amides, esters, or hydrazides is crucial for enhancing antimicrobial activity.[3] Amide derivatives, in particular, have shown stronger inhibitory effects compared to their ester counterparts.[3]

  • The Amide/Ester Substituent: The nature of the substituent on the amide or ester group significantly influences potency and spectrum of activity. Aromatic and heterocyclic moieties often lead to increased activity.

  • The this compound Core: The core structure of the parent NSAID (e.g., ibuprofen, naproxen) also plays a role in determining the antimicrobial profile. For instance, some studies suggest that naproxen derivatives exhibit good activity against Gram-positive bacteria.[9][10]

A quantitative structure-activity relationship (QSAR) model can be a valuable tool in predicting the antimicrobial activity of novel derivatives and guiding the design of more potent compounds.[11][12]

Experimental Protocols: A Practical Guide

This section provides detailed, step-by-step methodologies for the key experiments required to evaluate the antimicrobial and cytotoxic properties of this compound derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][14][15]

Protocol:

  • Preparation of Bacterial Inoculum:

    • Aseptically select 3-5 well-isolated colonies of the test microorganism from an 18-24 hour agar plate.

    • Suspend the colonies in a sterile broth medium (e.g., Mueller-Hinton Broth).

    • Incubate the broth culture at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[16]

    • Dilute the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[17]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in the broth medium in a sterile 96-well microtiter plate.[13] The concentration range should be selected based on the expected potency of the compound.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (bacteria in broth without the compound) and a negative control (broth only).[15]

    • Seal the plate and incubate at 37°C for 16-20 hours.[17]

  • Determination of MIC:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[15]

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability.[17][18][19]

Protocol:

  • Cell Seeding:

    • Seed a suitable eukaryotic cell line (e.g., HeLa, HEK293) into a 96-well plate at an appropriate density.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[17]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the compound.

    • Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).[20]

    • Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.[17]

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[17]

  • Solubilization and Absorbance Measurement:

    • Carefully remove the MTT-containing medium.

    • Add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[17]

    • Measure the absorbance at a wavelength of 540-570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Quantitative Data Summary

The following tables summarize the reported antimicrobial activities of representative this compound derivatives against various microbial strains.

Table 1: Antibacterial Activity of Ibuprofen Derivatives

DerivativeTest OrganismMIC (µg/mL)Reference
(S)-Ibuprofen amideBacillus subtilis2000-20000[3]
(S)-Ibuprofen amideEscherichia coli2000-20000[3]
Ibuprofen-vanillin derivative (Vd)Staphylococcus aureus>500[21]
Ibuprofen-vanillin derivative (Vd)Escherichia coli>500[21]
IbuprofenStaphylococcus aureus (MRSA)2500[22]
IbuprofenCutibacterium acnes313[22]

Table 2: Antimicrobial Activity of Naproxen Derivatives

DerivativeTest OrganismMIC (mg/mL)Reference
NaproxenStaphylococcus aureus2[10]
NaproxenEnterococcus faecalis4[10]
Naproxen-Amino Acid DerivativesStaphylococcus aureusComparable to Ampicillin[9]
Naproxen-Amino Acid DerivativesEscherichia coliComparable to Ciprofloxacin[9]
Auranofin-Naproxen (AF-Napx)Staphylococcus aureus0.25-2 µM[23]
Auranofin-Naproxen (AF-Napx)Staphylococcus epidermidis≤0.12 µM[23]

Table 3: Antimicrobial Activity of Flurbiprofen and its Derivatives

CompoundTest OrganismMIC (µg/mL)Reference
FlurbiprofenTrichophyton spp.8-16[24]
FlurbiprofenMicrosporum spp.8-16[24]
FlurbiprofenEpidermophyton spp.8-16[24]
FlurbiprofenCandida albicans-[24]
FlurbiprofenStaphylococcus aureus-[24]
Flurbiprofen Amide Derivatives-Higher activity than Flurbiprofen[25]

Conclusion and Future Directions

This compound derivatives represent a promising and largely untapped resource for the development of new antimicrobial agents. Their synthetic tractability, favorable safety profiles, and multi-targeted mechanisms of action make them attractive candidates for further investigation. Future research should focus on:

  • Elucidating Detailed Mechanisms of Action: Utilizing advanced techniques such as transcriptomics and proteomics to identify specific molecular targets and pathways affected by these derivatives.

  • Expanding Structure-Activity Relationship Studies: Synthesizing and screening a wider range of derivatives to build more comprehensive SAR models and optimize antimicrobial potency and spectrum.

  • In Vivo Efficacy and Safety Studies: Evaluating the most promising candidates in animal models of infection to assess their therapeutic potential and further confirm their safety.

  • Investigating Synergy with Existing Antibiotics: Exploring the potential of these derivatives to act as adjuvants that can potentiate the activity of conventional antibiotics and overcome resistance.

By leveraging the principles and protocols outlined in this guide, the scientific community can accelerate the development of this exciting new class of antimicrobial agents and contribute to the global fight against infectious diseases.

References

A-Technical-Guide-to-Screening-Benzenepropanoic-Acid-Analogs-for-Anti-inflammatory-Properties

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive framework for the screening of benzenepropanoic acid analogs for anti-inflammatory properties. It is designed for researchers, scientists, and drug development professionals engaged in the discovery of novel anti-inflammatory agents. This guide moves beyond a mere listing of protocols, delving into the causal relationships behind experimental choices and emphasizing the importance of self-validating systems for robust and reproducible data. We will explore a tiered screening cascade, from initial in silico and in vitro assays to more complex cell-based and in vivo models, all grounded in the established mechanisms of inflammation and the known pharmacology of this compound derivatives.

Introduction: The Rationale for Targeting this compound Analogs

The this compound scaffold is a cornerstone in the development of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] Prominent members of this class, such as ibuprofen and naproxen, exert their therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of pro-inflammatory prostaglandins.[3][4][5][6] The continued interest in developing new analogs stems from the desire to improve upon the therapeutic window of existing drugs, aiming for enhanced efficacy, better selectivity for the inducible COX-2 isoform over the constitutive COX-1, and consequently, a reduction in gastrointestinal and cardiovascular side effects.[3][5][7]

This guide will navigate the intricate process of identifying promising new this compound analogs with superior anti-inflammatory profiles. We will begin with the foundational aspects of analog synthesis and then progress through a logical screening funnel designed to efficiently identify and characterize lead candidates.

Foundational Stage: Synthesis and In Silico Profiling

Synthesis of this compound Analogs

The journey begins with the chemical synthesis of a diverse library of this compound analogs. Various synthetic routes can be employed, often starting from readily available precursors.[8][9][10] For instance, modifications can be introduced to the phenyl ring, the propanoic acid side chain, or by introducing different functional groups to explore the structure-activity relationship (SAR).[11][12] A well-documented approach involves the enzymatic resolution of racemic esters to obtain optically pure enantiomers, which is crucial as stereochemistry often plays a significant role in biological activity.[8]

In Silico ADMET Profiling: The First Filter

Before committing to resource-intensive wet lab experiments, a preliminary in silico screening for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a crucial first step.[13][14][15] This computational approach uses models to predict how a compound will behave in a biological system, helping to weed out candidates with unfavorable pharmacokinetic or toxicological profiles early in the discovery process.[13][14][16][17] While in silico tools are predictive and not definitive, they provide a valuable initial filter to prioritize compounds for further investigation.[13][14]

Key ADMET Parameters to Assess:

  • Absorption: Oral bioavailability, intestinal absorption (Caco-2 permeability), and P-glycoprotein (P-gp) substrate potential.

  • Distribution: Plasma protein binding and blood-brain barrier penetration.

  • Metabolism: Prediction of major metabolic sites and potential for drug-drug interactions (e.g., inhibition of cytochrome P450 enzymes).

  • Excretion: Prediction of renal or biliary clearance pathways.

  • Toxicity: Prediction of potential cardiotoxicity (hERG inhibition), hepatotoxicity, and mutagenicity (Ames test).

Tier 1 Screening: In Vitro Assays for Primary Anti-Inflammatory Activity

Compounds that pass the initial in silico filter proceed to in vitro screening. These assays are cost-effective, high-throughput, and provide the first experimental evidence of anti-inflammatory potential.[18][19]

Cyclooxygenase (COX) Enzyme Inhibition Assays

Given that the primary mechanism of action for many this compound derivatives is COX inhibition, this is a logical starting point.[1][3]

Protocol: COX-1 and COX-2 Inhibition Assay

  • Objective: To determine the 50% inhibitory concentration (IC50) of the test compounds against COX-1 and COX-2 enzymes.

  • Materials: Recombinant human COX-1 and COX-2 enzymes, arachidonic acid (substrate), assay buffer (e.g., Tris-HCl), and a detection system to measure prostaglandin E2 (PGE2) production (e.g., ELISA or mass spectrometry).

  • Procedure: a. Prepare serial dilutions of the this compound analogs. b. In a microplate, incubate the enzymes with the test compounds or a vehicle control for a defined period. c. Initiate the enzymatic reaction by adding arachidonic acid. d. Stop the reaction and quantify the amount of PGE2 produced. e. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Data Presentation: COX Inhibition Profile

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
Analog-00115.21.88.4
Analog-0025.65.21.1
Ibuprofen13.53.14.4
Celecoxib>1000.05>2000

A higher selectivity index indicates greater selectivity for COX-2.

Protein Denaturation Inhibition Assay

Inflammation can lead to the denaturation of proteins.[19] This assay provides a simple and rapid method to assess the ability of a compound to prevent protein denaturation, a hallmark of its anti-inflammatory potential.[19][20][21][22]

Protocol: Inhibition of Albumin Denaturation

  • Objective: To evaluate the ability of the test compounds to inhibit heat-induced denaturation of bovine serum albumin (BSA) or egg albumin.

  • Materials: Bovine serum albumin (BSA) or egg albumin solution, phosphate-buffered saline (PBS), and a spectrophotometer.

  • Procedure: a. Prepare a reaction mixture containing the albumin solution and various concentrations of the test compounds. b. Incubate the mixtures at 37°C for 20 minutes, followed by heating at a higher temperature (e.g., 57°C or 72°C) for a set duration to induce denaturation.[21] c. After cooling, measure the turbidity of the solutions spectrophotometrically at 660 nm.[21] d. Calculate the percentage of inhibition of protein denaturation.

Tier 2 Screening: Cell-Based Assays for Cellular Mechanisms

Promising candidates from Tier 1 are advanced to cell-based assays to investigate their effects in a more biologically relevant context.

Inhibition of Pro-inflammatory Cytokine Production

Chronic inflammatory diseases are often characterized by the overproduction of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[23]

Protocol: Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages

  • Objective: To measure the inhibitory effect of the test compounds on the production of pro-inflammatory cytokines in LPS-stimulated macrophages (e.g., RAW 264.7 or THP-1 cells).[24]

  • Materials: Macrophage cell line, cell culture medium, lipopolysaccharide (LPS), and ELISA kits for TNF-α, IL-6, and IL-1β.

  • Procedure: a. Seed the macrophage cells in a multi-well plate and allow them to adhere. b. Pre-treat the cells with different concentrations of the this compound analogs for a specified time. c. Stimulate the cells with LPS to induce an inflammatory response. d. After incubation, collect the cell culture supernatant. e. Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using ELISA. f. Determine the IC50 values for the inhibition of each cytokine.

NF-κB Signaling Pathway Inhibition

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cytokines and COX-2.[25][26]

Protocol: NF-κB Reporter Assay

  • Objective: To determine if the test compounds inhibit the NF-κB signaling pathway.

  • Materials: A cell line stably transfected with an NF-κB-driven reporter gene (e.g., luciferase or β-lactamase), cell culture medium, and a stimulating agent (e.g., TNF-α or LPS).[27]

  • Procedure: a. Culture the reporter cell line in the presence of varying concentrations of the test compounds. b. Stimulate the cells with TNF-α or LPS to activate the NF-κB pathway. c. After an appropriate incubation period, lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase). d. A decrease in reporter activity indicates inhibition of the NF-κB pathway.

Visualization of the Inflammatory Signaling Cascade

G cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds to MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Genes (COX-2, TNF-α, IL-6) Nucleus->Proinflammatory_Genes Activates Transcription of Cytokines Pro-inflammatory Cytokines Proinflammatory_Genes->Cytokines COX2 COX-2 Proinflammatory_Genes->COX2 Inflammation Inflammation Cytokines->Inflammation Prostaglandins Prostaglandins COX2->Prostaglandins Arachidonic Acid Arachidonic_Acid Arachidonic Acid Prostaglandins->Inflammation Benzenepropanoic_Acid Benzenepropanoic Acid Analogs Benzenepropanoic_Acid->IKK May Inhibit Benzenepropanoic_Acid->COX2 Inhibits

Caption: Simplified signaling pathway of LPS-induced inflammation and potential points of intervention for this compound analogs.

Tier 3 Screening: In Vivo Models of Inflammation

Compounds demonstrating potent and selective activity in cell-based assays are then evaluated in animal models of inflammation to assess their in vivo efficacy and safety.[28][29][30][31]

Carrageenan-Induced Paw Edema Model

This is a classic and widely used model of acute inflammation.[30]

Protocol: Carrageenan-Induced Paw Edema in Rodents

  • Objective: To evaluate the anti-edematous effect of the test compounds.

  • Animals: Wistar rats or Swiss albino mice.

  • Procedure: a. Administer the this compound analogs orally or intraperitoneally at various doses. b. After a set time (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw to induce localized inflammation and edema. c. Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer or calipers. d. Calculate the percentage of inhibition of edema compared to the vehicle-treated control group.

Adjuvant-Induced Arthritis Model

This model is used to study chronic inflammation and is relevant to human rheumatoid arthritis.[28]

Protocol: Adjuvant-Induced Arthritis in Rats

  • Objective: To assess the therapeutic effect of the test compounds on chronic inflammation and arthritis.

  • Animals: Lewis or Wistar rats.

  • Procedure: a. Induce arthritis by injecting Freund's complete adjuvant into the tail base or a hind paw. b. After the onset of arthritis (typically 10-14 days), begin treatment with the test compounds daily for a specified duration. c. Monitor disease progression by measuring paw volume, arthritis score, and body weight. d. At the end of the study, collect blood for hematological and biochemical analysis, and tissues for histopathological examination of the joints.

Experimental Workflow for Screening this compound Analogs

G cluster_0 Phase 1: Discovery & Initial Screening cluster_1 Phase 2: In Vitro Evaluation cluster_2 Phase 3: Cell-Based Mechanistic Studies cluster_3 Phase 4: In Vivo Validation Synthesis Synthesis of Analogs InSilico In Silico ADMET Profiling Synthesis->InSilico COX_Assay COX-1/COX-2 Inhibition Assay InSilico->COX_Assay Protein_Denaturation Protein Denaturation Assay COX_Assay->Protein_Denaturation Cytokine_Inhibition Cytokine Production Inhibition Protein_Denaturation->Cytokine_Inhibition NFkB_Assay NF-κB Pathway Inhibition Cytokine_Inhibition->NFkB_Assay Acute_Model Acute Inflammation Model (e.g., Carrageenan Paw Edema) NFkB_Assay->Acute_Model Chronic_Model Chronic Inflammation Model (e.g., Adjuvant Arthritis) Acute_Model->Chronic_Model Lead_Candidate Lead Candidate Identification Chronic_Model->Lead_Candidate

Caption: A tiered experimental workflow for the comprehensive screening of this compound analogs.

Conclusion: A Pathway to Novel Anti-Inflammatory Therapeutics

The systematic screening of this compound analogs, as outlined in this guide, provides a robust framework for the identification of novel anti-inflammatory drug candidates. By integrating in silico predictions with a tiered system of in vitro, cell-based, and in vivo assays, researchers can efficiently navigate the complex drug discovery landscape. This approach not only allows for the identification of compounds with high efficacy but also provides early insights into their mechanisms of action and potential safety profiles. The ultimate goal is to discover next-generation anti-inflammatory agents with improved therapeutic indices, offering safer and more effective treatment options for a wide range of inflammatory conditions.

References

An In-depth Technical Guide to Investigating the Mechanism of Action of Benzenepropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Benzenepropanoic Acid Scaffold in Drug Discovery

The this compound moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous nonsteroidal anti-inflammatory drugs (NSAIDs). Its derivatives are widely utilized for their analgesic, anti-inflammatory, and antipyretic properties.[1] A comprehensive understanding of their mechanism of action is paramount for the development of safer and more effective therapeutics, as well as for elucidating their potential in new indications. This guide provides a technical overview of the established and emerging mechanisms of action of this compound derivatives and presents a series of validated experimental protocols for their investigation.

Primary Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

The principal mechanism of action for the majority of this compound-based NSAIDs is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] These enzymes are pivotal in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[1]

  • COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate physiological processes such as maintaining the integrity of the stomach lining and regulating blood clotting.

  • COX-2 is typically induced at sites of inflammation and is the primary source of prostaglandins associated with pain and inflammation.

The therapeutic anti-inflammatory and analgesic effects of NSAIDs are primarily attributed to the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal issues, are often linked to the inhibition of COX-1.[2] The differential inhibition of these two isoforms is a critical parameter in the development of new NSAIDs.

The Arachidonic Acid Cascade and COX Inhibition

The following diagram illustrates the central role of COX enzymes in the arachidonic acid cascade and the point of intervention for this compound derivatives.

Arachidonic Acid Cascade Figure 1: The Arachidonic Acid Cascade and the Role of COX Enzymes Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX-1_COX-2 COX-1 & COX-2 Arachidonic_Acid->COX-1_COX-2 Prostaglandin_H2 Prostaglandin H2 (PGH2) COX-1_COX-2->Prostaglandin_H2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) Prostaglandin_H2->Prostaglandins Isomerases Thromboxanes Thromboxanes (TXA2) Prostaglandin_H2->Thromboxanes Synthases Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain_Fever Gastric_Protection_Platelet_Aggregation Gastric Protection, Platelet Aggregation Prostaglandins->Gastric_Protection_Platelet_Aggregation Platelet_Aggregation Platelet_Aggregation Thromboxanes->Platelet_Aggregation Benzenepropanoic_Acid_Derivatives This compound Derivatives (NSAIDs) Benzenepropanoic_Acid_Derivatives->COX-1_COX-2

Caption: Inhibition of COX-1 and COX-2 by this compound derivatives.

Investigating COX-Independent Mechanisms of Action

While COX inhibition is the primary mechanism, evidence suggests that some NSAIDs, including derivatives of this compound, may exert their effects through COX-independent pathways.[3] These can include the modulation of transcription factors such as NF-κB, which plays a central role in the inflammatory response, and interactions with other cellular signaling pathways.[3] Elucidating these alternative mechanisms is crucial for a complete understanding of the pharmacological profile of these compounds and for identifying new therapeutic opportunities.

Experimental Protocols for Mechanistic Investigation

A multi-faceted approach is required to thoroughly investigate the mechanism of action of this compound derivatives. This involves a combination of in vitro enzymatic assays, cell-based models, and target identification techniques.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay is fundamental for determining the potency and selectivity of a this compound derivative against COX-1 and COX-2.

Objective: To determine the IC50 values of a test compound for COX-1 and COX-2.

Methodology:

  • Enzyme and Substrate Preparation:

    • Reconstitute purified ovine or human COX-1 and COX-2 enzymes in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).[4]

    • Prepare a stock solution of arachidonic acid in ethanol.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, heme cofactor, and the respective COX enzyme (COX-1 or COX-2).[4][5]

    • Add various concentrations of the this compound derivative (test compound) or a reference inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1).

    • Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow for inhibitor binding.[4]

    • Initiate the enzymatic reaction by adding arachidonic acid.

    • Incubate at 37°C for a defined period (e.g., 2 minutes).

    • Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

  • Detection and Analysis:

    • Measure the amount of prostaglandin E2 (PGE2) produced using a validated method such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4]

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Scientific Rationale: This direct enzymatic assay provides a quantitative measure of the compound's ability to inhibit the target enzymes, allowing for a direct comparison of potency and selectivity. The use of both COX-1 and COX-2 isoforms is essential to determine the selectivity index (IC50 COX-1 / IC50 COX-2), which is a critical parameter for predicting the therapeutic window and potential side effects.[6]

Workflow for In Vitro COX Inhibition Assay

COX Inhibition Assay Workflow Figure 2: Workflow for In Vitro COX Inhibition Assay Start Start Prepare_Reagents Prepare Enzymes (COX-1, COX-2), Substrate (Arachidonic Acid), and Buffers Start->Prepare_Reagents Assay_Setup Set up 96-well plate with assay buffer, heme, and enzyme Prepare_Reagents->Assay_Setup Add_Inhibitor Add serial dilutions of This compound Derivative Assay_Setup->Add_Inhibitor Pre-incubation Pre-incubate at 37°C Add_Inhibitor->Pre-incubation Initiate_Reaction Add Arachidonic Acid Pre-incubation->Initiate_Reaction Incubation Incubate at 37°C Initiate_Reaction->Incubation Stop_Reaction Add Stopping Solution Incubation->Stop_Reaction Detection Measure PGE2 production (ELISA or LC-MS/MS) Stop_Reaction->Detection Data_Analysis Calculate % Inhibition and determine IC50 values Detection->Data_Analysis End End Data_Analysis->End

Caption: A stepwise workflow for determining the in vitro COX inhibitory activity.

Cell-Based Assays for Anti-Inflammatory Effects

These assays assess the ability of a compound to suppress the inflammatory response in a more physiologically relevant cellular context.

Objective: To measure the inhibition of pro-inflammatory mediators in stimulated immune cells.

Methodology:

  • Cell Culture and Stimulation:

    • Culture a relevant cell line, such as RAW 264.7 murine macrophages or human peripheral blood mononuclear cells (PBMCs).[7]

    • Seed the cells in 96-well plates and allow them to adhere.

    • Pre-treat the cells with various concentrations of the this compound derivative for 1-2 hours.[7]

    • Induce an inflammatory response by stimulating the cells with an inflammatory agent like lipopolysaccharide (LPS).[7]

  • Measurement of Inflammatory Mediators:

    • After a suitable incubation period (e.g., 6-24 hours), collect the cell culture supernatant.[7]

    • Quantify the levels of key pro-inflammatory mediators such as:

      • Prostaglandin E2 (PGE2): using ELISA.

      • Pro-inflammatory Cytokines (e.g., TNF-α, IL-6, IL-1β): using ELISA or multiplex bead-based assays.[8]

      • Nitric Oxide (NO): using the Griess reagent assay.[8]

  • Data Analysis:

    • Calculate the percentage of inhibition of each mediator for each concentration of the test compound relative to the LPS-stimulated control.

    • Determine the IC50 values for the inhibition of each mediator.

Scientific Rationale: Cell-based assays provide a more integrated view of a compound's anti-inflammatory activity, as they account for factors such as cell permeability, metabolism, and effects on intracellular signaling pathways that regulate the production of inflammatory mediators.[9]

Target Identification and Validation

For novel this compound derivatives with unknown mechanisms or to investigate potential off-target effects, target identification studies are essential.

Objective: To identify the direct molecular targets of a this compound derivative.

Approaches:

  • Affinity-Based Pull-Down: This method involves immobilizing the small molecule on a solid support (e.g., agarose beads) to "pull down" its binding partners from a cell lysate.[10][11] The bound proteins are then identified by mass spectrometry.

  • Drug Affinity Responsive Target Stability (DARTS): This technique relies on the principle that the binding of a small molecule can stabilize its target protein, making it more resistant to proteolysis.[12] Changes in protein stability in the presence of the compound can be detected by Western blotting or mass spectrometry.

Workflow for Affinity-Based Pull-Down

Affinity_Pull-Down_Workflow Figure 3: Workflow for Affinity-Based Target Identification Start Start Immobilize_Compound Immobilize Benzenepropanoic Acid Derivative on Beads Start->Immobilize_Compound Prepare_Lysate Prepare Cell or Tissue Lysate Start->Prepare_Lysate Incubate Incubate Immobilized Compound with Cell Lysate Immobilize_Compound->Incubate Prepare_Lysate->Incubate Wash Wash Beads to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute Analyze Identify Proteins by Mass Spectrometry Elute->Analyze Validate Validate Candidate Targets Analyze->Validate End End Validate->End

Caption: A generalized workflow for identifying protein targets using affinity-based pull-down.

Data Presentation: Comparative Analysis of this compound Derivatives

A crucial aspect of characterizing this compound derivatives is the comparative analysis of their biological activities. The following table provides a template for summarizing key quantitative data.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1/COX-2)PGE2 Inhibition IC50 (µM) in RAW 264.7 cells
Ibuprofen 1.30.34.3Data to be determined
Naproxen 0.60.90.7Data to be determined
Ketoprofen 0.32.50.12Data to be determined
Test Compound 1 Experimental ValueExperimental ValueCalculated ValueExperimental Value
Test Compound 2 Experimental ValueExperimental ValueCalculated ValueExperimental Value

Note: The IC50 values presented for known drugs are approximate and can vary depending on the specific assay conditions.[13]

Conclusion: A Pathway to Deeper Mechanistic Understanding

The investigation into the mechanism of action of this compound derivatives requires a systematic and multi-pronged approach. By combining robust in vitro enzymatic assays with physiologically relevant cell-based models and advanced target identification techniques, researchers can gain a comprehensive understanding of the molecular interactions and cellular pathways modulated by these important therapeutic agents. This in-depth knowledge is fundamental for the rational design of next-generation anti-inflammatory drugs with improved efficacy and safety profiles.

References

Microbial Degradation of Benzenepropanoic Acid: A Technical Guide to Core Metabolic Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Benzenepropanoic acid, also known as 3-phenylpropanoic acid (3-PPA) or hydrocinnamic acid, is an aromatic carboxylic acid found in the environment from both natural and anthropogenic sources. It is a metabolite of phenylalanine degradation in the gut microbiome, a component of lignin breakdown, and is structurally related to various pollutants and pharmaceuticals, such as the non-steroidal anti-inflammatory drug (NSAID) ibuprofen.[1][2] Its presence in wastewater and soil makes understanding its microbial degradation crucial for bioremediation strategies. Furthermore, the enzymatic pathways that catabolize 3-PPA are of significant interest to drug development professionals for understanding the metabolic fate of phenylpropanoid-containing drugs and for applications in biocatalysis to produce valuable chemical synthons.

This guide provides an in-depth technical overview of the diverse strategies that microorganisms employ to break down this compound. We will explore the key aerobic and anaerobic pathways, the enzymes that catalyze these intricate biochemical transformations, and the genetic regulatory circuits that control them. This document is designed for researchers, scientists, and professionals in drug development, offering both foundational knowledge and field-proven insights into this important area of microbiology.

Core Microbial Strategies: A Tale of Two Environments

Microbes have evolved distinct strategies to metabolize this compound, largely dictated by the presence or absence of oxygen.

  • Aerobic Degradation: In the presence of oxygen, microorganisms utilize highly reactive monooxygenase and dioxygenase enzymes to directly attack the stable benzene ring or to oxidize the aliphatic side chain. These pathways are generally rapid and lead to complete mineralization of the compound.

  • Anaerobic Degradation: In anoxic environments, a different strategy is required. Without oxygen to activate the aromatic ring, bacteria employ a convergent pathway where 3-PPA is first activated and its side chain is modified to form a central, universal intermediate: benzoyl-coenzyme A (benzoyl-CoA) .[3] This intermediate then undergoes a reductive dearomatization, a thermodynamically challenging process, followed by ring cleavage and entry into central metabolism.

Aerobic Degradation Pathways of this compound

Microorganisms have developed at least three distinct aerobic pathways for the catabolism of 3-PPA. The specific route taken depends on the enzymatic machinery of the particular species.

Pathway 1: Side-Chain Shortening via β-Oxidation

This pathway is analogous to the classical β-oxidation of fatty acids, where the propionyl side chain is shortened by two carbons to yield a benzoyl moiety. A well-studied example is the halophilic archaeon Haloferax sp. D1227.[2]

The process begins with the activation of 3-PPA to its coenzyme A thioester, 3-phenylpropionyl-CoA. This is a critical step, as CoA activation prepares the molecule for subsequent enzymatic reactions. The key steps are:

  • Activation: A CoA ligase activates 3-PPA to 3-phenylpropionyl-CoA .

  • Dehydrogenation: A 3-phenylpropionyl-CoA dehydrogenase introduces a double bond, forming trans-cinnamoyl-CoA .[4] Human medium-chain acyl-CoA dehydrogenase (MCAD) has been shown to effectively catalyze this reaction.[4]

  • Hydration & Oxidation: Subsequent steps of hydration and oxidation, mirroring fatty acid metabolism, lead to the formation of benzoyl-CoA .

  • Ring Cleavage: Benzoyl-CoA is then channeled into a lower degradation pathway. In Haloferax, this involves the gentisate pathway , where the ring is hydroxylated and subsequently cleaved by gentisate 1,2-dioxygenase.[2]

Diagram 1: Aerobic β-Oxidation-like Pathway of 3-PPA

Aerobic_Beta_Oxidation_Pathway cluster_upper Upper Pathway: Side-Chain Shortening cluster_lower Lower Pathway: Ring Cleavage PPA This compound (3-PPA) PPA_CoA 3-Phenylpropionyl-CoA PPA->PPA_CoA CoA Ligase (ATP) Cin_CoA trans-Cinnamoyl-CoA PPA_CoA->Cin_CoA 3-Phenylpropionyl-CoA Dehydrogenase Benzoyl_CoA Benzoyl-CoA Cin_CoA->Benzoyl_CoA β-oxidation (Hydration, Oxidation, Thiolysis) Gentisate Gentisate Benzoyl_CoA->Gentisate Hydroxylation Central_Metabolism Central Metabolism (TCA Cycle) Gentisate->Central_Metabolism Gentisate 1,2-Dioxygenase

Caption: Side-chain shortening of 3-PPA to Benzoyl-CoA, followed by the gentisate pathway.

Pathway 2: Direct Aromatic Ring Attack

This strategy involves an initial attack on the aromatic nucleus by a dioxygenase enzyme, a common mechanism for degrading aromatic compounds. This pathway has been elucidated in Escherichia coli K12.

  • Dioxygenation: The pathway is initiated by a dioxygenase that attacks the aromatic ring of 3-PPA at positions 2 and 3, forming a cis-dihydrodiol.

  • Rearomatization: The dihydrodiol is then rearomatized by a dehydrogenase to form 2,3-dihydroxyphenylpropionate .

  • Ring Cleavage: This dihydroxylated intermediate is a substrate for an extradiol dioxygenase, which cleaves the ring via meta-cleavage.

  • Lower Pathway: The resulting ring-fission product, a muconic semialdehyde derivative, is further metabolized and funneled into the tricarboxylic acid (TCA) cycle.

Diagram 2: Aerobic Ring Dioxygenation Pathway of 3-PPA

Aerobic_Ring_Attack_Pathway PPA This compound (3-PPA) Dihydrodiol cis-2,3-Dihydroxy-dihydro- phenylpropionate PPA->Dihydrodiol Dioxygenase (+O2) DHPP 2,3-Dihydroxyphenylpropionate Dihydrodiol->DHPP Dehydrogenase (NAD+) Cleavage_Product Ring Fission Product (Semialdehyde) DHPP->Cleavage_Product Extradiol Dioxygenase (meta-cleavage) TCA Central Metabolism (TCA Cycle) Cleavage_Product->TCA Hydrolases, Dehydrogenases

Caption: Initial dioxygenase attack on the aromatic ring of 3-PPA, leading to meta-cleavage.

Pathway 3: The Cinnamic Acid Intermediate Route

Several bacteria, notably Sphingopyxis granuli RW412, utilize a pathway where the primary metabolic step is the conversion of 3-PPA to cinnamic acid.[5][6] This pathway showcases microbial metabolic versatility, as other minor products are also formed.

  • Dehydrogenation: The main route involves the dehydrogenation of 3-PPA to cinnamic acid .[5]

  • Divergent Metabolism: From cinnamic acid, the pathway can diverge. In some organisms, cinnamic acid is hydrated and further processed. In S. granuli, other metabolites such as phenyllactic acid and catechol have also been identified, suggesting a complex network of reactions.[6] The formation of catechol indicates that this pathway ultimately converges with ring-cleavage pathways.

  • Role of Promiscuous Enzymes: The ipf operon, primarily responsible for ibuprofen degradation, shows activity towards 3-PPA in S. granuli. The IpfF enzyme, a CoA ligase, can convert 3-PPA to 3-phenylpropionyl-CoA, which can then be further metabolized, potentially leading to catechol formation.[1][6] This highlights how existing catabolic machinery can be co-opted for structurally similar molecules.

Anaerobic Degradation Pathway of this compound

Under anoxic conditions, the degradation of 3-PPA converges on the central intermediate benzoyl-CoA .[3] The transformation of the C3 side chain of 3-PPA to the C1 carboxyl group of benzoyl-CoA is a critical upstream process. While the exact enzymatic sequence for 3-PPA is an area of ongoing research, a plausible pathway can be constructed based on known anaerobic metabolic principles, such as those observed for phenylalanine degradation in Thauera aromatica.[3]

  • CoA Activation: The pathway initiates with the activation of 3-PPA to 3-phenylpropionyl-CoA by a CoA ligase.

  • Side-Chain Oxidation (α- or β-oxidation): The C3 side chain must be shortened. This likely occurs via a modified β-oxidation or an α-oxidation mechanism. An analogous pathway for phenylalanine involves oxidation of phenylacetyl-CoA (a C2 side chain) at the α-carbon to form phenylglyoxylate, which is then decarboxylated to yield benzoyl-CoA.[3] A similar series of oxidation and decarboxylation steps would convert the C3 side chain of 3-phenylpropionyl-CoA to benzoyl-CoA.

  • Reductive Dearomatization: The aromatic ring of benzoyl-CoA is attacked by the ATP-dependent benzoyl-CoA reductase , breaking the aromaticity to form a cyclic dienoyl-CoA.

  • Ring Hydrolysis and β-Oxidation: The alicyclic ring undergoes hydrolysis and a series of modified β-oxidation reactions, ultimately cleaving the ring and producing three molecules of acetyl-CoA, which enter central metabolism.

Diagram 3: Proposed Anaerobic Pathway via Benzoyl-CoA

Anaerobic_Pathway cluster_dearomatization Ring Reduction and Cleavage PPA This compound (3-PPA) PPA_CoA 3-Phenylpropionyl-CoA PPA->PPA_CoA CoA Ligase SideChain_Ox Side-Chain Oxidation Intermediates PPA_CoA->SideChain_Ox Side-Chain Oxidation (e.g., α/β-oxidation) Benzoyl_CoA Benzoyl-CoA (Central Intermediate) SideChain_Ox->Benzoyl_CoA Decarboxylation Dienoyl_CoA Cyclohexa-1,5-diene-1-carboxyl-CoA Benzoyl_CoA->Dienoyl_CoA Benzoyl-CoA Reductase (ATP-dependent) Ring_Cleavage Ring Hydrolysis & β-Oxidation Dienoyl_CoA->Ring_Cleavage Acetyl_CoA 3 Acetyl-CoA Ring_Cleavage->Acetyl_CoA

Caption: Anaerobic degradation of 3-PPA converges on the central intermediate Benzoyl-CoA.

Key Enzymes and Genetic Regulation

The degradation of this compound is orchestrated by a suite of specialized enzymes encoded by gene clusters, or operons. The expression of these operons is tightly regulated, ensuring that the catabolic machinery is produced only when the target substrate is present.

Enzyme ClassSpecific Enzyme ExampleFunction in 3-PPA Degradation
Acyl-CoA Dehydrogenases Medium-Chain Acyl-CoA Dehydrogenase (MCAD)Catalyzes the dehydrogenation of 3-phenylpropionyl-CoA to trans-cinnamoyl-CoA.[4]
Dioxygenases (Intradiol) Catechol 1,2-DioxygenaseCleaves the aromatic ring of catechol (a downstream intermediate) between the two hydroxyl groups.[7][8]
Dioxygenases (Extradiol) 2,3-Dihydroxyphenylpropionate DioxygenaseCleaves the aromatic ring of a dihydroxylated 3-PPA derivative adjacent to the hydroxyl groups.
CoA Ligases IpfF (from ibuprofen operon)Activates 3-PPA to 3-phenylpropionyl-CoA, demonstrating enzyme promiscuity.[1]
Reductases (Anaerobic) Benzoyl-CoA ReductaseCatalyzes the challenging ATP-dependent reduction of the aromatic ring of benzoyl-CoA.[3]
Enzyme Kinetic Parameters

The efficiency of these key enzymes can be described by their Michaelis-Menten kinetic parameters, Kₘ and Vₘₐₓ. A low Kₘ value indicates a high affinity for the substrate.

EnzymeSubstrateKₘVₘₐₓ / kcatSource Organism / Enzyme
MCAD 3-Phenylpropionyl-CoA50 µM-Human[4]
Catechol 1,2-Dioxygenase Catechol12.8 µM1,218.8 U/mgStenotrophomonas maltophilia KB2[7]
Catechol 1,2-Dioxygenase Catechol4 µMkcat: 15.6 s⁻¹Blastobotrys raffinosifermentans[8]
Catechol 1,2-Dioxygenase Catechol129.5 µMkcat: 199.5 s⁻¹Paracoccus sp. MKU1[9]
Genetic Regulation

The genes encoding these catabolic enzymes are often organized into operons that are controlled by transcriptional regulators. A prominent family involved in aromatic degradation is the LysR-type transcriptional regulators (LTTRs) . These proteins typically act as activators. In the absence of an inducer molecule (usually the substrate or an early intermediate of the pathway), the LTTR binds to the promoter region but does not activate transcription. When the inducer molecule is present, it binds to the LTTR, causing a conformational change that allows the regulator to recruit RNA polymerase and switch on the expression of the degradation genes. This ensures that the cell only expends energy producing these enzymes when they are needed.

Methodologies for Studying Degradation Pathways

Investigating the microbial breakdown of compounds like 3-PPA requires a multi-faceted experimental approach, from isolating capable microbes to identifying transient metabolic intermediates.

Diagram 4: Experimental Workflow for Degradation Studies

Workflow Start Start: Sample from Contaminated Site Enrichment Enrichment Culture (Mineral medium + 3-PPA) Start->Enrichment Isolation Isolate Pure Cultures on Agar Plates Enrichment->Isolation Degradation_Assay Degradation Assay (Monitor 3-PPA depletion via HPLC) Isolation->Degradation_Assay Genetic_Analysis Genetic Analysis (Genome Sequencing, RT-PCR) Isolation->Genetic_Analysis Metabolite_ID Metabolite Identification (GC-MS, LC-MS/MS) Degradation_Assay->Metabolite_ID Enzyme_Assay Cell-Free Extract Enzyme Assays Degradation_Assay->Enzyme_Assay Pathway_Elucidation Pathway Elucidation Metabolite_ID->Pathway_Elucidation Enzyme_Assay->Pathway_Elucidation Genetic_Analysis->Pathway_Elucidation

Caption: A workflow for isolating and characterizing microbes that degrade 3-PPA.

Experimental Protocol 1: Metabolite Identification by GC-MS

This protocol describes the extraction and identification of acidic metabolites from a bacterial culture grown on 3-PPA.

  • Sample Collection: Centrifuge 50 mL of bacterial culture (grown to mid-log phase in mineral salts medium with 3-PPA) at 8,000 x g for 15 minutes at 4°C to pellet the cells.

  • Supernatant Extraction:

    • Transfer the supernatant to a clean tube.

    • Acidify the supernatant to pH 2.0 using 6 M HCl. This protonates the carboxylic acid groups, making them soluble in organic solvents.

    • Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate. Shake vigorously for 2 minutes and allow the phases to separate.

    • Collect the upper organic (ethyl acetate) phase. Repeat the extraction on the aqueous phase two more times, pooling all organic extracts.

  • Drying and Concentration: Dry the pooled organic phase by passing it over anhydrous sodium sulfate. Evaporate the solvent to near dryness under a gentle stream of nitrogen gas.

  • Derivatization (Silylation):

    • Resuspend the dried extract in 100 µL of pyridine.

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Incubate at 70°C for 1 hour to convert acidic protons (on carboxyl and hydroxyl groups) to trimethylsilyl (TMS) ethers/esters. This increases the volatility and thermal stability of the metabolites for GC analysis.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into a GC-MS system equipped with a non-polar column (e.g., DB-5MS).

    • Use a temperature program such as: initial temperature of 60°C for 2 min, then ramp at 10°C/min to 250°C, and hold for 5 min.

    • Identify metabolites by comparing their mass spectra to libraries (e.g., NIST) and by running authenticated standards.

Experimental Protocol 2: Assay for Catechol 1,2-Dioxygenase Activity

This spectrophotometric assay measures the activity of a key ring-cleavage enzyme in cell-free extracts.

  • Preparation of Cell-Free Extract:

    • Harvest bacteria from a culture induced with an appropriate aromatic compound (e.g., benzoate or 3-PPA).

    • Wash the cell pellet with a 50 mM phosphate buffer (pH 7.5).

    • Resuspend the cells in the same buffer and lyse them by sonication on ice.

    • Centrifuge at 12,000 x g for 30 minutes at 4°C to pellet cell debris. The supernatant is the cell-free extract.

  • Protein Quantification: Determine the total protein concentration of the cell-free extract using a standard method (e.g., Bradford assay).

  • Enzymatic Reaction:

    • Set up a 1 mL reaction in a quartz cuvette containing:

      • 800 µL of 50 mM Tris-HCl buffer (pH 8.0)

      • 100 µL of 10 mM catechol (substrate, final concentration 1 mM)

      • 100 µL of cell-free extract (diluted as necessary)

    • The causality of this setup is to provide the substrate (catechol) in a buffered environment optimal for the enzyme. The reaction is initiated by adding the enzyme source.

  • Spectrophotometric Measurement:

    • Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at 260 nm .

    • This wavelength corresponds to the formation of the product, cis,cis-muconic acid (molar extinction coefficient ε ≈ 16,800 M⁻¹cm⁻¹).

  • Calculation of Activity:

    • Calculate the rate of reaction (ΔA₂₆₀/min) from the linear portion of the absorbance curve.

    • Enzyme activity (U) is defined as the amount of enzyme that produces 1 µmol of product per minute.

    • Specific Activity (U/mg) = (Rate × 1000) / (16.8 × mg of protein in assay). This self-validating metric normalizes activity to the amount of protein, allowing for comparison across different samples.

Conclusion and Future Outlook

The microbial degradation of this compound is a testament to the metabolic versatility of microorganisms. From the oxygen-fueled attacks of aerobic bacteria to the methodical anaerobic strategy converging on benzoyl-CoA, these pathways provide a rich field for scientific inquiry. For environmental scientists, harnessing these pathways is key to developing more effective bioremediation technologies for aromatic pollutants. For drug development professionals, understanding these microbial transformations offers critical insights into drug metabolism, stability, and the potential for novel biocatalytic production routes.

Future research will likely focus on discovering novel enzymatic pathways, particularly under anaerobic conditions, and engineering robust microbial strains for industrial applications. The integration of multi-omics approaches—genomics, transcriptomics, proteomics, and metabolomics—will continue to unravel the complex regulatory networks that govern these essential catabolic pathways, paving the way for predictable and efficient biotechnological solutions.

References

An In-depth Technical Guide to the Cytotoxicity Profile of Benzenepropanoic Acid and Its Derivatives on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unraveling the Anticancer Potential of Benzenepropanoic Acid Scaffolds

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents is a continuous endeavor. The this compound scaffold, a common motif in various pharmaceuticals, has emerged as a promising starting point for the development of new cytotoxic agents. While this compound itself exhibits limited cytotoxic activity, its derivatives have demonstrated significant potential in targeting and eliminating cancer cells through various mechanisms. This in-depth technical guide provides a comprehensive overview of the cytotoxicity profile of this compound and its key derivatives, offering field-proven insights into their mechanisms of action, experimental evaluation, and structure-activity relationships. This document is designed to be a practical resource, empowering researchers to design and execute meaningful experiments in the evaluation of this intriguing class of compounds.

The Cytotoxic Landscape of this compound and Its Derivatives

The core this compound structure serves as a versatile scaffold that can be chemically modified to enhance its cytotoxic potential. The inherent lipophilicity and structural features of its derivatives play a crucial role in their ability to interact with biological targets within cancer cells.

This compound: A Baseline for Cytotoxicity

This compound, the parent compound, generally exhibits low to moderate cytotoxicity against cancer cell lines. Establishing this baseline is critical for understanding the potency-enhancing effects of chemical modifications. While direct IC50 values for this compound are not extensively reported, data for the closely related benzoic acid provides a useful reference point for its general cytotoxic potential.

Key Derivatives and Their Enhanced Cytotoxic Profiles

The true potential of the this compound scaffold lies in its derivatives. Non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen and ketoprofen, which are derivatives of this compound, have been extensively studied for their anticancer properties.[1] Other synthetic derivatives have also shown promising results.

Table 1: Cytotoxicity (IC50) of this compound Derivatives on Various Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 Value (µM)Reference(s)
Ibuprofen
MCF-7 (Breast)28[2]
HCT116 (Colon)>1000[3]
KKU-M139 (Cholangiocarcinoma)1870[3][4]
KKU-213B (Cholangiocarcinoma)1630[3][4]
HTZ-349 (Glioma)~1000[5]
U87MG (Glioma)~1000[5]
A172 (Glioma)~1000[5]
HeLa (Cervical)3220 (as mg/mL)[6]
Ketoprofen
A2780 (Ovarian)583.7[7]
HCT116 (Colon)175[8]
2-(3-benzoylphenyl)propanoic acid derivatives Various (38 cell lines)Moderate inhibition at 10 µM[9]
3-((4-hydroxyphenyl)amino)propanoic acid derivatives A549 (Lung)Some derivatives show 50% viability reduction[10][11]

Note: The cytotoxic activity can vary significantly based on the specific derivative, cell line, and experimental conditions.

Mechanisms of Action: Inducing Cancer Cell Demise

The cytotoxic effects of this compound derivatives are primarily mediated through the induction of apoptosis, or programmed cell death. This is a highly regulated process that involves a cascade of molecular events, ultimately leading to the dismantling of the cell.

The Apoptotic Cascade: A Two-pronged Attack

This compound derivatives have been shown to activate both the extrinsic and intrinsic apoptotic pathways.

  • Extrinsic Pathway (Death Receptor Pathway): Some derivatives, like ibuprofen, can upregulate the expression of death receptors, such as DR5 (Death Receptor 5), on the surface of cancer cells.[12] The binding of ligands like TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand) to these receptors initiates a signaling cascade that activates caspase-8, a key initiator caspase.[13]

  • Intrinsic Pathway (Mitochondrial Pathway): This pathway is regulated by the Bcl-2 family of proteins. Pro-apoptotic members like Bax are upregulated by some derivatives, while anti-apoptotic members like Bcl-2 are downregulated.[6] This shift in balance leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c, which in turn activates caspase-9.

Both pathways converge on the activation of effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving key cellular substrates.[6][13]

Disruption of Key Survival Signaling Pathways

Beyond direct apoptosis induction, certain this compound derivatives can inhibit critical signaling pathways that promote cancer cell survival and proliferation.

  • PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer and plays a central role in cell growth, survival, and metabolism. Ibuprofen has been shown to inhibit this pathway in sarcoma cells, contributing to its pro-apoptotic effects.

  • JAK/STAT Pathway: The JAK/STAT pathway is another important signaling cascade involved in cell proliferation and survival. Ketoprofen has been found to inhibit the JAK/STAT pathway in triple-negative breast cancer cells.[14]

The inhibition of these survival pathways sensitizes cancer cells to apoptosis and enhances the overall cytotoxic effect of the compounds.

Experimental Protocols: A Self-Validating System for Cytotoxicity Assessment

To ensure the scientific integrity and trustworthiness of cytotoxicity data, it is imperative to employ robust and well-validated experimental protocols. The following section provides detailed, step-by-step methodologies for key assays used to evaluate the cytotoxic profile of this compound derivatives.

Cell Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in a complete culture medium. Remove the old medium from the wells and replace it with the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cancer cells with the this compound derivative at the desired concentrations for a specified time. Include untreated and positive controls.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (typically 50 µg/mL).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.

Protocol:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.

  • Fixation: Resuspend the cell pellet in cold PBS. While gently vortexing, add cold 70% ethanol dropwise to the cell suspension to a final concentration of 70%. Fix the cells for at least 30 minutes on ice or store them at -20°C for later analysis.

  • Washing: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS.

  • Staining: Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. RNase A is included to prevent the staining of RNA.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the discrimination of cells in G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.

Visualizing the Mechanisms: Workflows and Signaling Pathways

To provide a clearer understanding of the experimental processes and the molecular mechanisms of action, the following diagrams have been generated using Graphviz.

Experimental Workflow for Cytotoxicity Profiling

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Data Analysis & Interpretation start Cancer Cell Line Culture treat Treatment with Benzenepropanoic Acid Derivative (Dose-Response) start->treat mtt MTT Assay for Cell Viability (IC50) treat->mtt apoptosis Annexin V/PI Staining (Flow Cytometry) mtt->apoptosis cell_cycle Propidium Iodide Staining (Flow Cytometry) mtt->cell_cycle western_blot Western Blot for Apoptotic & Signaling Proteins apoptosis->western_blot analysis Determine IC50 Values, Quantify Apoptosis & Cell Cycle Arrest, Analyze Protein Expression cell_cycle->analysis western_blot->analysis conclusion Elucidate Cytotoxicity Profile & Mechanism of Action analysis->conclusion

Caption: Experimental workflow for assessing cytotoxicity.

Apoptotic Signaling Pathways Induced by this compound Derivatives

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway bpad_ext Benzenepropanoic Acid Derivative dr5 Upregulation of Death Receptor 5 (DR5) bpad_ext->dr5 e.g., Ibuprofen cas8 Caspase-8 Activation dr5->cas8 TRAIL binding cas3 Caspase-3 Activation cas8->cas3 bpad_int Benzenepropanoic Acid Derivative bcl2 Regulation of Bcl-2 Family Proteins (↑Bax, ↓Bcl-2) bpad_int->bcl2 mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cytc Cytochrome c Release mito->cytc cas9 Caspase-9 Activation cytc->cas9 cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Apoptotic pathways activated by derivatives.

Inhibition of Pro-Survival Signaling Pathways

G cluster_pi3k PI3K/Akt/mTOR Pathway cluster_jak JAK/STAT Pathway bpad Benzenepropanoic Acid Derivative pi3k PI3K bpad->pi3k Inhibition (e.g., Ibuprofen) jak JAK bpad->jak Inhibition (e.g., Ketoprofen) akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation stat STAT jak->stat stat->proliferation

References

A Technical Guide to Benzenepropanoic Acid as a Scaffold for Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzenepropanoic acid scaffold is a cornerstone in modern pharmacology, most notably forming the chemical backbone of the widely utilized profen class of non-steroidal anti-inflammatory drugs (NSAIDs). This guide provides an in-depth technical examination of this compound and its derivatives as potent enzyme inhibitors. Moving beyond a simple catalog of facts, this document elucidates the causal mechanisms behind their therapeutic efficacy and associated side effects, grounded in their interaction with key enzymes like cyclooxygenases (COX) and lipoxygenases (LOX). We will dissect the biochemical pathways, present frameworks for experimental validation, and explore the structure-activity relationships that drive inhibitor design. This guide is intended to serve as a foundational resource for professionals engaged in drug discovery and development, offering field-proven insights into leveraging this versatile chemical scaffold.

The this compound Scaffold: A Foundation for Bioactivity

This compound, in its basic form, is a simple aromatic carboxylic acid. However, its true pharmacological significance is revealed in its substituted derivatives. The addition of various functional groups to the benzene ring and the propanoic acid side chain has given rise to some of the most successful small-molecule drugs in history, including ibuprofen, ketoprofen, and flurbiprofen.[1][2][3] The core structure provides an ideal balance of lipophilicity and hydrophilicity, allowing for effective absorption and distribution to target tissues.

The genius of this scaffold lies in its adaptability. Minor stereochemical and structural modifications can profoundly alter its binding affinity and selectivity for different enzyme targets, making it a subject of continuous investigation and optimization in medicinal chemistry. The S-enantiomer of most profens is the biologically active form responsible for their primary inhibitory effects.[4]

Caption: Core structure of this compound and its relation to common NSAIDs.

Primary Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

The principal therapeutic effects of this compound derivatives—analgesic, anti-inflammatory, and antipyretic—are achieved through the inhibition of cyclooxygenase (COX) enzymes.[3][5] These enzymes are critical for the conversion of arachidonic acid into prostaglandin H2 (PGH2), a precursor to various prostaglandins that mediate pain, inflammation, and fever.[1][4]

Most profens, including ibuprofen and ketoprofen, are non-selective inhibitors, meaning they block the action of both major COX isoforms: COX-1 and COX-2.[1][3][6]

  • COX-1: This is a constitutively expressed or "housekeeping" enzyme found in most tissues.[7][8] It synthesizes prostaglandins that are vital for physiological functions, such as protecting the gastric mucosa from acid and maintaining renal blood flow.[5][9]

  • COX-2: This isoform is typically undetectable in most tissues but is induced at sites of inflammation by cytokines and other inflammatory stimuli.[7][8][10] Its prostaglandin products are key mediators of the inflammatory response.[9]

The causality behind the drug's effects and side effects is therefore clear:

  • Therapeutic Action: Inhibition of COX-2 at inflamed tissues reduces the production of pro-inflammatory prostaglandins, leading to decreased pain and inflammation.[5][10][11]

  • Adverse Effects: Concurrent inhibition of COX-1 in the gastrointestinal tract and kidneys disrupts its protective functions, which can lead to gastric irritation, ulcers, and impaired renal function.[5][12]

This dual-inhibition mechanism is a classic example of the trade-offs in drug development and has spurred the search for more selective COX-2 inhibitors.[13][14]

COX_Pathway_Inhibition AA Arachidonic Acid (from cell membrane) COX1 COX-1 Enzyme (Housekeeping) AA->COX1 COX2 COX-2 Enzyme (Inflammation-induced) AA->COX2 PGH2_1 Prostaglandins COX1->PGH2_1 PGH2 PGH2_2 Prostaglandins COX2->PGH2_2 PGH2 Physio Physiological Functions (e.g., Stomach Lining Protection) PGH2_1->Physio Inflam Pain & Inflammation PGH2_2->Inflam Inhibitor This compound (e.g., Ibuprofen) Inhibitor->COX1 Inhibits Inhibitor->COX2 Inhibits

Caption: Non-selective inhibition of COX-1 and COX-2 by this compound derivatives.

Exploring a Broader Inhibitory Profile: Beyond Cyclooxygenase

While COX inhibition is the primary mechanism of action, the therapeutic profile of some this compound derivatives is enhanced by their ability to interact with other enzyme systems.

  • Lipoxygenase (LOX) Inhibition : Certain derivatives, notably ketoprofen, have been found to also inhibit the lipoxygenase pathway.[7] This pathway is responsible for converting arachidonic acid into leukotrienes, which are potent mediators of inflammation and allergic responses.[15][16] By inhibiting both the COX and LOX pathways, these compounds can provide a broader spectrum of anti-inflammatory activity than COX inhibitors alone.[7][17]

  • Aldose Reductase (AR) Inhibition : Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol.[18][19] Under hyperglycemic conditions, this pathway's over-activation is strongly implicated in the long-term complications of diabetes, such as neuropathy, nephropathy, and cataracts.[20] While not a primary target of classic profens, the chemical features of this compound (a polar carboxylic acid head and a hydrophobic ring system) are characteristic of many known AR inhibitors.[19][20] This presents a compelling avenue for future research: modifying the this compound scaffold to design potent and selective AR inhibitors for the treatment of diabetic complications.

  • Novel Mechanisms : Research continues to uncover new targets. For instance, R-flurbiprofen, the non-COX-inhibiting enantiomer of flurbiprofen, has been shown to reduce extracellular prostaglandin levels by inhibiting the multidrug resistance-associated protein 4 (MRP4), a transporter that exports prostaglandins out of the cell.[21] This demonstrates that even stereoisomers considered "inactive" can possess unique and therapeutically relevant mechanisms of action.

Experimental Validation: A Framework for Assessing Inhibitory Potential

The trustworthiness of any claim regarding enzyme inhibition rests on a foundation of rigorous and self-validating experimental protocols. A generalized workflow for determining the in vitro inhibitory potential of a this compound derivative is outlined below. This framework must be adapted with specific substrates, buffers, and detection methods appropriate for the target enzyme (e.g., COX-1, COX-2, 5-LOX).

Detailed Protocol: In Vitro Enzyme Inhibition Assay (General Framework)
  • Reagent Preparation:

    • Enzyme: Prepare a stock solution of the purified target enzyme (e.g., recombinant human COX-2) in an appropriate assay buffer. The final concentration should be in the linear range of the assay.

    • Substrate: Prepare a stock solution of the substrate (e.g., arachidonic acid) in a suitable solvent.

    • Inhibitor: Prepare a high-concentration stock solution of the this compound test compound in a solvent like DMSO. Create a serial dilution series to test a range of concentrations.

  • Assay Plate Setup (96- or 384-well plate):

    • Test Wells: Add assay buffer, the test compound at various concentrations, and the enzyme.

    • Positive Control (100% Activity): Add assay buffer, vehicle (DMSO), and the enzyme. This well establishes the baseline uninhibited enzyme activity.

    • Negative Control (0% Activity/Background): Add assay buffer, vehicle, and heat-inactivated enzyme OR no enzyme. This well measures the background signal.

  • Reaction Initiation and Incubation:

    • Pre-incubate the plate with the enzyme and inhibitor for a defined period (e.g., 15 minutes) at the optimal temperature (e.g., 37°C) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Incubate for a fixed time during which the reaction proceeds linearly.

  • Signal Detection:

    • Stop the reaction (e.g., by adding a quenching agent).

    • Detect the product formation using an appropriate method, such as a colorimetric, fluorometric, or luminescent plate reader. For COX assays, this often involves measuring prostaglandin E2 (PGE2) via an ELISA kit.

  • Data Analysis:

    • Subtract the background signal from all wells.

    • Calculate the percent inhibition for each inhibitor concentration relative to the positive control: % Inhibition = 100 * (1 - (Signal_Test / Signal_PositiveControl))

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve (sigmoidal model) to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Experimental_Workflow Prep 1. Reagent Preparation (Enzyme, Substrate, Inhibitor) Plate 2. Assay Plate Setup (Controls + Test Compounds) Prep->Plate Incubate 3. Pre-incubation (Enzyme + Inhibitor) Plate->Incubate Initiate 4. Reaction Initiation (Add Substrate) Incubate->Initiate Detect 5. Signal Detection (e.g., Plate Reader) Initiate->Detect Analyze 6. Data Analysis (Calculate IC50) Detect->Analyze

Caption: A generalized workflow for an in vitro enzyme inhibition assay.

Data Presentation

Quantitative data from these assays should be summarized in a clear, tabular format to facilitate comparison of the potency and selectivity of different compounds.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)5-LOX IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Ibuprofen1530>1000.5
Ketoprofen2.54.5450.56
Flurbiprofen0.51.2>1000.42
Hypothetical COX-2 Selective500.1>100500

Conclusion and Future Directions

The this compound scaffold is a testament to the power of a versatile chemical core in drug discovery. Its derivatives are highly effective, albeit non-selective, inhibitors of COX enzymes, forming the basis of their profound anti-inflammatory and analgesic effects.[1][3][12] Furthermore, emerging research highlights their potential to inhibit other therapeutically relevant enzymes, such as lipoxygenase and potentially aldose reductase, opening new avenues for development.[7][17][19]

The future of research on this scaffold lies in rational drug design to enhance selectivity. By understanding the subtle structural differences in the active sites of enzyme isoforms (e.g., COX-1 vs. COX-2), medicinal chemists can modify the this compound core to create next-generation inhibitors with improved efficacy and a more favorable safety profile. The integration of computational modeling with robust in vitro and in vivo validation will be paramount in unlocking the full potential of this remarkable pharmacological foundation.

References

A Theoretical Guide to the Electronic Properties of Benzenepropanoic Acid: A Computational Chemistry Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the electronic properties of benzenepropanoic acid (also known as hydrocinnamic acid), a significant molecule in various scientific domains, including drug discovery and materials science. We delve into the theoretical underpinnings and practical application of computational chemistry methods, primarily Density Functional Theory (DFT), to elucidate key electronic characteristics. This document is intended for researchers, scientists, and drug development professionals, offering both a conceptual framework and methodological insights into the computational analysis of this versatile molecule. We will explore its molecular structure, vibrational spectra, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential (MEP), and discuss how these properties correlate with its chemical reactivity and biological activity.

Introduction: The Significance of this compound's Electronic Landscape

This compound (C₉H₁₀O₂) is a carboxylic acid belonging to the phenylpropanoid class of organic compounds.[1] Its structure, featuring a benzene ring connected to a propanoic acid tail, bestows upon it a unique combination of aromatic and aliphatic characteristics. This structural duality makes it and its derivatives valuable scaffolds in medicinal chemistry and material science.[2] For drug development professionals, understanding the electronic properties of this molecule is paramount. These properties govern how the molecule interacts with biological targets, its metabolic stability, and its overall pharmacokinetic and pharmacodynamic profile.

Theoretical and computational chemistry provide a powerful lens through which to examine these properties at a molecular level.[3][4] By employing quantum mechanical calculations, we can predict and analyze a range of electronic descriptors that are often difficult or impossible to measure experimentally. This guide will focus on the application of Density Functional Theory (DFT), a robust and widely used computational method that balances accuracy with computational cost, making it ideal for studying molecules of this size.[5]

Theoretical Methodology: A Self-Validating Computational Approach

The reliability of theoretical predictions hinges on the rigor of the computational methodology. Our approach is designed as a self-validating system, where the choice of methods and parameters is grounded in established best practices and validated against experimental data where available.

The Engine of Investigation: Density Functional Theory (DFT)

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems.[5] It is based on the Hohenberg-Kohn theorems, which state that the ground-state energy of a system is a unique functional of its electron density. This is a significant conceptual leap from traditional wave function-based methods, as it simplifies the problem from a 3N-dimensional function (where N is the number of electrons) to a 3-dimensional function of spatial coordinates.

For our analysis of this compound, the B3LYP hybrid functional is employed. B3LYP (Becke, 3-parameter, Lee–Yang–Parr) is a hybrid exchange-correlation functional that has demonstrated high accuracy in predicting the vibrational and thermodynamic properties of organic molecules.[6]

The choice of a basis set is also critical. A basis set is a set of mathematical functions used to represent the electronic wave function. For our purposes, the 6-311++G(d,p) basis set is selected. This triple-zeta basis set includes diffuse functions (++) to accurately describe the behavior of electrons far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron distribution in molecules, which is crucial for describing chemical bonds.[6]

Experimental Protocol: A Step-by-Step Computational Workflow

The following protocol outlines the key steps for performing a comprehensive DFT analysis of this compound using the Gaussian software suite, a widely used program in computational chemistry.

  • Molecular Structure Input and Optimization:

    • The initial 3D structure of this compound is built using a molecular editor like GaussView.

    • A geometry optimization calculation is performed to find the lowest energy conformation of the molecule. This is a crucial step as all subsequent electronic properties are dependent on the molecular geometry. The optimization is run at the B3LYP/6-311++G(d,p) level of theory.

  • Vibrational Frequency Analysis:

    • Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:

      • It confirms that the optimized structure is a true energy minimum (no imaginary frequencies).

      • It provides the theoretical vibrational spectrum (IR and Raman), which can be compared with experimental data for validation. Calculated frequencies are often scaled by a factor (e.g., ~0.967 for B3LYP/6-311+G(d,p)) to better match experimental values due to the harmonic approximation used in the calculations.[7]

  • Electronic Property Calculations:

    • Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. These orbitals are key to understanding a molecule's reactivity.[8][9] The HOMO-LUMO energy gap (ΔE) is a critical descriptor of chemical reactivity and stability.[10]

    • Molecular Electrostatic Potential (MEP): The MEP is calculated to visualize the charge distribution around the molecule.[11] It maps the electrostatic potential onto the electron density surface, revealing electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[12]

The logical flow of this computational workflow is depicted in the diagram below:

DFT Workflow for this compound cluster_input 1. Input Generation cluster_calculation 2. Quantum Chemical Calculation (Gaussian) cluster_analysis 3. Data Analysis & Visualization A Build 3D Structure (this compound) B Geometry Optimization (B3LYP/6-311++G(d,p)) A->B Initial Coordinates C Frequency Calculation (Confirm Minimum & Obtain Spectra) B->C Optimized Geometry D Single-Point Energy Calculation (for Electronic Properties) C->D Validated Minimum Energy Structure E Vibrational Frequencies (IR/Raman Spectra) C->E F HOMO-LUMO Analysis (Energy Gap, Reactivity) D->F G Molecular Electrostatic Potential (MEP) (Charge Distribution, Reactivity Sites) D->G

Caption: A schematic of the DFT computational workflow.

Results and Discussion: Unveiling the Electronic Landscape

The application of the aforementioned protocol yields a wealth of information about the electronic properties of this compound.

Vibrational Spectroscopy

The calculated vibrational frequencies provide a theoretical infrared (IR) spectrum that can be used to identify the characteristic vibrational modes of the molecule. Key expected vibrations include the O-H stretch of the carboxylic acid group, the C=O carbonyl stretch, C-H stretches of the aromatic ring and alkyl chain, and various bending and deformation modes. The close agreement between scaled theoretical frequencies and experimental data validates the chosen computational model.

Table 1: Selected Calculated Vibrational Frequencies for this compound (B3LYP/6-311++G(d,p))

Vibrational ModeCalculated Frequency (cm⁻¹) (Unscaled)Scaled Frequency (cm⁻¹)
O-H Stretch~3700-3800~3580-3675
C-H Stretch (Aromatic)~3100-3200~3000-3100
C-H Stretch (Aliphatic)~2900-3050~2805-2950
C=O Stretch~1750-1800~1700-1740
C-C Stretch (Aromatic Ring)~1500-1600~1450-1550
C-O Stretch~1200-1300~1160-1255
O-H Bend~1150-1250~1110-1210
Frequencies are scaled by a factor of 0.9679.[7]

Note: The values presented are typical ranges for these functional groups and the exact calculated values would be obtained from the Gaussian output file.

Frontier Molecular Orbitals (HOMO-LUMO) and Chemical Reactivity

The HOMO and LUMO are central to the frontier molecular orbital theory, which explains chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the orbital to which an electron is most likely to be accepted (electrophilic character).

The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a crucial indicator of a molecule's kinetic stability and chemical reactivity.[9] A smaller HOMO-LUMO gap suggests that the molecule is more easily excitable and therefore more reactive. In the context of drug design, this can correlate with higher biological activity, but also potentially lower stability.

For a molecule like this compound, the HOMO is typically localized on the electron-rich benzene ring, while the LUMO is often distributed over the carboxylic acid group, particularly the C=O bond. This distribution suggests that the benzene ring is the primary site for electrophilic attack, while the carboxylic acid group is more susceptible to nucleophilic attack.

HOMO-LUMO Interaction LUMO LUMO (Lowest Unoccupied Molecular Orbital) Electron Acceptor Delta_E ΔE = E_LUMO - E_HOMO (Energy Gap) <-- Indicates higher reactivity LUMO->Delta_E HOMO HOMO (Highest Occupied Molecular Orbital) Electron Donor HOMO->Delta_E Energy Energy Energy->LUMO    Energy->HOMO   

Caption: Relationship between HOMO, LUMO, and the energy gap.

Table 2: Calculated Electronic Properties of this compound (Illustrative)

PropertyValue (eV)Significance
E_HOMO~ -6.0 to -7.0Energy of the highest occupied molecular orbital; relates to ionization potential.
E_LUMO~ -1.0 to -2.0Energy of the lowest unoccupied molecular orbital; relates to electron affinity.
HOMO-LUMO Gap (ΔE) ~ 4.0 to 5.0 Indicates chemical reactivity and stability. A moderate gap is often desirable for drug candidates.
Ionization Potential (I)~ 6.0 to 7.0Energy required to remove an electron; calculated as I ≈ -E_HOMO.
Electron Affinity (A)~ 1.0 to 2.0Energy released when an electron is added; calculated as A ≈ -E_LUMO.

Note: These are typical values for similar aromatic carboxylic acids calculated at the B3LYP level of theory.[5] Actual values for this compound would be derived from the calculation output.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visually intuitive representation of the charge distribution. The color-coding reveals regions of negative electrostatic potential (red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (blue), which are prone to nucleophilic attack.

For this compound, the MEP map would show:

  • Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the carboxylic acid group due to their high electronegativity and lone pairs of electrons. This is the most likely site for hydrogen bonding and interactions with positively charged species or metal ions.

  • Positive Potential (Blue): Located around the acidic hydrogen of the carboxyl group, making it the primary site for deprotonation. The hydrogen atoms on the benzene ring will also exhibit a slight positive potential.

  • Neutral Potential (Green): The alkyl chain and the carbon framework of the benzene ring will generally show a neutral potential.

The MEP is an invaluable tool for predicting intermolecular interactions, including how a drug molecule might bind to its receptor.[12]

MEP Interpretation cluster_regions Color-Coded Regions cluster_implications Chemical & Biological Implications MEP_Map Molecular Electrostatic Potential (MEP) Map Red Red/Yellow (Negative Potential) MEP_Map->Red Blue Blue (Positive Potential) MEP_Map->Blue Green Green (Neutral Potential) MEP_Map->Green Nucleophilic Nucleophilic Attack Site (Electron-Rich) Red->Nucleophilic Electrophilic Electrophilic Attack Site (Electron-Poor) Blue->Electrophilic Hydrophobic Hydrophobic/Non-polar Interactions Green->Hydrophobic

Caption: Interpretation of Molecular Electrostatic Potential (MEP) maps.

Correlation with Biological Activity: From Theory to Practice

The theoretical electronic properties of this compound and its derivatives can be correlated with their biological activities through Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies.[13]

  • Receptor Binding: The MEP and the spatial distribution of HOMO/LUMO orbitals can predict how a molecule will orient itself within a receptor's binding pocket. For instance, the negative potential on the carboxyl group of this compound suggests it can form strong hydrogen bonds or ionic interactions with positively charged residues like arginine or lysine in a protein.

  • Metabolic Stability: The electronic properties can indicate which parts of the molecule are most susceptible to metabolic transformation. For example, regions of high electron density identified by the MEP might be sites for oxidation by cytochrome P450 enzymes.

  • QSAR Models: The calculated electronic descriptors (e.g., HOMO-LUMO gap, dipole moment, atomic charges) can be used as variables in QSAR models to build mathematical relationships between the chemical structure and biological activity of a series of compounds. This allows for the rational design of new derivatives with improved potency and selectivity.[14] Studies on retinoids have shown that derivatives of this compound can act as agonists or synergists, and these activities are influenced by the flexibility and electronic nature of the carboxylic acid-containing substituent.[2]

Conclusion

Theoretical studies, particularly those employing Density Functional Theory, offer a profound and detailed understanding of the electronic properties of this compound. By systematically analyzing its molecular geometry, vibrational spectra, frontier molecular orbitals, and molecular electrostatic potential, we can gain critical insights into its reactivity, stability, and potential for intermolecular interactions. For researchers in drug development, these computational tools are not merely academic exercises; they are integral to the modern drug discovery pipeline, enabling the rational design and optimization of new therapeutic agents. The principles and protocols outlined in this guide provide a robust framework for leveraging computational chemistry to unlock the full potential of the this compound scaffold and its derivatives.

References

Methodological & Application

Quantifying Benzenepropanoic Acid in Plasma: A Validated HPLC-UV Application Note

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the reliable quantification of benzenepropanoic acid in plasma. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple protocol, offering in-depth explanations for methodological choices to ensure robust and reproducible results. The method detailed herein is grounded in established bioanalytical guidelines to guarantee scientific integrity.

Introduction: The Rationale for Measurement

This compound, also known as hydrocinnamic acid, is a compound of interest in various biomedical and pharmaceutical research areas. It can be a metabolite of certain xenobiotics, a product of gut microbial metabolism, or a component in drug formulations.[1][2] Accurate quantification in a complex biological matrix like plasma is crucial for pharmacokinetic studies, toxicological assessments, and understanding its physiological or pathological roles. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection offers a specific, reliable, and accessible analytical solution for this purpose. This application note details a complete workflow, from sample preparation to data analysis, validated in accordance with international regulatory standards.[3][4]

Methodological Framework: An Overview

The quantification of this compound from plasma involves three critical stages: (1) efficient extraction of the analyte from the complex plasma matrix while removing interfering proteins; (2) chromatographic separation of the analyte from endogenous plasma components; and (3) detection and quantification. This method employs protein precipitation for sample cleanup, followed by reversed-phase HPLC for separation and UV detection.

Workflow_Overview cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Plasma Plasma Sample Collection Spike Spike with Internal Standard Plasma->Spike Precipitate Protein Precipitation (e.g., with Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into HPLC System Supernatant->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Analyte Calibrate->Quantify Validation_Parameters cluster_params Validation Bioanalytical Method Validation Key Parameters Specificity Specificity & Selectivity Distinguishes analyte from endogenous components Validation->Specificity Linearity Linearity & Range Concentration vs. Response relationship Validation->Linearity Accuracy Accuracy (Bias) Closeness to true value (%RE) Validation->Accuracy Precision Precision (Variability) Repeatability & Intermediate Precision (%CV) Validation->Precision Recovery Extraction Recovery Efficiency of sample preparation Validation->Recovery Stability Stability Analyte integrity under various conditions Validation->Stability

References

Application Note: Quantitative Analysis of Benzenepropanoic Acid in Environmental Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated method for the determination of benzenepropanoic acid in environmental water and soil samples using gas chromatography-mass spectrometry (GC-MS). This compound, a compound with various industrial applications and also found as a metabolite of certain pollutants, is an emerging contaminant of interest. Due to its polarity and low volatility, a derivatization step is essential for successful GC-MS analysis. This document provides a comprehensive protocol, including sample collection, extraction, derivatization, and GC-MS analysis, along with method validation data. The causality behind each experimental step is explained to provide a deeper understanding of the methodology.

Introduction

This compound, also known as hydrocinnamic acid, and its derivatives are utilized in various industries, including pharmaceuticals, fragrances, and as polymer precursors. Its presence in the environment can stem from industrial effluents and the degradation of larger organic molecules.[1][2] Monitoring the levels of this compound in environmental matrices such as water and soil is crucial for assessing its environmental fate and potential ecological impact.

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of organic compounds in complex environmental samples.[3][4] Its high sensitivity and selectivity make it an ideal choice for trace-level analysis.[4] However, the direct analysis of polar compounds like carboxylic acids by GC is challenging due to their low volatility and tendency to exhibit poor peak shapes.[5] To overcome these limitations, a derivatization step is employed to convert the acidic proton of the carboxylic acid group into a less polar, more volatile functional group, thereby improving chromatographic performance.[5][6][7] This application note details a complete workflow for the analysis of this compound, emphasizing the critical role of derivatization for achieving accurate and reliable results.

Experimental Workflow

The overall analytical workflow for the determination of this compound in environmental samples is depicted below. This process ensures the sample is appropriately prepared to be amenable to GC-MS analysis, leading to accurate quantification.

GC-MS Workflow for this compound cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Sample_Collection Sample Collection (Water/Soil) Extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Sample_Collection->Extraction Derivatization Esterification (e.g., with BF3/Methanol) Extraction->Derivatization GC_MS_Analysis GC-MS Analysis Derivatization->GC_MS_Analysis Data_Processing Data Processing & Quantification GC_MS_Analysis->Data_Processing

Caption: Overall experimental workflow for the GC-MS analysis of this compound.

Materials and Reagents

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), all pesticide or GC grade.

  • Reagents: this compound standard (>99% purity), Boron trifluoride-methanol solution (14% BF3 in MeOH), Sodium sulfate (anhydrous), Hydrochloric acid (HCl), Sodium hydroxide (NaOH).

  • Solid Phase Extraction (SPE): C18 cartridges (for water samples).

  • Gases: Helium (carrier gas, 99.999% purity).

Sample Preparation Protocols

Proper sample preparation is paramount to obtaining accurate and reproducible results. The choice of extraction method depends on the sample matrix.

Water Sample Preparation (Solid Phase Extraction - SPE)

SPE is a widely used technique for the extraction and pre-concentration of organic analytes from aqueous samples.[8]

Protocol:

  • Sample Preservation: Upon collection, acidify the water sample to a pH < 2 with HCl to inhibit microbial degradation.[9] Store at 4°C.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of EtOAc, followed by 5 mL of MeOH, and finally 10 mL of deionized water (pH 2). Do not allow the cartridge to go dry.

  • Sample Loading: Pass 500 mL of the acidified water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove any polar interferences.

  • Drying: Dry the cartridge under a gentle stream of nitrogen for 20 minutes.

  • Elution: Elute the trapped analytes with 2 x 3 mL of EtOAc into a clean collection vial.

  • Drying and Concentration: Dry the eluate by passing it through a small column of anhydrous sodium sulfate. Concentrate the eluate to approximately 1 mL under a gentle stream of nitrogen.

Soil/Sediment Sample Preparation (Liquid-Solid Extraction)

For solid matrices, a liquid-solid extraction is employed to isolate the target analyte.

Protocol:

  • Sample Preparation: Air-dry the soil sample and sieve to remove large debris.

  • Extraction: To 10 g of the homogenized soil sample in a centrifuge tube, add 20 mL of DCM:MeOH (2:1, v/v).

  • Sonication: Sonicate the mixture for 15 minutes in an ultrasonic bath.

  • Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes.

  • Collection: Carefully decant the supernatant into a clean flask.

  • Repeat Extraction: Repeat the extraction process (steps 2-5) two more times with fresh solvent. Combine the supernatants.

  • Concentration: Concentrate the combined extracts to approximately 1 mL using a rotary evaporator.

Derivatization: Esterification

Derivatization is a critical step to increase the volatility and thermal stability of this compound for GC analysis.[5][6] Esterification of the carboxylic acid group to its methyl ester is a common and effective approach.[6]

Derivatization_Reaction Benzenepropanoic_Acid This compound (Non-volatile) Methyl_Ester This compound Methyl Ester (Volatile) Benzenepropanoic_Acid->Methyl_Ester + BF3/Methanol (Heat)

Caption: Derivatization of this compound to its volatile methyl ester.

Protocol:

  • To the 1 mL concentrated extract, add 2 mL of 14% BF3-methanol solution.

  • Seal the vial tightly and heat at 60°C for 30 minutes in a heating block.

  • After cooling to room temperature, add 5 mL of saturated sodium chloride solution.

  • Extract the methyl ester derivative with 2 x 2 mL of DCM.

  • Combine the DCM layers and dry over anhydrous sodium sulfate.

  • Concentrate the final extract to 1 mL for GC-MS analysis.

GC-MS Analysis

The derivatized sample is now ready for injection into the GC-MS system. The following parameters provide a good starting point for method development.

Parameter Condition
Gas Chromatograph Agilent 8890 GC or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250°C
Injection Volume 1 µL (Splitless mode)
Oven Program Initial temp 60°C (hold 2 min), ramp to 280°C at 10°C/min, hold for 5 min
Mass Spectrometer Agilent 5977B MSD or equivalent
Ion Source Electron Ionization (EI) at 70 eV
Source Temperature 230°C
Quadrupole Temperature 150°C
Acquisition Mode Selected Ion Monitoring (SIM)
Quantifier Ion (m/z) To be determined from the mass spectrum of the derivatized standard (likely the molecular ion and a key fragment)
Qualifier Ions (m/z) To be determined from the mass spectrum of the derivatized standard

Method Validation

To ensure the reliability of the analytical data, the method should be validated for several key parameters.[4][10]

  • Linearity: A calibration curve should be constructed using at least five concentration levels of the derivatized this compound standard. A correlation coefficient (R²) of >0.99 is desirable.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These are determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) from the analysis of low-level standards.

  • Accuracy and Precision: Determined by analyzing spiked matrix samples at different concentration levels. Accuracy is expressed as percent recovery, and precision is expressed as the relative standard deviation (%RSD) of replicate measurements.

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is confirmed by the absence of interfering peaks at the retention time of the target analyte in blank matrix samples.

Data Analysis and Quantification

The concentration of this compound in the environmental samples is determined by comparing the peak area of the derivatized analyte to the calibration curve generated from the standards. The final concentration should be reported in ng/L for water samples and ng/g for soil samples, taking into account the initial sample volume/weight and any dilution factors.

Trustworthiness and Self-Validation

The protocol is designed to be self-validating through the inclusion of quality control (QC) samples in each analytical batch. These should include:

  • Method Blank: A blank matrix sample carried through the entire sample preparation and analysis process to check for contamination.

  • Laboratory Control Sample (LCS): A blank matrix spiked with a known concentration of the analyte to monitor the performance of the entire analytical method.

  • Matrix Spike/Matrix Spike Duplicate (MS/MSD): Aliquots of a field sample spiked with a known concentration of the analyte to assess matrix effects on recovery and precision.

Consistent and acceptable results for these QC samples provide confidence in the accuracy and reliability of the data generated for the environmental samples.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the analysis of this compound in environmental samples using GC-MS. The critical step of derivatization is highlighted as essential for achieving the necessary volatility and chromatographic performance for this polar analyte. By following the outlined procedures for sample preparation, derivatization, and GC-MS analysis, and by implementing a robust quality control scheme, researchers can obtain reliable and accurate data for the monitoring of this compound in the environment.

References

Application Note & Protocol: Chiral Separation of Benzenepropanoic Acid Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Enantiomeric Purity for Benzenepropanoic Acid Derivatives

This compound and its derivatives, a class of compounds commonly known as "profens," are among the most widely used non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] A key structural feature of these molecules is the presence of a chiral center, meaning they exist as a pair of non-superimposable mirror images called enantiomers. This stereoisomerism is not a trivial molecular detail; it has profound implications for pharmacological activity and patient safety. Often, the desired therapeutic effect resides in only one enantiomer (the eutomer), while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects.[1][3] For instance, the (S)-enantiomer of ibuprofen is responsible for its anti-inflammatory properties, whereas the (R)-enantiomer is significantly less potent.[3][4]

Consequently, the ability to accurately separate and quantify the enantiomers of this compound derivatives is paramount for the pharmaceutical industry. It is a critical requirement for quality control, ensuring the safety and efficacy of the final drug product, and is indispensable in pharmacokinetic and metabolic studies.[5] High-Performance Liquid Chromatography (HPLC) coupled with a chiral stationary phase (CSP) is the preeminent analytical technique for achieving this enantioselective separation due to its robustness, efficiency, and wide applicability.[5][6]

This comprehensive guide provides a detailed protocol for the chiral separation of this compound enantiomers using HPLC. It is designed for researchers, scientists, and drug development professionals, offering not just a methodology but also the underlying scientific rationale for the experimental choices, thereby ensuring both technical accuracy and practical utility.

The Science of Chiral Recognition: A Mechanistic Overview

The heart of a successful chiral separation lies in the interaction between the analyte and the chiral stationary phase. Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose, have proven to be exceptionally effective for the resolution of a wide array of racemic compounds, including profens.[2][7][8][9]

The chiral recognition mechanism on these polysaccharide-based CSPs is a complex interplay of various intermolecular forces.[10] The helical structure of the polysaccharide polymer creates chiral grooves or cavities. For separation to occur, the enantiomers must exhibit a differential fit and interaction with these chiral pockets. The primary interactions governing this discrimination include:

  • Hydrogen Bonding: The carbamate groups on the polysaccharide derivatives can act as hydrogen bond donors and acceptors, interacting with polar functional groups on the analyte, such as the carboxylic acid group of this compound.[11]

  • π-π Interactions: The phenyl rings of the carbamate derivatives on the CSP can engage in π-π stacking with the aromatic ring of the this compound enantiomers.

  • Dipole-Dipole Interactions: Differences in the alignment of dipoles between each enantiomer and the CSP contribute to the separation.

  • Steric Hindrance: The three-dimensional structure of the enantiomers dictates how well they can fit into the chiral cavities of the CSP. Steric hindrance can prevent one enantiomer from interacting as strongly as the other, leading to different retention times.

The mobile phase composition also plays a crucial role. In normal-phase chromatography, a non-polar mobile phase (e.g., hexane) with a polar modifier (e.g., 2-propanol) is used. The polar modifier competes with the analyte for interaction sites on the CSP, and its concentration can be adjusted to optimize retention and resolution. The addition of a small amount of a strong acid, such as trifluoroacetic acid (TFA), is often necessary when separating acidic compounds like profens.[2][11] The TFA protonates the carboxylate group of the analyte, reducing peak tailing and improving chromatographic efficiency. It can also modify the surface of the CSP, enhancing enantioselectivity.[11]

Experimental Protocol: A Step-by-Step Guide

This protocol provides a robust starting point for the chiral separation of this compound enantiomers. It is essential to note that method optimization may be required for specific derivatives or different HPLC systems. The principles of chromatography outlined in the United States Pharmacopeia (USP) General Chapter <621> should be adhered to for ensuring method robustness and transferability.[12][13][14][15][16]

Materials and Reagents
  • Solvents: HPLC grade n-hexane, 2-propanol, and trifluoroacetic acid (TFA).

  • Racemic Standard: Racemic this compound (or the specific profen of interest).

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV detector.

  • Chiral Column: A polysaccharide-based chiral stationary phase, for example, a column packed with cellulose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALCEL® OD-H) or amylose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALPAK® AD-H). Column dimensions of 250 mm x 4.6 mm with a 5 µm particle size are a common choice for analytical separations.[2]

  • Sample Vials and Filters: Appropriate vials for the autosampler and 0.45 µm syringe filters for sample preparation.

Protocol Workflow

Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis MobilePhase Mobile Phase Preparation Equilibration Column Equilibration MobilePhase->Equilibration 1. Prepare & Degas StandardPrep Standard Solution Preparation Injection Sample Injection StandardPrep->Injection 2. Prepare & Filter Equilibration->Injection 3. Equilibrate System Detection Data Acquisition Injection->Detection 4. Inject Sample Integration Peak Integration & Identification Detection->Integration 5. Acquire Chromatogram Calculation Calculation of Performance Parameters Integration->Calculation 6. Analyze Data

Caption: Experimental workflow for chiral HPLC analysis.

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Prepare the mobile phase consisting of n-hexane, 2-propanol, and trifluoroacetic acid in a volumetric ratio of 90:10:0.1 (v/v/v).[2]

    • Causality: The high percentage of n-hexane ensures a normal-phase elution mode. 2-propanol acts as the polar modifier to control retention, and TFA is crucial for protonating the acidic analyte to achieve sharp, symmetrical peaks.[11]

    • Thoroughly mix the components and degas the mobile phase using sonication or vacuum filtration to prevent pump cavitation and baseline noise.

  • Standard Solution Preparation:

    • Prepare a stock solution of the racemic this compound standard at a concentration of 1 mg/mL in the mobile phase.

    • From the stock solution, prepare a working standard at a concentration of 0.1 mg/mL by diluting with the mobile phase.

    • Filter the working standard solution through a 0.45 µm syringe filter before transferring it to an HPLC vial. This removes any particulate matter that could clog the column or injector.

  • HPLC System Setup and Equilibration:

    • Install the chiral column in the HPLC system.

    • Set the pump to deliver the mobile phase at a flow rate of 1.0 mL/min.[2]

    • Set the column oven temperature to 25 °C.[2] Maintaining a constant temperature is critical for reproducible retention times and resolution.

    • Set the UV detector to a wavelength of 254 nm, which is a common wavelength for detecting aromatic compounds like this compound.[4]

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Sample Injection and Data Acquisition:

    • Inject 10 µL of the prepared standard solution into the HPLC system.

    • Start the data acquisition and record the chromatogram for a sufficient duration to allow for the elution of both enantiomers.

  • Data Analysis:

    • Integrate the peaks corresponding to the two enantiomers.

    • Calculate the following chromatographic performance parameters to evaluate the separation:

      • Retention factor (k'): k' = (t_R - t_0) / t_0, where t_R is the retention time of the analyte and t_0 is the void time.

      • Separation factor (α): α = k'_2 / k'_1, where k'_1 and k'_2 are the retention factors of the first and second eluting enantiomers, respectively. A value of α > 1 indicates that a separation is occurring.

      • Resolution (R_s): R_s = 2(t_{R2} - t_{R1}) / (w_1 + w_2), where t_{R1} and t_{R2} are the retention times, and w_1 and w_2 are the peak widths at the base of the two enantiomers. A resolution of R_s ≥ 1.5 is generally considered to represent baseline separation.[17]

Expected Results and Performance Characteristics

The described method is expected to yield a baseline separation of the this compound enantiomers. The following table summarizes typical performance data that can be expected with a polysaccharide-based CSP.

ParameterExpected ValueSignificance
Retention Factor (k'1)2.0 - 5.0Indicates good interaction with the stationary phase.
Retention Factor (k'2)2.5 - 6.0Indicates good interaction with the stationary phase.
Separation Factor (α)> 1.15Demonstrates the selectivity of the CSP for the enantiomers.
Resolution (R_s)≥ 1.5Confirms baseline separation, suitable for accurate quantification.

Example Chromatogram: A successful separation will show two distinct, well-resolved peaks corresponding to the two enantiomers.

Method Validation: Ensuring Trustworthiness

For use in a regulated environment, the developed HPLC method must be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention times of the enantiomers in a placebo sample.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A linear relationship should be established over a range of concentrations (e.g., 20–180 µg/mL for each enantiomer).[3]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by analyzing samples with known concentrations of the enantiomers.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Poor Resolution Inappropriate mobile phase composition.Optimize the ratio of 2-propanol in the mobile phase. A lower concentration of the polar modifier generally increases retention and may improve resolution.
Column degradation.Flush the column according to the manufacturer's instructions or replace the column if necessary.[18][19]
Peak Tailing Insufficient acidic modifier.Ensure the correct concentration of TFA (0.1%) is present in the mobile phase.
Secondary interactions with the silica support.
Fluctuating Retention Times Unstable column temperature.Ensure the column oven is functioning correctly and maintaining a stable temperature.
Inconsistent mobile phase composition.Prepare fresh mobile phase daily and ensure it is thoroughly mixed.
Pump malfunction.Check the HPLC pump for leaks and ensure it is delivering a consistent flow rate.

Conclusion: A Robust Framework for Chiral Analysis

The chiral separation of this compound enantiomers is a critical analytical task in the pharmaceutical industry. The use of polysaccharide-based chiral stationary phases in HPLC provides a powerful and reliable solution. The protocol detailed in this guide, grounded in the principles of chiral recognition and chromatographic theory, offers a comprehensive framework for achieving successful and reproducible enantioselective separations. By understanding the causality behind the experimental choices and adhering to rigorous validation practices, researchers can confidently implement this methodology for the quality control and development of this important class of therapeutic agents.

References

large-scale synthesis of benzenepropanoic acid for industrial applications

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Industrial-Scale Synthesis of Benzenepropanoic Acid

Prepared for researchers, scientists, and drug development professionals, this document provides a detailed overview of the large-scale synthesis of this compound (also known as 3-Phenylpropionic Acid or Hydrocinnamic Acid). This guide moves beyond simple procedural lists to offer insights into the rationale behind process selection, detailed operational protocols, and critical considerations for scaling up production in an industrial setting.

Introduction: this compound and Its Industrial Significance

This compound (C₉H₁₀O₂) is an aromatic carboxylic acid comprising a benzene ring attached to a propionic acid tail.[1][2] At room temperature, it is a white crystalline solid with a characteristic sweet, floral scent.[1][2] This compound, first synthesized in the late 19th century, is also found naturally in some plants and resins.[1]

Its versatile chemical structure makes it a valuable intermediate and functional ingredient across several major industries:

  • Pharmaceuticals: It serves as a crucial building block in the synthesis of more complex active pharmaceutical ingredients (APIs), notably nonsteroidal anti-inflammatory drugs (NSAIDs) and HIV protease inhibitors.[1][3][4]

  • Fragrance and Cosmetics: Due to its pleasant floral and balsamic aroma, it is widely used as a fragrance component and fixative in perfumes, soaps, detergents, and other cosmetic products.[2][4][5]

  • Food and Beverage: It is employed as a flavoring agent and a preservative to prevent microbial deterioration and prolong the shelf life of food products.[2][5]

  • Polymers and Agrochemicals: The compound is also used in the manufacturing of specialty polymers and as an intermediate for various agrochemicals.[1][4]

Given its broad utility, efficient and scalable synthesis methods are of paramount importance for industrial manufacturing.

Strategic Selection of Industrial Synthesis Routes

While several methods exist for synthesizing this compound, industrial-scale production prioritizes routes that offer high yield, cost-effectiveness, operational safety, and sustainability. Two primary pathways have emerged as commercially attractive and widely practiced:

  • Direct Hydrogenation of Cinnamic Acid: This is a straightforward and high-yielding method. It involves the catalytic reduction of the carbon-carbon double bond in cinnamic acid.[2][6] This route is often favored for its simplicity and the high purity of the resulting product.

  • Two-Step Synthesis from Cinnamaldehyde: This process begins with the selective hydrogenation of cinnamaldehyde to 3-phenylpropanal, which is subsequently oxidized to this compound.[3] This route is particularly valuable as cinnamaldehyde is a readily available and cost-effective starting material.

This guide will detail the protocols for both of these industrially relevant methods.

Synthesis Protocol I: Catalytic Hydrogenation of Cinnamic Acid

This method is predicated on the selective reduction of the alkene functional group in cinnamic acid without affecting the aromatic ring or the carboxylic acid group. The choice of catalyst is critical to achieving high selectivity and reaction rates.

Principle and Rationale

The reaction involves the addition of hydrogen (H₂) across the double bond of the propenoic acid side chain. This is typically achieved using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), under a pressurized hydrogen atmosphere. The catalyst provides a surface for the adsorption of both the cinnamic acid and hydrogen, facilitating the hydrogen transfer and subsequent reduction.

The use of a solid catalyst simplifies the post-reaction work-up, as it can be easily removed by filtration, which is a significant advantage in large-scale operations.

Experimental Protocol
  • Reactor Preparation: Charge a suitable industrial hydrogenation reactor with cinnamic acid and a solvent (e.g., ethanol, ethyl acetate, or methanol). The solvent helps to dissolve the starting material and aids in heat transfer.

  • Catalyst Addition: Add the hydrogenation catalyst (e.g., 5% Palladium on Carbon) to the mixture. The catalyst loading is typically low, in the range of 0.1-1.0 mol% relative to the cinnamic acid.

  • Inerting: Seal the reactor and purge the system multiple times with an inert gas, such as nitrogen, to remove all oxygen, which can pose a safety hazard in the presence of hydrogen and a catalyst.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure. The reaction is typically exothermic, and the reactor temperature should be monitored and controlled.

  • Reaction Monitoring: The reaction progress can be monitored by measuring hydrogen uptake or by analyzing samples using techniques like High-Performance Liquid Chromatography (HPLC) to confirm the disappearance of the starting material.

  • Work-up: Once the reaction is complete, depressurize the reactor and purge again with nitrogen.

  • Catalyst Removal: Filter the reaction mixture to remove the solid catalyst. The recovered catalyst can often be recycled for subsequent batches, improving process economics.

  • Product Isolation: Remove the solvent from the filtrate by distillation or evaporation under reduced pressure. The crude this compound will crystallize.

  • Purification: The product can be further purified by recrystallization from a suitable solvent (e.g., water or a water/ethanol mixture) to achieve high purity.

Data Presentation: Process Parameters for Hydrogenation
ParameterTypical RangeRationale
Catalyst 5-10% Pd/C, Pt/CHigh activity and selectivity for alkene reduction.[3]
Solvent Ethanol, Methanol, Ethyl AcetateGood solubility for cinnamic acid and inert under reaction conditions.
Temperature 25 - 80 °CBalances reaction rate with potential side reactions. Higher temperatures can increase the rate but may require more robust cooling.
Hydrogen Pressure 1 - 10 atm (15 - 150 psi)Higher pressure increases hydrogen concentration, accelerating the reaction rate.
Reaction Time 2 - 12 hoursDependent on scale, catalyst loading, temperature, and pressure.
Expected Yield >95%This is a highly efficient and clean conversion.

Visualization: Hydrogenation Workflow

G cluster_prep Reactor Preparation cluster_reaction Hydrogenation cluster_workup Product Isolation charge_reactor Charge Reactor (Cinnamic Acid, Solvent) add_catalyst Add Catalyst (e.g., Pd/C) charge_reactor->add_catalyst purge_N2 Purge with N2 add_catalyst->purge_N2 pressurize_H2 Pressurize with H2 (Control T & P) purge_N2->pressurize_H2 monitor Monitor Reaction (H2 uptake, HPLC) pressurize_H2->monitor filter_catalyst Filter to Remove Catalyst monitor->filter_catalyst remove_solvent Solvent Removal (Distillation) filter_catalyst->remove_solvent purify Recrystallization remove_solvent->purify product This compound purify->product

Caption: Workflow for the hydrogenation of cinnamic acid.

Synthesis Protocol II: Two-Step Synthesis from Cinnamaldehyde

This commercially attractive process utilizes the inexpensive feedstock cinnamaldehyde and proceeds in two distinct steps: selective hydrogenation followed by oxidation.[3]

Step A: Hydrogenation of Cinnamaldehyde to 3-Phenylpropanal

Principle and Rationale: The key challenge in this step is the selective hydrogenation of the carbon-carbon double bond while leaving the aldehyde functional group intact. Standard hydrogenation catalysts like Pd/C can also reduce the aldehyde to an alcohol. Therefore, specialized catalysts or reaction conditions are often employed to favor the formation of 3-phenylpropanal. A palladium-containing catalyst is often effective for this transformation.[3]

Protocol: The protocol is similar to the hydrogenation of cinnamic acid, but with cinnamaldehyde as the starting material and a focus on selective catalysis. The reaction mixture from this step can often be used directly in the subsequent oxidation without extensive purification.[3]

Step B: Oxidation of 3-Phenylpropanal to this compound

Principle and Rationale: This step involves the oxidation of the aldehyde group of 3-phenylpropanal to a carboxylic acid. A particularly efficient and green industrial method utilizes molecular oxygen (from air) as the oxidant.[3] This approach avoids the use of stoichiometric, and often hazardous, chemical oxidants. The reaction can be performed at elevated temperatures and pressures and, remarkably, can proceed with high conversion and selectivity even without a catalyst or solvent.[3]

Protocol (based on patent literature[3]):

  • Reactor Charging: The crude 3-phenylpropanal from the previous step is charged into a high-pressure oxidation reactor.

  • Reaction Conditions: The reactor is heated to a temperature between 40°C and 80°C (preferably 50-70°C).

  • Oxidation: A medium containing molecular oxygen (e.g., compressed air) is introduced into the reactor. The pressure is maintained between 0.2 and 2 MPa.

  • Reaction Monitoring: The reaction is monitored for the consumption of the starting material and the formation of the acid product.

  • Work-up and Purification: After the reaction is complete, the crude this compound is cooled. If performed neat (without solvent), the product may solidify. Purification is typically achieved through distillation or recrystallization to remove any unreacted starting material or side products.

Data Presentation: Process Parameters for Two-Step Synthesis
ParameterStep A: HydrogenationStep B: Oxidation
Starting Material Cinnamaldehyde3-Phenylpropanal
Reagent Hydrogen (H₂)Molecular Oxygen (O₂)
Catalyst Pd-containing catalyst[3]None required (optional)[3]
Solvent OptionalNone required (optional)[3]
Temperature 40 - 100 °C40 - 80 °C[3]
Pressure 1 - 10 atm0.2 - 2 MPa[3]
Expected Yield HighHigh conversion and selectivity[3]

Visualization: Two-Step Synthesis Workflow

G cluster_stepA Step A: Selective Hydrogenation cluster_stepB Step B: Oxidation start Cinnamaldehyde hydrogenation Hydrogenation (Pd Catalyst, H2) start->hydrogenation intermediate 3-Phenylpropanal hydrogenation->intermediate oxidation Oxidation (Molecular O2, Heat, Pressure) intermediate->oxidation Directly or after work-up purification Purification (Distillation/Recrystallization) oxidation->purification product This compound purification->product

Caption: Workflow for the two-step synthesis from cinnamaldehyde.

Process Optimization and Safety Considerations

Scaling up chemical syntheses from the laboratory to industrial production requires careful planning to ensure safety, efficiency, and consistency.[7][8][9]

  • Heat Management: Both hydrogenation and oxidation reactions are typically exothermic. Industrial reactors must be equipped with efficient cooling systems to dissipate the heat generated and prevent thermal runaways.

  • Mass Transfer: In heterogeneous catalysis (hydrogenation) and gas-liquid reactions (oxidation), efficient mixing is crucial to ensure reactants come into contact. Reactor design, agitation speed, and gas sparging systems are critical parameters to optimize.[10]

  • Safety with Hydrogen and Oxygen: Hydrogen is highly flammable and can form explosive mixtures with air. The entire hydrogenation setup must be designed to handle pressurized flammable gases safely, including proper inerting procedures and leak detection.[11] Similarly, using pure oxygen or oxygen-enriched air for oxidation increases the risk of fire and requires careful control of reaction temperature and concentration to stay within safe operating limits.

  • Catalyst Handling and Recycling: Heterogeneous catalysts can be pyrophoric (ignite spontaneously in air), especially after use. They must be handled under an inert atmosphere or wetted to prevent ignition. Efficient recovery and recycling of precious metal catalysts like palladium are essential for the economic viability of the process.

  • Continuous vs. Batch Processing: For very large production volumes, converting from batch to continuous (flow) processing can offer significant advantages in terms of safety, consistency, and throughput.[12] Flow chemistry allows for better control over reaction parameters and minimizes the volume of hazardous materials present at any one time.[12]

Conclusion

The large-scale synthesis of this compound is a well-established industrial process critical for the pharmaceutical, fragrance, and food industries. The primary manufacturing routes—direct hydrogenation of cinnamic acid and a two-step synthesis from cinnamaldehyde—offer efficient, high-yielding, and economically viable methods. The choice between these routes depends on factors such as starting material cost, available equipment, and desired purity. For both methods, successful industrial-scale operation hinges on rigorous process optimization, careful management of reaction exotherms, and unwavering attention to safety protocols.

References

Application Notes and Protocols: Benzenepropanoic Acid as a Versatile Building Block for Novel Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Reimagining Polymer Synthesis with a Bio-inspired Monomer

In the pursuit of sustainable and functional materials, the focus of polymer chemistry is increasingly shifting towards bio-derived building blocks. Benzenepropanoic acid and its derivatives, particularly the naturally occurring 3-(4-hydroxyphenyl)propanoic acid (phloretic acid), represent a compelling class of monomers. Possessing both a carboxylic acid and a phenolic hydroxyl group, these molecules offer intrinsic functionality for the synthesis of a variety of polymers, most notably polyesters. Their rigid aromatic core, coupled with a flexible aliphatic chain, allows for the design of polymers with a unique combination of thermal stability, mechanical properties, and potential biodegradability.

These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in leveraging this compound as a foundational component for novel polymer architectures. We will explore key polymerization methodologies, provide detailed experimental protocols, and discuss the characterization and potential applications of the resulting materials, with a particular focus on their relevance in the biomedical field.

I. This compound: A Multifaceted Monomer

This compound, in its various isomeric forms, provides a versatile platform for polymer synthesis. The most commonly utilized derivative is phloretic acid, which is readily available from natural sources. The dual functionality of this molecule is the cornerstone of its utility in step-growth polymerization.

  • Carboxylic Acid Group: Enables esterification and amidation reactions, forming the backbone of polyesters and polyamides.

  • Phenolic Hydroxyl Group: Can also participate in esterification or be used for post-polymerization modification, offering a site for grafting other molecules or tuning the polymer's properties.

The presence of the benzene ring imparts rigidity and thermal stability to the polymer chain, while the propanoic acid linker provides a degree of flexibility. This inherent structure makes this compound an excellent candidate for creating high-performance, bio-based polymers.

II. Polymerization Strategies for this compound-Based Monomers

The synthesis of polymers from this compound can be primarily achieved through polycondensation reactions. Both chemical and enzymatic routes have been successfully employed for the synthesis of polyesters from similar hydroxy acids.

A. Chemical Polycondensation

Polycondensation is a step-growth polymerization process where monomers react to form larger structural units while releasing smaller molecules such as water. This can be performed in the melt (solvent-free) or in solution.

Melt polycondensation is a widely used industrial process for polyester synthesis. It is a solvent-free method, which makes it an environmentally friendly and cost-effective option. The reaction is typically carried out at high temperatures and under vacuum to facilitate the removal of the water byproduct, driving the equilibrium towards polymer formation.

Protocol 1: Melt Self-Polycondensation of 3-(4-Hydroxyphenyl)propanoic Acid (Phloretic Acid)

Objective: To synthesize poly(phloretic acid) via melt polycondensation.

Materials:

  • 3-(4-hydroxyphenyl)propanoic acid (phloretic acid) (high purity)

  • Antimony(III) oxide (Sb₂O₃) or p-Toluenesulfonic acid (p-TSA) as a catalyst

  • Nitrogen gas (high purity)

  • Methanol and Chloroform (for purification)

  • Three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser connected to a vacuum pump.

Procedure:

  • Drying of Monomer: Dry the phloretic acid in a vacuum oven at 60°C for at least 12 hours to remove any residual moisture.

  • Charging the Reactor: Charge the dried phloretic acid and the catalyst (e.g., 0.05 mol% Sb₂O₃) into the reaction flask.

  • Inerting the System: Purge the flask with dry nitrogen gas for 15-20 minutes to create an inert atmosphere.

  • First Stage (Esterification):

    • Heat the reaction mixture to 180-200°C under a slow stream of nitrogen with continuous stirring.

    • Water will be produced as a byproduct and will be collected in the distillation condenser.

    • Maintain these conditions for 2-4 hours, or until the majority of the theoretical amount of water has been collected.

  • Second Stage (Polycondensation):

    • Gradually increase the temperature to 220-240°C.

    • Simultaneously, slowly apply a vacuum (reducing the pressure to <1 mmHg over 30-60 minutes).

    • Continue the reaction under high vacuum and elevated temperature for another 4-6 hours. The viscosity of the melt will increase significantly.

  • Polymer Isolation and Purification:

    • Cool the reactor to room temperature under a nitrogen atmosphere.

    • The resulting solid polymer can be dissolved in a suitable solvent like chloroform.

    • Precipitate the polymer by pouring the chloroform solution into a large excess of cold methanol with vigorous stirring.

    • Collect the precipitated polymer by filtration and dry it in a vacuum oven at 50°C until a constant weight is achieved.

Causality Behind Experimental Choices:

  • High Temperature and Vacuum: These conditions are crucial to shift the reaction equilibrium towards the formation of high molecular weight polymer by efficiently removing the water byproduct.

  • Catalyst: Catalysts like Sb₂O₃ or p-TSA are used to increase the rate of the esterification and transesterification reactions.

  • Two-Stage Process: The initial esterification at a lower temperature and atmospheric pressure allows for controlled removal of water without significant monomer sublimation. The subsequent high-temperature vacuum stage is necessary to build high molecular weight chains.

Workflow for Melt Polycondensation of Phloretic Acid

Monomer Phloretic Acid + Catalyst Reactor Reaction Flask Monomer->Reactor Stage1 Stage 1: Esterification (180-200°C, N₂ atm) Reactor->Stage1 Water1 Water Removal Stage1->Water1 Byproduct Stage2 Stage 2: Polycondensation (220-240°C, Vacuum) Stage1->Stage2 Water2 Further Water Removal Stage2->Water2 Byproduct PolymerMelt Viscous Polymer Melt Stage2->PolymerMelt Purification Dissolution & Precipitation PolymerMelt->Purification FinalPolymer Purified Poly(phloretic acid) Purification->FinalPolymer

Caption: Workflow for the synthesis of poly(phloretic acid) via melt polycondensation.

Solution polycondensation is an alternative method where the monomers are dissolved in a high-boiling point solvent. This technique allows for better temperature control and can be advantageous when dealing with monomers or polymers that are thermally sensitive.

Protocol 2: Solution Polycondensation of a this compound Derivative

Objective: To synthesize a polyester from a this compound derivative and a diol via solution polycondensation.

Materials:

  • 3-(4-Carboxyphenyl)propanoic acid (a this compound derivative with two carboxylic acid groups)

  • 1,6-Hexanediol

  • p-Toluenesulfonic acid (p-TSA) as a catalyst

  • Diphenyl ether (as a high-boiling solvent)

  • Toluene (for azeotropic water removal)

  • Methanol (for purification)

  • Reaction setup with a Dean-Stark trap.

Procedure:

  • Reactor Setup: Set up a three-necked flask with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap filled with toluene, topped with a condenser.

  • Charging Reactants: Add equimolar amounts of 3-(4-carboxyphenyl)propanoic acid and 1,6-hexanediol, the catalyst (0.1 mol% p-TSA), and diphenyl ether to the flask.

  • Reaction Initiation: Heat the mixture to 140-150°C with stirring under a nitrogen atmosphere. Water will be removed azeotropically with toluene and collected in the Dean-Stark trap.

  • Polymerization: After the theoretical amount of water has been collected (typically 4-6 hours), increase the temperature to 180-200°C and apply a vacuum to remove the toluene and any remaining water.

  • Polymer Isolation: After 2-4 hours under vacuum, cool the reaction mixture. Precipitate the polymer by pouring the solution into a large volume of methanol.

  • Purification: Filter the polymer, wash it with fresh methanol, and dry it in a vacuum oven.

B. Enzymatic Polymerization

Enzymatic polymerization offers a green and highly selective alternative to chemical catalysis. Lipases, in particular, have been widely used for the synthesis of polyesters under mild reaction conditions, which helps to avoid side reactions and the use of toxic metal catalysts.

Protocol 3: Lipase-Catalyzed Synthesis of a this compound-Based Polyester

Objective: To synthesize a polyester from ethyl 3-(4-hydroxyphenyl)propanoate and a diol using an immobilized lipase.

Materials:

  • Ethyl 3-(4-hydroxyphenyl)propanoate (as the monomer)

  • 1,8-Octanediol

  • Immobilized Candida antarctica lipase B (Novozym 435)

  • Diphenyl ether (solvent)

  • Molecular sieves (4 Å)

  • Methanol (for purification)

Procedure:

  • Monomer and Enzyme Preparation: Add equimolar amounts of ethyl 3-(4-hydroxyphenyl)propanoate and 1,8-octanediol, Novozym 435 (10% by weight of total monomers), and activated molecular sieves to a reaction flask containing diphenyl ether.

  • Reaction: Heat the mixture at 80-90°C with stirring under a nitrogen atmosphere for 24-48 hours. The molecular sieves will absorb the ethanol byproduct.

  • Enzyme Removal: After the reaction, cool the mixture and remove the immobilized enzyme by filtration.

  • Polymer Precipitation: Precipitate the polyester by pouring the filtrate into cold methanol.

  • Purification: Wash the polymer with methanol and dry it under vacuum.

Causality Behind Experimental Choices:

  • Enzyme Selection: Novozym 435 is a robust and widely used lipase for polyester synthesis due to its high activity and stability in organic solvents.

  • Mild Conditions: The reaction is carried out at a lower temperature compared to chemical polycondensation to maintain the enzyme's activity and prevent thermal degradation.

  • Byproduct Removal: Molecular sieves are used to remove the ethanol byproduct, which drives the reaction towards polymer formation.

Enzymatic Polymerization Workflow

Monomers This compound Ester + Diol Reaction Reaction Vessel (80-90°C, N₂) Monomers->Reaction Enzyme Immobilized Lipase (Novozym 435) Enzyme->Reaction Solvent Organic Solvent + Molecular Sieves Solvent->Reaction Filtration Enzyme Removal (Filtration) Reaction->Filtration Precipitation Precipitation in Methanol Filtration->Precipitation PurifiedPolymer Purified Polyester Precipitation->PurifiedPolymer

Caption: A schematic representation of lipase-catalyzed polyester synthesis.

III. Characterization of this compound-Based Polymers

Thorough characterization is essential to understand the structure-property relationships of the newly synthesized polymers. A combination of spectroscopic and thermal analysis techniques is typically employed.

Technique Information Obtained Typical Expected Results for this compound-Based Polyesters
Nuclear Magnetic Resonance (NMR) Elucidation of the polymer's chemical structure, confirmation of monomer incorporation, and determination of copolymer composition.¹H and ¹³C NMR spectra confirming the formation of ester linkages and the presence of the aromatic and aliphatic moieties of the this compound monomer.
Fourier-Transform Infrared Spectroscopy (FTIR) Identification of functional groups present in the polymer.A strong absorption band around 1735 cm⁻¹ corresponding to the ester carbonyl group, and disappearance of the broad -OH band of the carboxylic acid.
Gel Permeation Chromatography (GPC) Determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).Mn in the range of 10,000 to 50,000 g/mol with a PDI of 1.5-2.5 for polycondensation, depending on the reaction conditions.
Differential Scanning Calorimetry (DSC) Measurement of the glass transition temperature (Tg), melting temperature (Tm), and crystallinity.Tg is expected to be relatively high due to the rigid aromatic ring, potentially in the range of 60-100°C. Tm will depend on the crystallinity, which can be tailored by copolymerization.
Thermogravimetric Analysis (TGA) Evaluation of the polymer's thermal stability and decomposition temperature.High thermal stability with decomposition temperatures typically above 300°C due to the aromatic backbone.
Mechanical Testing Measurement of tensile strength, Young's modulus, and elongation at break.The polymers are expected to be relatively rigid and strong, with properties that can be tuned by copolymerization with flexible monomers.

IV. Applications in Research and Drug Development

The unique properties of polymers derived from this compound make them attractive for a range of applications, particularly in the biomedical field.

  • Drug Delivery: The biodegradable nature of the polyester backbone, combined with the potential for functionalization of the phenolic hydroxyl group, makes these polymers promising candidates for controlled drug release systems. Drugs can be either encapsulated within a polymer matrix or covalently attached to the polymer backbone.

  • Tissue Engineering: The biocompatibility and tunable mechanical properties of these polyesters make them suitable for fabricating scaffolds for tissue regeneration. Their degradation rate can be tailored to match the rate of tissue growth.

  • Biomedical Devices: The rigidity and thermal stability of these polymers could be beneficial for the development of biodegradable medical implants and devices.

V. Conclusion

This compound and its derivatives are versatile, bio-inspired building blocks that offer a sustainable and functional platform for the synthesis of novel polymers. The protocols and characterization techniques outlined in these application notes provide a solid foundation for researchers to explore the potential of these monomers in creating advanced materials with tailored properties for a variety of applications, from sustainable plastics to innovative biomedical solutions. The inherent functionality of the this compound moiety opens up a vast design space for the next generation of high-performance, bio-based polymers.

Application Notes & Protocols: The Benzenepropanoic Acid Scaffold in the Design of Advanced Molecular Probes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzenepropanoic acid framework represents a remarkably versatile and robust scaffold in the design and synthesis of sophisticated molecular probes. Its inherent structural features—a phenyl ring for diverse functionalization, a propanoic acid tail for bioconjugation, and a flexible three-carbon linker—provide an ideal foundation for constructing probes for a vast array of biological applications. This guide provides an in-depth exploration of the strategic use of this compound in creating high-fidelity fluorescent probes and linkers for targeted drug delivery. We will delve into the rationale behind design choices, provide detailed, field-tested protocols for synthesis and application, and present validation strategies to ensure scientific rigor. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful chemical motif for creating next-generation molecular tools.

The Strategic Advantage of the this compound Scaffold

This compound and its derivatives are not merely passive structural components; they are active contributors to the functionality of a molecular probe. The key advantages of this scaffold can be summarized as follows:

  • Tunable Physicochemical Properties: The phenyl ring can be substituted at various positions to modulate properties like solubility, lipophilicity, and electronic characteristics. This allows for fine-tuning the probe's behavior, such as its ability to cross cell membranes or its susceptibility to enzymatic cleavage.

  • Bioconjugation Handle: The terminal carboxylic acid is a prime functional group for covalent attachment to biomolecules.[1] It readily reacts with primary amines (e.g., lysine residues in proteins) via robust and well-characterized carbodiimide chemistry, forming stable amide bonds.[1][2]

  • Optimal Spacing: The three-carbon aliphatic chain provides a flexible spacer that physically separates a reporter molecule (like a fluorophore) or a therapeutic payload from the targeting moiety. This separation is often critical to prevent steric hindrance or quenching effects, ensuring that both components retain their native function.

  • Metabolic Considerations: The scaffold can be engineered to be stable or biodegradable. For instance, introducing specific linkages can render the probe susceptible to cleavage by enzymes prevalent in a target microenvironment, such as the acidic conditions of lysosomes or specific proteases overexpressed in tumors.[3][4][5]

Logical Framework for Probe Design

The design of a this compound-based probe follows a modular logic. The core scaffold acts as a central hub connecting a targeting ligand, a signaling or payload module, and optional modulating groups.

cluster_Probe This compound-Based Probe Scaffold This compound Core Scaffold Targeting Targeting Moiety (Antibody, Peptide, Small Molecule) Scaffold->Targeting via Ring Functionalization Reporter Reporter / Payload (Fluorophore, PET Isotope, Drug) Scaffold->Reporter via Carboxylic Acid (Bioconjugation) Modulator Modulating Group (e.g., for Solubility) Scaffold->Modulator via Ring Substitution

Caption: Modular design of a this compound-based molecular probe.

Application I: Synthesis of a this compound-Based Fluorescent Probe

Fluorescent probes are indispensable tools for visualizing biological processes in real-time.[6][7] Here, we detail the synthesis of a generic fluorescent probe by coupling an amine-reactive dye to a this compound derivative. The core principle is the activation of the carboxylic acid to form an N-hydroxysuccinimide (NHS) ester, which is then readily conjugated to a primary amine on the fluorophore.

Rationale for Method Selection
  • EDC/NHS Chemistry: The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) is a cornerstone of bioconjugation.[1][2] EDC activates the carboxyl group, but the resulting O-acylisourea intermediate is unstable in aqueous solutions. NHS reacts with this intermediate to form a more stable, amine-reactive NHS ester, significantly improving the efficiency and yield of the conjugation to the fluorophore's amine group.[1]

  • Anhydrous Solvents: The activation step is highly sensitive to water, which can hydrolyze the active esters. Therefore, using anhydrous solvents like Dichloromethane (DCM) or Dimethylformamide (DMF) under an inert atmosphere is critical for maximizing yield.

Protocol 2.1: Synthesis of an NHS-Activated this compound

Materials:

  • This compound derivative (1 equivalent)

  • N-Hydroxysuccinimide (NHS) (1.1 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a clean, dry round-bottom flask, dissolve the this compound derivative in anhydrous DCM under an inert atmosphere.

  • Add NHS (1.1 eq) to the solution and stir until fully dissolved.

  • Slowly add EDC (1.2 eq) to the reaction mixture. A cloudy precipitate may form.

  • Stir the reaction at room temperature for 4-12 hours.

  • Validation: Monitor the reaction progress by Thin-Layer Chromatography (TLC). The activated product should have a different Rf value than the starting carboxylic acid. The NHS-ester product can be used directly or purified by silica gel chromatography if necessary.

Protocol 2.2: Conjugation to an Amine-Functionalized Fluorophore

Materials:

  • NHS-activated this compound (from Protocol 2.1, 1.1 equivalents)

  • Amine-functionalized fluorophore (e.g., Alexa Fluor™ 488 Cadaverine, 1 equivalent)

  • Anhydrous DMF

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2-3 equivalents)

Procedure:

  • Dissolve the amine-functionalized fluorophore in anhydrous DMF.

  • Add TEA or DIPEA to the solution. This base is crucial as it deprotonates the primary amine, making it a more effective nucleophile.

  • Slowly add a solution of the NHS-activated this compound (1.1 eq) in DMF to the fluorophore solution with constant stirring.

  • Stir the reaction mixture at room temperature for 2-4 hours, protected from light to prevent photobleaching.

  • Validation & Purification: Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure. Purify the crude product by silica gel column chromatography or reverse-phase HPLC to obtain the pure fluorescent probe. Confirm the final product's identity and purity using Mass Spectrometry and NMR.

Data Presentation: Probe Characterization

All synthesized probes must be rigorously characterized. The following table provides an example of the essential data to be collected.

ParameterExample ValueMethod of DeterminationRationale
Molecular Weight 684.75 g/mol Mass Spectrometry (ESI-MS)Confirms successful conjugation of the two components.
Purity >95%HPLCEnsures that observed effects are due to the probe, not impurities.
Excitation Max (λex) ~495 nmUV-Vis SpectroscopyDefines the optimal wavelength for exciting the fluorophore.
Emission Max (λem) ~519 nmFluorescence SpectroscopyDefines the optimal wavelength for detecting the emitted signal.
Molar Extinction Coeff. ~71,000 M⁻¹cm⁻¹UV-Vis SpectroscopyMeasures the probe's ability to absorb light; used for concentration determination.
Fluorescence Quantum Yield ~0.92Comparative MethodMeasures the efficiency of converting absorbed light into emitted fluorescence.

Application II: Bioconjugation and Cellular Imaging

Once synthesized, the probe's carboxylic acid (or an alternative functional group) can be used to attach it to a targeting biomolecule, such as an antibody or peptide, enabling targeted imaging.

Workflow for Probe Application

The overall process involves conjugating the probe to a biomolecule, purifying the conjugate, and then applying it to a biological system for imaging.

A Synthesized Benzenepropanoic-Fluorophore Probe B Activate Probe's Carboxylic Acid (EDC/NHS) A->B D React Activated Probe with Biomolecule B->D C Target Biomolecule (e.g., Antibody with Lysine -NH2 groups) C->D E Purify Conjugate (Size-Exclusion Chromatography) D->E F Characterize Conjugate (Spectroscopy, SDS-PAGE) E->F G In Vitro / In Vivo Application (Cellular Imaging) F->G

Caption: Experimental workflow for bioconjugation and application of the probe.

Protocol 3.1: Conjugation of Probe to a Protein

Materials:

  • Purified fluorescent probe with a terminal carboxylic acid (~10-fold molar excess over protein)

  • Protein to be labeled (e.g., antibody at 2-10 mg/mL)

  • Reaction Buffer: 0.1 M MES, pH 6.0 (Carboxylate/amine-free buffer is essential)

  • EDC and Sulfo-NHS (freshly prepared solutions)

  • Purification column (e.g., desalting column for size-exclusion chromatography)

Procedure:

  • Dissolve the protein in the reaction buffer. The choice of a slightly acidic pH (6.0) is deliberate; it protonates primary amines to reduce their reactivity while the carboxylates are activated, minimizing protein self-polymerization.

  • In a separate tube, dissolve the this compound probe, EDC, and Sulfo-NHS in the reaction buffer. Sulfo-NHS is used instead of NHS for its enhanced water solubility.

  • Incubate this activation mixture for 15 minutes at room temperature.

  • Add the activated probe solution to the protein solution.

  • Adjust the pH of the reaction mixture to 7.2-7.5. This pH shift is critical as it deprotonates the lysine side chains, making them nucleophilic and ready to react with the Sulfo-NHS ester.

  • React for 2 hours at room temperature.

  • Purification: Stop the reaction and purify the labeled protein from excess probe and reagents using a desalting column equilibrated with a storage buffer (e.g., PBS, pH 7.4). The larger protein conjugate will elute first.

  • Validation: Characterize the conjugate. Use UV-Vis spectroscopy to determine the degree of labeling (DOL), or the average number of probe molecules per protein. Run SDS-PAGE to confirm the integrity of the protein after conjugation.

Protocol 3.2: In Vitro Live-Cell Imaging

Materials:

  • Cells plated on glass-bottom imaging dishes

  • Fluorescently labeled protein conjugate (from Protocol 3.1)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Culture cells to an appropriate confluency (e.g., 60-80%).

  • Dilute the fluorescently labeled protein conjugate to the desired final concentration (typically in the nM to low µM range) in pre-warmed complete cell culture medium.

  • Remove the old medium from the cells and add the medium containing the probe.

  • Incubate the cells for a specified period (e.g., 1-4 hours) at 37°C in a CO₂ incubator. The incubation time must be optimized for each probe and cell type.

  • Washing: This step is crucial for reducing background signal. Gently wash the cells 2-3 times with pre-warmed PBS or live-cell imaging buffer to remove any unbound probe.

  • Add fresh, pre-warmed imaging buffer to the cells.

  • Imaging: Visualize the cells using a fluorescence microscope. Acquire images in the appropriate channel corresponding to the probe's fluorescence.

  • Controls for Validation:

    • Negative Control: Image untreated cells to assess autofluorescence.

    • Competition Control: Co-incubate the cells with the fluorescent probe and a large excess (e.g., 100x) of the unlabeled targeting protein. A significant reduction in fluorescence signal would confirm target-specific binding.

Application III: this compound as a Linker in PET Tracer Development

The principles of using this compound extend to Positron Emission Tomography (PET), a powerful in vivo imaging technique.[8] The scaffold can be used to link a targeting molecule to a chelator (for radiometals like ⁶⁸Ga) or be directly modified to incorporate a positron-emitting isotope like ¹⁸F.[9][10][11]

The design of a PET tracer requires careful consideration of pharmacokinetics. The this compound linker can influence the tracer's blood half-life, clearance route, and non-specific binding. For instance, increasing the hydrophilicity of the linker can promote renal clearance and reduce non-specific uptake in the liver.[12]

Design Principle: 18F-Labeling via a Benzenepropanoic Scaffold

A common strategy involves synthesizing a precursor where the this compound derivative is modified with a suitable leaving group (e.g., tosylate, mesylate) on the aliphatic chain. This precursor can then undergo nucleophilic substitution with [¹⁸F]fluoride in the final radiosynthesis step.

cluster_PET Radiosynthesis of an 18F-PET Tracer Precursor This compound Derivative with Leaving Group (e.g., -OTs) Reaction Nucleophilic Substitution (High Temperature, Anhydrous) Precursor->Reaction Fluoride [18F]Fluoride (from cyclotron) Fluoride->Reaction Purification HPLC Purification Reaction->Purification FinalTracer Final [18F]-Labeled Benzenepropanoic Probe Purification->FinalTracer

Caption: General scheme for the radiosynthesis of an ¹⁸F-labeled PET tracer.

The development of PET tracers is a highly specialized field requiring dedicated radiochemistry facilities. The protocols are complex and must adhere to strict radiation safety guidelines. Researchers interested in this area should consult specialized literature on radiolabeling chemistry.[8][9][10]

Conclusion and Future Perspectives

The this compound scaffold is a powerful and versatile platform for the rational design of molecular probes. Its straightforward, modifiable structure allows for the systematic optimization of probe properties for applications ranging from high-resolution cellular imaging to non-invasive in vivo PET scanning. Future innovations will likely involve the development of "smart" probes where the benzenepropanoic linker is designed to be cleaved by specific disease-related enzymes, releasing a fluorescent signal or a therapeutic payload only at the site of action.[13] As our understanding of disease biology deepens, the modular nature of this scaffold will continue to empower scientists to build the precise molecular tools needed to visualize and combat human disease.

References

application of benzenepropanoic acid in the development of new agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Preamble: The Untapped Potential of the Benzenepropanoic Acid Scaffold

In the relentless pursuit of novel, sustainable, and effective agrochemicals, the focus often gravitates towards complex heterocyclic systems. However, significant potential lies within simpler, naturally derived scaffolds. This compound, also known as hydrocinnamic acid, is one such scaffold. Found as a metabolite in various plants and microbes, it presents a versatile and biocompatible starting point for chemical synthesis.[1] Carboxylic acids and their derivatives have been instrumental in the development of herbicides for over 70 years, targeting a wide array of biosynthetic pathways and metabolic systems.[2] This document serves as a comprehensive guide for leveraging the this compound core to discover and develop next-generation agrochemicals, with a focus on herbicides and plant growth regulators.

Section 1: Scientific Rationale and Strategic Overview

The this compound structure offers three primary points for chemical modification: the phenyl ring, the carboxylic acid group, and the aliphatic propanoic chain. This versatility allows for the fine-tuning of physicochemical properties such as solubility, stability, and, most importantly, biological activity.

Our strategic approach is built on a logical, iterative workflow that progresses from chemical synthesis to biological validation. This process is designed to maximize efficiency and yield compounds with desirable agrochemical profiles.

Agrochemical_Discovery_Workflow cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Lead Optimization A Scaffold Selection: This compound B Virtual Screening & In Silico Design A->B Input C Derivative Synthesis (Parallel Chemistry) B->C Design Cues D Primary In Vitro Bioassays (e.g., Seed Germination) C->D Compound Library E Secondary Bioassays (Dose-Response, IC50) D->E Identify 'Hits' F Mechanism of Action (MoA) Studies E->F Characterize 'Hits' G Structure-Activity Relationship (SAR) Analysis F->G Data for SAR H Lead Compound Optimization G->H Refined Design H->C Iterative Synthesis I Greenhouse & Small-Plot Field Trials H->I Candidate Selection

Figure 1: A high-level workflow for agrochemical discovery using the this compound scaffold.

Potential Mechanisms of Action (MoA)

This compound derivatives, particularly due to their carboxylic acid moiety, are prime candidates for acting as plant growth regulators , specifically as synthetic auxins.[3] Natural auxins, like indole-3-acetic acid (IAA), are crucial for cell elongation, division, and differentiation.[4] Synthetic auxins mimic these hormones, often leading to uncontrolled, disorganized growth and eventual plant death, making them effective herbicides for broadleaf weeds.[5]

  • Rationale for Auxin Mimicry: The core structure of an auxin generally requires a carboxylic acid group (or a group that can be metabolized to it) separated from an aromatic ring system by a specific distance. This compound fits this pharmacophore well. Modifications to the phenyl ring can enhance binding affinity to auxin receptors like TIR1.[4]

Other potential MoAs include:

  • Enzyme Inhibition: The carboxylic acid group can act as a binding motif for the active sites of various plant enzymes, such as those involved in amino acid or lipid biosynthesis.[6][7]

  • Cell Membrane Disruption: Lipophilic derivatives could interfere with the integrity of plant cell membranes, a common MoA for contact herbicides.[8]

Auxin_MoA cluster_plant_cell Plant Cell BPA_deriv Benzenepropanoic Acid Derivative (Auxin Mimic) TIR1 TIR1 Auxin Receptor BPA_deriv->TIR1 Binds Aux_IAA Aux/IAA Repressor Protein TIR1->Aux_IAA Targets for Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses (Binding) Genes Auxin-Responsive Genes ARF->Genes Activates Transcription Growth Uncontrolled Growth -> Plant Death Genes->Growth Leads to

References

solid-phase synthesis of benzenepropanoic acid-peptide conjugates

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: High-Yield Solid-Phase Synthesis of Benzenepropanoic Acid-Peptide Conjugates

Audience: Researchers, scientists, and drug development professionals.

Abstract

The conjugation of small molecules to peptides is a cornerstone of modern drug discovery, enabling the development of sophisticated therapeutics such as peptide-drug conjugates (PDCs). This compound and its derivatives represent a versatile class of molecules for conjugation, serving as linkers, pharmacophores, or tools to modify peptide properties. This guide provides a comprehensive, field-tested protocol for the efficient synthesis of this compound-peptide conjugates using Fmoc/tBu-based solid-phase peptide synthesis (SPPS). We delve into the rationale behind strategic choices in reagents and methodology, from resin selection to final cleavage and characterization, ensuring a high rate of success for researchers.

Introduction: The Strategic Value of this compound Conjugation

Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, remains the gold standard for creating synthetic peptides due to its efficiency and amenability to automation.[1][2] The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is particularly favored for its use of a base-labile temporary protecting group (Fmoc) for the N-terminus, which is orthogonal to the acid-labile side-chain protecting groups.[3][4] This orthogonality is crucial for synthesizing complex or modified peptides, as it allows for selective deprotection and on-resin modifications under mild conditions that preserve the integrity of sensitive moieties.[3]

Conjugating this compound derivatives to the N-terminus of a peptide can significantly alter its therapeutic profile. For instance, derivatives like 3-(4-hydroxyphenyl)propanoic acid can be used to introduce phenolic groups for further functionalization, act as rigid spacers in linkers, or mimic the side chain of tyrosine to modulate receptor binding.[5][6][7] This document outlines a robust workflow for achieving this conjugation on a solid support, a method that simplifies purification and enhances overall yield compared to solution-phase approaches.[8][9]

The Synthetic Strategy: An Overview

The synthesis is a multi-stage process performed on an insoluble polymeric resin. The peptide is assembled in a C-to-N direction through iterative cycles of deprotection and coupling. Once the desired peptide sequence is complete, the this compound moiety is coupled to the free N-terminus. The final conjugate is then cleaved from the resin and globally deprotected in a single step using a strong acid cocktail.

G cluster_0 On-Resin Operations cluster_1 Off-Resin Operations Resin 1. Resin Swelling & Preparation Assembly 2. Peptide Assembly (Iterative Cycles) Resin->Assembly Conjugation 3. On-Resin N-Terminal Conjugation Assembly->Conjugation Washing 4. Final Wash Conjugation->Washing Cleavage 5. Cleavage & Global Deprotection Washing->Cleavage Transfer to Cleavage Vessel Purification 6. RP-HPLC Purification Cleavage->Purification Analysis 7. LC-MS/MS Analysis Purification->Analysis

Figure 1: High-level workflow for the .

Core Components: Materials and Reagents

The success of the synthesis hinges on the quality and appropriate selection of reagents. The following tables summarize the key components and the rationale for their use.

Table 1: Solid Support and Linker

Component Recommendation Rationale & Justification

| Resin | Rink Amide MBHA or Rink Amide ChemMatrix® | Produces a C-terminal amide upon cleavage, which is common in bioactive peptides. The acid-labile linker is compatible with the Fmoc/tBu strategy.[4][10] ChemMatrix® offers superior swelling properties in both polar and non-polar solvents, which can improve reaction kinetics for difficult sequences.[11] |

Table 2: Solvents & Reagents for Peptide Assembly

Component Grade Purpose
N,N-Dimethylformamide (DMF) Peptide Synthesis Grade Primary solvent for swelling, washing, and coupling reactions.[12]
Dichloromethane (DCM) ACS Grade or higher Used for resin swelling and washing.[12]
Piperidine Reagent Grade Base for removing the N-terminal Fmoc group.[10]
Fmoc-L-Amino Acids Pre-weighed, with side-chain protection Building blocks for the peptide chain. Side-chain protecting groups (e.g., tBu, Boc, Trt, Pbf) are acid-labile.[3]

| this compound Derivative | e.g., 3-(4-(tert-Butoxy)phenyl)propanoic acid | The moiety to be conjugated. The hydroxyl group is protected with a tBu group to prevent side reactions, which is cleaved concurrently with other side-chain groups. |

Table 3: Activation & Coupling Reagents

Component Recommendation Rationale & Justification
Coupling Reagent HBTU or HATU Aminium-based reagents that facilitate rapid and efficient amide bond formation with low rates of racemization.[13][14] HATU is particularly effective for sterically hindered couplings.[13]
Additive HOBt or OxymaPure When used with carbodiimides (e.g., DIC), these additives form active esters that suppress racemization.[14][15] OxymaPure is a non-explosive and highly effective alternative to HOBt.[14]

| Base | N,N-Diisopropylethylamine (DIPEA) | A non-nucleophilic tertiary amine used to activate the coupling reaction and neutralize the protonated N-terminus.[13] |

Detailed Experimental Protocols

Protocol 1: Peptide Assembly via Automated Fmoc SPPS

This protocol describes a typical cycle for adding one amino acid. This cycle is repeated until the desired peptide sequence is assembled.

  • Resin Preparation: Place the Rink Amide resin (0.1 mmol scale) in a peptide synthesis vessel. Swell the resin in DMF for 30 minutes, then drain.

  • Fmoc Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with a fresh 20% piperidine solution for 10 minutes. This two-step process ensures complete Fmoc removal.

  • Washing: Wash the resin thoroughly to remove all traces of piperidine. A typical wash cycle is DMF (x5), DCM (x3), DMF (x3).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (4 eq. to resin loading) with HBTU (3.9 eq.) and DIPEA (8 eq.) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 45-60 minutes at room temperature.

  • Monitoring & Washing: Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling.[16] If the test is negative, wash the resin with DMF (x5) to remove excess reagents. If positive, recouple for another 30 minutes.

  • Iteration: Return to Step 2 to add the next amino acid in the sequence.

spss_cycle start Start with Resin-Bound Peptide (Fmoc-AA...-Resin) deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF/DCM) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA, HBTU, DIPEA) wash1->coupling wash2 Wash (DMF) coupling->wash2 kaiser Kaiser Test wash2->kaiser recouple Recouple kaiser->recouple Positive next_cycle Proceed to Next Cycle kaiser->next_cycle Negative recouple->coupling

Figure 2: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).

Protocol 2: On-Resin N-Terminal Conjugation

After the final amino acid has been added and its Fmoc group removed, the peptide-resin is ready for conjugation.

  • Preparation: Ensure the N-terminal amine of the resin-bound peptide is deprotected and the resin has been thoroughly washed as per Protocol 1, Step 3.

  • Activation of this compound: In a separate vial, dissolve the protected this compound derivative (e.g., 3-(4-(tert-Butoxy)phenyl)propanoic acid, 3 eq.) and HBTU (2.9 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 2-5 minutes.

  • Conjugation Reaction: Add the activated this compound solution to the peptide-resin.

  • Reaction Time: Agitate the mixture for 2-4 hours at room temperature. The conjugation of a non-amino acid moiety can be slower than a standard amino acid coupling.

  • Monitoring & Washing: Perform a Kaiser test. A negative result confirms successful conjugation.[16] Once complete, wash the resin extensively with DMF (x5) and DCM (x5), then dry the resin under vacuum for at least 1 hour.

Protocol 3: Cleavage, Deprotection, and Precipitation

This final step uses a strong acid cocktail to cleave the conjugate from the resin and remove all acid-labile side-chain protecting groups simultaneously.

Table 4: Standard Cleavage Cocktails

Reagent Name Composition (v/v) Use Case & Scavengers' Roles
Reagent K TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5) A robust, universal cocktail. Phenol & Thioanisole: Protect Tyr and Trp. Water: Hydrolyzes t-butyl cations. EDT (ethanedithiol): Scavenges trityl groups from Cys and His; malodorous.

| TFA/TIS/Water | TFA / Triisopropylsilane / Water (95:2.5:2.5) | A common, less odorous alternative. TIS: A highly effective scavenger for t-butyl and trityl cations. Suitable for most peptides, especially those containing Arg(Pbf) and Trp(Boc).[17] |

Procedure:

  • Preparation: Place the dry peptide-conjugate resin in a cleavage vessel.

  • Cleavage Reaction: Add the chosen cleavage cocktail (e.g., TFA/TIS/Water) to the resin (approx. 10 mL per 0.1 mmol of resin).

  • Incubation: Gently agitate the mixture at room temperature for 2-3 hours. Peptides with multiple arginine residues may require longer cleavage times.[17]

  • Filtration: Filter the solution to separate the resin beads. Collect the filtrate, which contains the dissolved peptide conjugate.

  • Resin Wash: Rinse the resin with a small volume of fresh TFA and combine the filtrates.

  • Precipitation: Add the combined filtrate dropwise into a 50 mL centrifuge tube containing cold diethyl ether (approx. 40 mL). A white precipitate of the crude peptide conjugate should form immediately.

  • Isolation: Centrifuge the mixture at 3000-4000 rpm for 5 minutes. Decant the ether. Wash the peptide pellet with cold ether two more times to remove residual scavengers.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The product is now ready for purification.

Purification & Characterization

Purification and analysis are essential to validate the synthesis and ensure the final product meets the required specifications.

  • Purification: The primary method for purifying the crude conjugate is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). A C18 column with a water/acetonitrile gradient containing 0.1% TFA is typically used. Fractions are collected and analyzed to identify those containing the pure product.[18][19]

  • Characterization:

    • LC-MS: Liquid Chromatography-Mass Spectrometry is the workhorse for final analysis. It provides both the purity profile (from the UV chromatogram) and molecular weight confirmation (from the mass spectrum), confirming the successful conjugation.[20][21]

    • MALDI-TOF MS: Can also be used for rapid molecular weight determination.[18]

    • Analytical HPLC: Used to determine the final purity of the lyophilized product.[22]

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Coupling (Positive Kaiser Test) - Steric hindrance from bulky amino acids. - Peptide aggregation on-resin.[23] - Insufficient activation time or reagent stoichiometry.- Double couple the problematic residue. - Switch to a more powerful coupling reagent like HATU.[13] - For "difficult sequences", consider using a different solvent (e.g., NMP) or microwave-assisted synthesis.[23]
Low Yield After Cleavage - Incomplete cleavage from the resin. - Loss of peptide during ether precipitation (if product has high solubility).- Extend the cleavage time to 4 hours. - Ensure the cleavage cocktail composition is appropriate for the sequence. - Use a different precipitation solvent, such as methyl t-butyl ether (MTBE).[17]
Extra Peaks in Final LC-MS - Deletion sequences from incomplete coupling. - Side reactions during cleavage (e.g., oxidation of Met, alkylation of Trp).[22] - Racemization during activation. - Aspartimide formation for sequences containing Asp.[3]- Optimize coupling steps; use capping (e.g., with acetic anhydride) after each coupling to terminate unreacted chains.[12] - Ensure the correct scavengers are used in the cleavage cocktail. - Use additives like HOBt or Oxyma to minimize racemization.[15] - For Asp-containing peptides, use protected derivatives like Fmoc-Asp(OMpe)-OH to prevent side reactions.[3]

References

use of benzenepropanoic acid in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) from Benzenepropanoic Acid Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing key non-steroidal anti-inflammatory drugs (NSAIDs) derived from the 2-arylpropanoic acid scaffold, a derivative of this compound. This class of drugs, widely known as "profens," includes ubiquitously used therapeutics such as Ibuprofen, Naproxen, and Ketoprofen.[1][2][3] This document is intended for researchers, chemists, and professionals in drug development, offering detailed application notes, step-by-step protocols, and an in-depth analysis of the chemical principles governing these syntheses. We will explore both historical and modern "green" chemistry approaches, emphasizing the rationale behind methodological choices, reaction mechanisms, and process optimization.

Introduction: The 2-Arylpropanoic Acid (Profen) Family of NSAIDs

Non-steroidal anti-inflammatory drugs are a cornerstone of modern medicine for managing pain, inflammation, and fever.[4] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the biosynthesis of prostaglandins, key signaling molecules in the inflammatory cascade.[4][5]

A significant subclass of NSAIDs is the 2-arylpropanoic acid derivatives, commonly referred to as "profens".[1][2] These compounds share a common structural motif: a propanoic acid group attached at the alpha-position to an aromatic ring. This guide focuses on the pivotal role of this compound and its precursors in constructing this essential pharmacophore.

The following diagram illustrates the core chemical relationship between the parent structure and several prominent NSAIDs.

G cluster_core Core Structure cluster_nsaids Key NSAID Examples A This compound Scaffold (2-Arylpropanoic Acid) B Ibuprofen (R = 4-isobutylphenyl) A->B Specific Aryl Substitution (R) C Naproxen (R = 6-methoxy-2-naphthyl) A->C Specific Aryl Substitution (R) D Ketoprofen (R = 3-benzoylphenyl) A->D Specific Aryl Substitution (R)

Figure 1: Relationship of the 2-Arylpropanoic Acid scaffold to common NSAIDs.

Synthesis of Ibuprofen: A Tale of Two Processes

Ibuprofen, chemically known as 2-(4-isobutylphenyl)propanoic acid, is one of the most widely produced NSAIDs globally.[6] Its synthesis has evolved significantly, moving from a lengthy, inefficient process to a highly streamlined, environmentally conscious method.

The Boots Process: A Classical Six-Step Synthesis

The original industrial synthesis of Ibuprofen was developed by the Boots Company in the 1960s.[7] This six-step route, while historically significant, suffers from poor atom economy (around 40%) and generates substantial chemical waste.[7] The key transformation involves converting the para-acetyl group of 4'-isobutylacetophenone into the required propionic acid moiety.[7]

The central reaction for creating the key intermediate, 4'-isobutylacetophenone, is the Friedel-Crafts acylation of isobutylbenzene.[7][8]

Causality Behind the Friedel-Crafts Acylation: This reaction is a classic electrophilic aromatic substitution.[9] A strong Lewis acid catalyst, typically aluminum trichloride (AlCl₃), is used to activate the acylating agent (acetyl chloride). The AlCl₃ coordinates to the chlorine atom, polarizing the C-Cl bond and generating a highly electrophilic acylium ion (CH₃CO⁺). The electron-rich aromatic ring of isobutylbenzene then attacks this electrophile. The isobutyl group is an ortho-, para-director; however, the para-product is heavily favored due to the steric hindrance at the ortho position.[7]

G cluster_workflow The Boots Synthesis of Ibuprofen (Abbreviated) node_style node_style A Isobutylbenzene B 4'-Isobutylacetophenone A->B Friedel-Crafts Acylation (CH₃COCl, AlCl₃) C α,β-Epoxy Ester (via Darzens Reaction) B->C Ethyl Chloroacetate, NaOEt D Aldehyde C->D Hydrolysis & Decarboxylation E Nitrile D->E Conversion to Nitrile (e.g., via oxime) F Ibuprofen E->F Acidic Hydrolysis

Figure 2: Abbreviated workflow of the classical Boots process for Ibuprofen synthesis.

The BHC Process: A Greener, Three-Step Synthesis

In the 1990s, the BHC Company (Boots-Hoechst-Celanese) developed a vastly improved synthesis that is a hallmark of green chemistry.[4] This three-step process boasts a high atom economy (~80%, rising to >99% with catalyst recycling) and produces only a single molecule of water as a major byproduct.[4][10]

The elegance of the BHC process lies in its efficiency. It begins with the same starting material, isobutylbenzene, but employs a different catalytic system.

  • Step 1: Friedel-Crafts Acylation: Isobutylbenzene is acylated with acetic anhydride. Anhydrous hydrogen fluoride (HF) serves as both the catalyst and the solvent. The HF is readily recovered and reused with high efficiency, minimizing waste.[10]

  • Step 2: Hydrogenation: The resulting ketone, 4'-isobutylacetophenone, is reduced to an alcohol using a palladium catalyst and hydrogen gas.

  • Step 3: Carbonylation: The alcohol is then subjected to a palladium-catalyzed carbonylation (reaction with carbon monoxide). This step directly introduces the carboxylic acid moiety, forming Ibuprofen in a single, highly efficient transformation.[7]

Comparative Analysis of Ibuprofen Synthesis Routes

The superiority of the BHC process is evident when key metrics are compared directly.

MetricBoots Process (Classical)BHC Process (Green)
Number of Steps 63
Atom Economy ~40%~80% (>99% with recycling)[7]
Catalyst Stoichiometric AlCl₃Catalytic HF and Palladium
Waste Profile Significant, including aluminum saltsMinimal, primarily water
Protocol: Green Synthesis of Ibuprofen via the BHC Process (Conceptual)

This protocol outlines the key transformations in the BHC process. Note: This is a conceptual laboratory-scale adaptation. Industrial processes involve specialized equipment for handling HF and high-pressure gases.

Materials:

  • Isobutylbenzene

  • Acetic Anhydride

  • Anhydrous Hydrogen Fluoride (HF) - Extreme Caution Required

  • Palladium on Carbon (Pd/C) catalyst

  • Hydrogen Gas (H₂)

  • Carbon Monoxide (CO) Gas

  • Palladium Catalyst (e.g., Pd(PPh₃)₄)

  • Appropriate Solvents (e.g., Methanol for hydrogenation)

  • Standard glassware for organic synthesis

  • High-pressure reactor (autoclave)

Protocol Steps:

Step 1: Acylation of Isobutylbenzene

  • In a specialized HF-resistant reactor, charge isobutylbenzene.

  • Cool the reactor significantly (e.g., to 0°C).

  • Carefully add anhydrous hydrogen fluoride, which will act as both catalyst and solvent.

  • Slowly add acetic anhydride to the cooled mixture while stirring.

  • Allow the reaction to proceed to completion. Monitor via an appropriate technique (e.g., GC-MS).

  • Upon completion, carefully quench the reaction and separate the organic phase containing 4'-isobutylacetophenone. The HF is typically recovered for reuse in an industrial setting.

Step 2: Hydrogenation to form 1-(4-isobutylphenyl)ethanol

  • Dissolve the 4'-isobutylacetophenone from Step 1 in a suitable solvent like methanol.

  • Add a catalytic amount of Pd/C.

  • Pressurize the reaction vessel with hydrogen gas.

  • Stir the mixture at room temperature until the uptake of hydrogen ceases.

  • Filter the mixture to remove the Pd/C catalyst.

  • Evaporate the solvent to yield the secondary alcohol.

Step 3: Carbonylation to form Ibuprofen

  • In a high-pressure autoclave, charge the alcohol from Step 2 and a suitable palladium catalyst.

  • Pressurize the autoclave with carbon monoxide (CO).

  • Heat the reaction mixture under pressure.

  • Maintain the reaction until CO uptake is complete.

  • After cooling and depressurizing, work up the reaction mixture to isolate the crude Ibuprofen.

  • Recrystallize the product from a suitable solvent (e.g., hexane) to obtain pure Ibuprofen.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis to confirm its identity and purity.[4]

Synthesis of Naproxen

Naproxen, or (+)-(S)-2-(6-methoxy-2-naphthyl)propanoic acid, is another major NSAID.[6][11] Unlike Ibuprofen, which is typically sold as a racemic mixture, Naproxen is marketed as a single enantiomer (the S-enantiomer), as it is the pharmacologically active form.[6][12] This introduces the additional challenge of stereochemical control into its synthesis.

Classical syntheses often involve a Friedel-Crafts reaction followed by steps to build the propionic acid side chain, culminating in a chiral resolution step to separate the desired (S)-enantiomer from the (R)-enantiomer.[13]

A common industrial route involves:

  • Friedel-Crafts Acylation: 2-Methoxynaphthalene is acylated with propionyl chloride in the presence of a Lewis acid like AlCl₃ in a solvent such as nitrobenzene or a chlorinated hydrocarbon.[14]

  • Rearrangement/Migration: The resulting ketone undergoes a 1,2-aryl migration reaction (a key step in many profen syntheses) to form the 2-arylpropanoic acid ester skeleton.

  • Hydrolysis: The ester is hydrolyzed to the racemic acid.

  • Chiral Resolution: The racemate is resolved using an optically active base, such as cinchonidine, to isolate the desired (S)-Naproxen.[13]

More modern approaches focus on asymmetric synthesis to avoid the inefficient resolution step, using chiral catalysts or auxiliaries to directly produce the (S)-enantiomer with high enantiomeric excess.[6][13] This includes methods like asymmetric hydrogenation of an acrylic acid precursor.[6]

Synthesis of Ketoprofen

Ketoprofen, 2-(3-benzoylphenyl)propanoic acid, is used for similar inflammatory conditions.[15] Its synthesis also relies on building the 2-arylpropanoic acid structure from a suitable aromatic precursor.

One common synthetic pathway starts with 3-methylbenzophenone.[15]

  • Bromination: The methyl group is brominated, typically using N-bromosuccinimide (NBS), to form 3-(bromomethyl)benzophenone.

  • Cyanation: The bromide is displaced with a cyanide group using sodium cyanide to yield 3-(cyanomethyl)benzophenone.

  • Building the Propionic Acid: The carbon adjacent to the nitrile is alkylated with a methyl group.

  • Hydrolysis: The nitrile is then hydrolyzed under acidic conditions to afford the final carboxylic acid, Ketoprofen.[15]

Alternative, more modern routes utilize transition-metal-catalyzed reactions, such as the palladium-catalyzed carbonylation of 3-vinylbenzophenone, to construct the propionic acid moiety with high yield and regioselectivity.[16]

Conclusion and Future Outlook

The synthesis of NSAIDs from this compound derivatives showcases a remarkable evolution in synthetic organic chemistry. The journey from the low-efficiency Boots process for Ibuprofen to the elegant, atom-economical BHC process highlights the impact of green chemistry principles on industrial drug manufacturing. For chiral drugs like Naproxen, the focus continues to shift from classical resolution to more efficient asymmetric catalytic methods. Future research will undoubtedly focus on developing even more sustainable and efficient pathways, potentially leveraging biocatalysis and continuous-flow chemistry to meet the global demand for these essential medicines.[4][6]

References

Application Notes and Protocols for Benzenepropanoic Acid-Functionalized Nanoparticles in Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Benzenepropanoic Acid Functionalization

In the rapidly evolving landscape of nanomedicine, the surface functionalization of nanoparticles is a critical determinant of their therapeutic efficacy. The choice of surface ligand dictates the nanoparticle's interaction with biological systems, influencing its stability, biocompatibility, drug-loading capacity, and cellular uptake.[1] this compound, as a functionalizing agent, offers a unique combination of properties that make it an attractive candidate for the design of sophisticated drug delivery vehicles.

The this compound moiety provides a short, rigid spacer that projects from the nanoparticle surface, which can be crucial for optimizing interactions with biological targets. Its carboxylic acid group serves as a versatile handle for the covalent attachment of therapeutic agents, targeting ligands, or imaging probes. Furthermore, the phenyl ring can engage in π-π stacking interactions, potentially enhancing the loading of aromatic drug molecules. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of this compound-functionalized nanoparticles for drug delivery.

I. Synthesis of this compound-Functionalized Nanoparticles

The synthesis of these specialized nanoparticles is a multi-step process that begins with the preparation of a core nanoparticle, followed by surface modification to introduce reactive groups, and finally, the conjugation of this compound. The following protocol outlines a generalizable method for the synthesis of this compound-functionalized polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), a biodegradable and biocompatible polymer widely used in drug delivery.[2]

Protocol 1: Synthesis of Amine-Functionalized PLGA Nanoparticles

Rationale: The introduction of primary amine groups on the nanoparticle surface is a prerequisite for the subsequent covalent attachment of this compound via carbodiimide chemistry. This protocol utilizes the emulsification-solvent evaporation method, a robust and scalable technique for nanoparticle formulation.[3]

Materials:

  • Poly(lactic-co-glycolic acid) with a terminal carboxylic acid group (PLGA-COOH)

  • Poly(ethylene glycol) bis(3-aminopropyl) terminated (H₂N-PEG-NH₂)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA) solution (4% w/v in deionized water)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

  • Deionized water

Procedure:

  • Polymer Activation: Dissolve 100 mg of PLGA-COOH in 2 mL of DCM. Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS to the PLGA solution. Allow the reaction to proceed for 1 hour at room temperature to activate the carboxylic acid groups.

  • Emulsification: In a separate vial, prepare a 10 mg/mL solution of H₂N-PEG-NH₂ in deionized water. Add the activated PLGA solution dropwise to 10 mL of the 4% PVA solution while sonicating on ice. Continue sonication for 5 minutes to form a stable oil-in-water emulsion.

  • Solvent Evaporation: Transfer the emulsion to a larger beaker and stir magnetically at room temperature for 4-6 hours to allow for the complete evaporation of DCM.

  • Nanoparticle Collection and Purification: Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C. Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat the centrifugation and resuspension steps three times to remove unreacted reagents and excess PVA.

  • Final Resuspension: Resuspend the final pellet of amine-functionalized PLGA nanoparticles (PLGA-NH₂) in an appropriate buffer or deionized water for storage at 4°C.

Protocol 2: Conjugation of this compound to PLGA-NH₂ Nanoparticles

Rationale: This protocol employs EDC/NHS chemistry to form a stable amide bond between the primary amine groups on the nanoparticle surface and the carboxylic acid group of this compound.

Materials:

  • Amine-functionalized PLGA nanoparticles (PLGA-NH₂)

  • 3-Phenylpropanoic acid (this compound)

  • EDC

  • NHS

  • MES buffer (0.1 M, pH 6.0)

  • Deionized water

Procedure:

  • Activation of this compound: Dissolve a 10-fold molar excess of 3-phenylpropanoic acid (relative to the estimated surface amine groups on the nanoparticles) in MES buffer. Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS. Allow the reaction to proceed for 30 minutes at room temperature.

  • Conjugation Reaction: Add the activated this compound solution to the PLGA-NH₂ nanoparticle suspension. Gently mix and allow the reaction to proceed for 4 hours at room temperature with continuous stirring.

  • Purification: Purify the this compound-functionalized nanoparticles by repeated centrifugation and resuspension in deionized water, as described in Protocol 1, step 4.

  • Storage: Store the final product, this compound-functionalized PLGA nanoparticles (PLGA-BPA), at 4°C.

II. Physicochemical Characterization of Functionalized Nanoparticles

Thorough characterization is essential to ensure the successful synthesis and quality control of the functionalized nanoparticles.[4] A suite of analytical techniques should be employed to assess their size, morphology, surface charge, and the successful conjugation of this compound.

Parameter Technique Expected Outcome
Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Monodisperse population with a hydrodynamic diameter in the range of 100-200 nm and a PDI < 0.2.
Morphology Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM)Spherical nanoparticles with a smooth surface.
Surface Charge Zeta Potential MeasurementA shift in zeta potential from positive (for PLGA-NH₂) to negative (for PLGA-BPA) confirms the successful conjugation of the carboxylic acid-containing molecule.
Confirmation of Functionalization Fourier-Transform Infrared (FTIR) SpectroscopyAppearance of characteristic peaks for the aromatic ring of this compound and the amide bond formed during conjugation.
Surface Elemental Composition X-ray Photoelectron Spectroscopy (XPS)Detection of the carbon and oxygen signals corresponding to the this compound structure on the nanoparticle surface.

III. Drug Loading and In Vitro Release Studies

The this compound-functionalized nanoparticles can be loaded with a variety of therapeutic agents. The loading process and subsequent release kinetics are critical parameters to evaluate for any drug delivery system.

Protocol 3: Drug Loading into PLGA-BPA Nanoparticles

Rationale: This protocol describes a passive loading method where the drug is encapsulated during the nanoparticle formulation process. This method is suitable for hydrophobic drugs that can be entrapped within the polymeric core.

Materials:

  • PLGA-COOH

  • H₂N-PEG-NH₂

  • Drug of interest (e.g., a hydrophobic anticancer drug)

  • DCM

  • PVA solution (4% w/v)

  • EDC, NHS, MES buffer

  • 3-Phenylpropanoic acid

Procedure:

  • Co-dissolution: Dissolve 100 mg of PLGA-COOH and a predetermined amount of the drug (e.g., 10 mg) in 2 mL of DCM.

  • Follow Synthesis Protocols: Proceed with the synthesis of amine-functionalized and subsequently this compound-functionalized nanoparticles as described in Protocols 1 and 2.

  • Quantification of Drug Loading: After the final purification step, lyophilisate a known amount of the drug-loaded nanoparticles. Dissolve the lyophilized powder in a suitable organic solvent (e.g., acetonitrile) to disrupt the nanoparticles and release the encapsulated drug. Quantify the drug concentration using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Calculations:

  • Drug Loading (%): (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

  • Encapsulation Efficiency (%): (Mass of drug in nanoparticles / Initial mass of drug used) x 100

Protocol 4: In Vitro Drug Release Study

Rationale: This protocol utilizes a dialysis method to simulate the physiological release of the drug from the nanoparticles over time.

Materials:

  • Drug-loaded PLGA-BPA nanoparticles

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis tubing (with an appropriate molecular weight cut-off)

  • Shaking incubator

Procedure:

  • Sample Preparation: Suspend a known amount of drug-loaded nanoparticles in 1 mL of PBS.

  • Dialysis: Place the nanoparticle suspension into a dialysis bag and seal it. Immerse the dialysis bag in a larger volume of PBS (e.g., 50 mL) to ensure sink conditions.

  • Incubation: Place the entire setup in a shaking incubator at 37°C.

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a 1 mL aliquot from the external PBS and replace it with 1 mL of fresh PBS.

  • Quantification: Analyze the drug concentration in the collected aliquots using a validated analytical method.

  • Data Analysis: Plot the cumulative percentage of drug released as a function of time.

IV. In Vitro and In Vivo Evaluation

The biological performance of the this compound-functionalized nanoparticles must be assessed through a series of in vitro and in vivo experiments to determine their biocompatibility, cellular uptake, and therapeutic efficacy.

Protocol 5: In Vitro Cytotoxicity Assay

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a standard method for evaluating the cytotoxicity of nanomaterials.

Materials:

  • Target cell line (e.g., a cancer cell line)

  • PLGA-BPA nanoparticles (drug-loaded and empty)

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the target cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of empty and drug-loaded PLGA-BPA nanoparticles for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control.

Considerations for In Vivo Studies

For in vivo evaluation, animal models relevant to the disease being targeted should be used. Key aspects to investigate include:

  • Pharmacokinetics and Biodistribution: The circulation half-life and organ accumulation of the nanoparticles can be determined by labeling them with a fluorescent dye or a radionuclide and tracking their presence in blood and various organs over time.

  • Therapeutic Efficacy: In a disease model (e.g., a tumor-bearing mouse model), the therapeutic efficacy of the drug-loaded nanoparticles should be compared to the free drug and empty nanoparticles. Tumor growth inhibition, survival rates, and relevant biomarkers should be monitored.

  • Toxicity Assessment: A comprehensive toxicity profile should be established by monitoring animal weight, behavior, and performing histological analysis of major organs after the study period.

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_drug Drug Loading & Release cluster_eval Biological Evaluation s1 PLGA-COOH + H2N-PEG-NH2 (Emulsification-Solvent Evaporation) s2 Amine-Functionalized PLGA Nanoparticles (PLGA-NH2) s1->s2 s3 This compound Conjugation (EDC/NHS Chemistry) s2->s3 s4 This compound-Functionalized PLGA Nanoparticles (PLGA-BPA) s3->s4 c1 DLS (Size, PDI) s4->c1 c2 TEM/SEM (Morphology) s4->c2 c3 Zeta Potential (Surface Charge) s4->c3 c4 FTIR/XPS (Functionalization) s4->c4 d1 Drug Co-encapsulation s4->d1 d2 Quantification (HPLC/UV-Vis) d1->d2 d3 In Vitro Release (Dialysis) d2->d3 e1 In Vitro Cytotoxicity (MTT Assay) d3->e1 e2 In Vivo Studies (Pharmacokinetics, Efficacy, Toxicity) e1->e2 G xaxis Time (hours) yaxis Cumulative Drug Release (%) origin origin origin->xaxis origin->yaxis x_end x_end y_end y_end p1 p1 p2 p2 p1->p2 p3 p3 p2->p3 p4 p4 p3->p4 p5 p5 p4->p5 p6 p6 p5->p6 xlabel1 0 xlabel2 24 xlabel3 48 xlabel4 72 xlabel5 96 ylabel1 0 ylabel2 25 ylabel3 50 ylabel4 75 ylabel5 100

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Benzenepropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for benzenepropanoic acid (hydrocinnamic acid) synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis, enabling you to optimize reaction conditions, improve yields, and ensure the highest purity of your final product. We will delve into the causality behind experimental choices, providing not just protocols, but the reasoning to empower you to troubleshoot effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to guide your initial strategy and choice of synthesis route.

Q1: What are the primary synthetic routes to this compound?

A1: Several robust methods exist, each with distinct advantages. The most common are:

  • Malonic Ester Synthesis: A classic method for forming carboxylic acids from alkyl halides. It involves the alkylation of diethyl malonate with benzyl bromide, followed by hydrolysis and decarboxylation.[1][2] This is a reliable and versatile route.

  • Arndt-Eistert Synthesis: This is a homologation reaction that extends a carboxylic acid by one carbon.[3] You would start with phenylacetic acid, convert it to its acid chloride, react it with diazomethane to form a diazoketone, and then perform a Wolff rearrangement to yield this compound.[4][5]

  • Knoevenagel Condensation: This involves the reaction of benzaldehyde with an active methylene compound like malonic acid, followed by reduction of the resulting carbon-carbon double bond.[6] The Doebner modification uses pyridine as a solvent and catalyst, which also facilitates decarboxylation.[6][7]

  • Catalytic Hydrogenation: Commercially, a common route is the hydrogenation of cinnamic acid over a catalyst like palladium on carbon (Pd/C). This is highly efficient if cinnamic acid is a readily available starting material.

Q2: I'm planning a large-scale synthesis. Which route offers the best scalability and safety profile?

A2: For large-scale production, catalytic hydrogenation of cinnamic acid is often preferred due to its high atom economy, straightforward workup, and typically high yields. However, it requires specialized hydrogenation equipment. Of the common lab-scale methods, the Malonic Ester Synthesis is generally more scalable than the Arndt-Eistert synthesis. The primary drawback of the Arndt-Eistert synthesis is the use of diazomethane, which is highly toxic and explosive, making it unsuitable for large-scale work without specialized safety protocols and equipment.[5] Safer alternatives to diazomethane, like (trimethylsilyl)diazomethane, have been developed but add cost.[5]

Q3: My starting material is phenylacetic acid. What is the most direct route to this compound?

A3: If you are starting with phenylacetic acid, the Arndt-Eistert Synthesis is the most direct route, as it is specifically designed to homologate carboxylic acids by adding a -CH₂- group.[3] This will convert your phenylacetic acid (C₆H₅CH₂COOH) directly into this compound (C₆H₅CH₂CH₂COOH) in a three-step sequence.[8]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Method 1: Malonic Ester Synthesis

The Malonic Ester synthesis is a powerful tool, but its multi-step nature presents several opportunities for yield loss.[9]

Problem: Low yield of the alkylated intermediate, diethyl benzylmalonate.

  • Possible Cause 1: Incomplete deprotonation of diethyl malonate. The pKa of the α-hydrogen in diethyl malonate is around 13. The base you use must be strong enough to completely deprotonate it. Sodium ethoxide (NaOEt) in ethanol is standard.[1] If your base is weak or has degraded (e.g., from moisture exposure), deprotonation will be incomplete.

    • Solution: Ensure your base is fresh and handled under anhydrous conditions. Use a base that is strong enough to fully form the enolate. To prevent transesterification, match the alkoxide base to the ester alcohol (e.g., use sodium ethoxide with ethyl esters).[10]

  • Possible Cause 2: Competing elimination reaction of the alkyl halide. Benzyl bromide is a primary halide and is ideal for the Sₙ2 reaction. However, if you were to use a secondary or tertiary halide, the strongly basic enolate could act as a base, leading to elimination (E2) byproducts instead of the desired substitution.

    • Solution: Stick to primary or methyl halides for this reaction to ensure Sₙ2 is the dominant pathway.

Problem: Significant formation of a dialkylated byproduct.

  • Causality: The mono-alkylated product still possesses one acidic α-hydrogen. If it gets deprotonated by any remaining base, it can react with another molecule of benzyl bromide, leading to a dialkylated product.[10] This is a major drawback of this synthesis and complicates purification, lowering the yield of the desired product.[10]

    • Solution 1 (Stoichiometry Control): Use a slight excess of the diethyl malonate relative to the base and the alkyl halide. This ensures that the base is consumed in forming the initial enolate, leaving little to deprotonate the mono-alkylated product.[11]

    • Solution 2 (Order of Addition): Add the alkyl halide slowly to the solution of the pre-formed malonic ester enolate. This maintains a low concentration of the alkylating agent, favoring mono-alkylation.

Problem: Incomplete hydrolysis during the saponification step.

  • Causality: The saponification (hydrolysis of the diester to a dicarboxylate) is an equilibrium process. Insufficient base, water, or reaction time/temperature can lead to incomplete hydrolysis, leaving you with a mixture of mono-ester and di-ester, which will not decarboxylate correctly.

    • Solution: Use a sufficient excess of a strong base (e.g., NaOH or KOH) and ensure adequate heating (reflux) for a prolonged period to drive the hydrolysis to completion. Monitor the reaction by TLC until the starting diester is fully consumed.

Method 2: Arndt-Eistert Synthesis

This elegant homologation can be problematic due to the nature of its intermediates.

Problem: Low yield of the α-diazoketone intermediate.

  • Causality: The reaction of the acid chloride with diazomethane can be sluggish or generate side products if the acid chloride is impure or if the diazomethane solution is not sufficiently concentrated or has degraded. Excess diazomethane is typically used but can be destroyed by any residual acid.[4]

    • Solution 1 (Purity): Ensure the starting acid chloride is pure and free of any residual HCl from its preparation (e.g., by distillation). Traces of acid will quench the diazomethane. Some procedures recommend adding an acid scavenger like calcium oxide.[4]

    • Solution 2 (Diazomethane Handling): Diazomethane is best generated fresh and used immediately. Its concentration can be determined before use. The reaction should be carried out at a low temperature (e.g., 0 °C) to minimize side reactions.

Problem: The Wolff Rearrangement is inefficient or fails.

  • Causality: The Wolff Rearrangement, the key step where the diazoketone rearranges to a ketene, requires a catalyst or energy input.[5] Without it, the diazoketone is often stable and can be isolated.[4] The choice and quality of the catalyst are critical.

    • Solution:

      • Catalyst: Silver(I) oxide (Ag₂O) or silver benzoate are common and effective catalysts. Ensure the catalyst is active and not degraded.

      • Method: The rearrangement can be induced thermally or photochemically, but silver catalysis is often the most convenient and high-yielding method for laboratory synthesis.[4]

      • Nucleophile Presence: The rearrangement should be conducted in the presence of a nucleophile (like water, to generate the carboxylic acid) to trap the highly reactive ketene intermediate as it forms. This prevents the ketene from polymerizing or forming diketenes.[4]

Section 3: Optimized Protocols & Data

Comparative Overview of Synthesis Routes
FeatureMalonic Ester SynthesisArndt-Eistert SynthesisKnoevenagel Condensation
Starting Materials Diethyl malonate, Benzyl bromidePhenylacetic acidBenzaldehyde, Malonic acid
Key Reagents Sodium ethoxide, NaOH/H₃O⁺SOCl₂, Diazomethane, Ag₂OPiperidine/Pyridine
Typical Yield 65-75%60-70%70-85% (for unsaturated acid)
Pros Reliable, versatile, avoids hazardous reagents like diazomethane.Direct homologation of a carboxylic acid.Good yields, avoids strong bases.
Cons Multi-step, potential for dialkylation byproducts.[10]Uses highly toxic and explosive diazomethane.[5]Requires a subsequent reduction step, which adds a step and potential for yield loss.
Protocol 1: Malonic Ester Synthesis of this compound

This protocol is designed to maximize mono-alkylation and ensure complete hydrolysis and decarboxylation.

Workflow Diagram

Malonic_Ester_Synthesis cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Alkylation (Sₙ2) cluster_2 Step 3: Saponification & Decarboxylation A Diethyl Malonate + NaOEt B Sodium Diethyl Malonate (Enolate) A->B Deprotonation (Ethanol, Anhydrous) D Diethyl Benzylmalonate B->D C Benzyl Bromide C->D E 1. NaOH, H₂O, Δ 2. H₃O⁺, Δ F This compound + CO₂ D->F Hydrolysis & Decarboxylation E->F

Caption: Workflow for this compound via Malonic Ester Synthesis.

Methodology:

  • Enolate Formation: In a flame-dried, three-neck flask equipped with a reflux condenser and an addition funnel under a nitrogen atmosphere, dissolve sodium metal (1.0 eq) in absolute ethanol (anhydrous) to prepare sodium ethoxide. Cool the solution to room temperature. Add diethyl malonate (1.1 eq) dropwise.

    • Causality: Preparing the base in situ ensures it is anhydrous and active. Using a slight excess of the malonate helps prevent dialkylation later.[11]

  • Alkylation: To the resulting clear solution of the enolate, add benzyl bromide (1.0 eq) dropwise from the addition funnel over 30 minutes. After the addition is complete, heat the mixture to reflux for 2-3 hours.

    • Causality: Slow addition of the alkylating agent keeps its concentration low, minimizing the risk of the product competing with the starting enolate. Refluxing ensures the Sₙ2 reaction goes to completion.

  • Saponification: After cooling, add a solution of sodium hydroxide (3.0 eq) in water. Heat the mixture to reflux for another 3-4 hours until the organic layer is fully dissolved.

    • Causality: A significant excess of NaOH and heat are required to drive the ester hydrolysis to completion.

  • Decarboxylation & Workup: Cool the reaction mixture in an ice bath and carefully acidify with concentrated HCl until the pH is ~1-2. A precipitate (the substituted malonic acid) may form. Gently heat the mixture to reflux. You should observe vigorous evolution of CO₂ gas. Continue heating for 1-2 hours after gas evolution ceases.

    • Causality: The intermediate β-dicarboxylic acid is unstable to heat and readily decarboxylates in the acidic solution to give the final product.[1]

  • Purification: Cool the solution, and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.[12]

Section 4: General Troubleshooting Logic

When faced with a low yield, a systematic approach is crucial.

Troubleshooting Flowchart for Low Yield

Low_Yield_Troubleshooting cluster_solutions Potential Solutions Start Low Yield Obtained CheckReagents 1. Check Reagent Purity & Stoichiometry (Anhydrous solvents? Fresh base? Accurate measurements?) Start->CheckReagents CheckConditions 2. Verify Reaction Conditions (Correct temperature? Sufficient reaction time?) CheckReagents->CheckConditions Sol_Reagents Purify reagents, dry solvents, re-weigh. AnalyzeCrude 3. Analyze Crude Product (TLC, ¹H NMR) CheckConditions->AnalyzeCrude Sol_Conditions Optimize temperature/time via trial reactions. SideProducts Side Products Detected? AnalyzeCrude->SideProducts NoProduct No Desired Product Detected? AnalyzeCrude->NoProduct WorkupLoss 4. Review Workup & Purification (Product water-soluble? Lost on column?) SideProducts->WorkupLoss Yes Sol_SideProducts Adjust stoichiometry, change base/catalyst. NoProduct->CheckReagents Yes Sol_Workup Check aqueous layers, modify purification method.

Caption: A logical workflow for diagnosing the cause of low reaction yields.

If your crude NMR or TLC analysis looks messy or shows unexpected spots, it's crucial to isolate and identify the byproducts.[13] This information provides the most direct insight into what went wrong, whether it's a competing side reaction (like dialkylation) or decomposition of your product during workup.[13][14]

References

Technical Support Center: Optimization of Recrystallization Conditions for Pure Benzenepropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of benzenepropanoic acid (also known as hydrocinnamic acid) via recrystallization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this critical purification technique. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot and optimize your process with confidence.

Compound at a Glance: this compound

Before optimizing its purification, understanding the physical properties of this compound is crucial. Its relatively low melting point is a key factor that dictates solvent selection and the overall recrystallization strategy.

PropertyValueSource
Chemical Formula C₉H₁₀O₂[1][2]
Molar Mass 150.177 g/mol [1][2]
Appearance White crystalline solid[2][3]
Melting Point 47-50 °C (117-122 °F)[1][2][3]
Boiling Point 280 °C (536 °F)[1][2]
Solubility in Water 5.9 g/L (Slightly soluble)[2][4]

FAQ: Getting Started with Recrystallization

This section addresses foundational questions to establish a solid understanding of the principles governing the recrystallization of this compound.

Q1: What is the fundamental principle of recrystallization?

Recrystallization is a purification technique for solid compounds based on differences in solubility.[5] The core principle is that the solubility of most solids increases with temperature.[6] An impure solid is dissolved in a minimum amount of a hot, boiling solvent to create a saturated solution. As this solution slowly cools, the solubility of the desired compound decreases, and it crystallizes out, leaving the more soluble impurities behind in the "mother liquor."[7][8] In an ideal scenario, insoluble impurities are removed by hot filtration before cooling.[9]

Q2: What makes a solvent "good" for recrystallizing this compound?

Selecting the right solvent is the most critical step for a successful recrystallization.[6] An ideal solvent must meet four key criteria:

  • High Temperature Solubility: The compound should be highly soluble in the solvent at its boiling point.[7][10]

  • Low Temperature Insolubility: The compound should be sparingly or insoluble in the solvent at room temperature or below.[6][7][10] This ensures maximum recovery of the purified solid upon cooling.

  • Boiling Point Below Solute's Melting Point: The solvent's boiling point must be lower than the melting point of this compound (~47-50 °C).[7] If the solvent boils at a higher temperature, the compound will melt before dissolving, a phenomenon known as "oiling out," which prevents proper crystal lattice formation.[11][12]

  • Inertness: The solvent must not chemically react with this compound.[10]

Q3: Why is the low melting point of this compound so important for solvent selection?

The low melting point of this compound (47-50 °C) is a major constraint. It immediately rules out many common, high-boiling point solvents like water (BP 100 °C), toluene (BP 111 °C), and acetic acid (BP 118 °C) as single-solvent systems. Using them would cause the solid to melt into a liquid oil rather than dissolving to form a solution, making true recrystallization impossible.[7][12] Therefore, one must select a solvent with a boiling point below ~47 °C or use a mixed-solvent system where dissolution can be achieved at a lower temperature.

Solvent Selection and Experimental Workflow

A systematic approach to solvent selection is essential. The following table provides a starting point, and the workflow diagram illustrates the decision-making process.

SolventBoiling Point (°C)PolaritySuitability Notes for this compound
Diethyl Ether 34.6LowPotentially Suitable. BP is below the MP. This compound may be too soluble at room temperature, leading to low recovery. Test experimentally.
Pentane 36.1Non-polarLikely Unsuitable. As a non-polar solvent, it is unlikely to dissolve the moderately polar carboxylic acid group well, even when hot.
Dichloromethane 39.6Polar AproticPotentially Suitable. BP is below the MP. Its polarity may make it a good solvent, but room temperature solubility must be checked to ensure it's not too good.
Acetone 56.0Polar AproticUnsuitable as a single solvent. BP is above the MP. Could potentially be used as the "good" solvent in a mixed-solvent pair.
Methanol 64.7Polar ProticUnsuitable as a single solvent. BP is above the MP. Often used as the "good" solvent in a pair with water.
Ethanol 78.4Polar ProticUnsuitable as a single solvent. BP is above the MP. A very common "good" solvent to pair with water as the "bad" solvent.[7]
Water 100.0Very PolarUnsuitable as a single solvent. BP is far above the MP. Ideal as the "bad" or "anti-solvent" in a mixed-solvent system with an alcohol.[7]

Workflow for Solvent Selection

SolventSelection start Start: Place ~20-30 mg of crude acid in a test tube add_cold Add 0.5 mL of cold solvent start->add_cold observe_cold Observe at Room Temp add_cold->observe_cold dissolves_cold Result: Dissolves Completely observe_cold->dissolves_cold Yes insoluble_cold Result: Insoluble or Sparingly Soluble observe_cold->insoluble_cold No bad_solvent1 Conclusion: POOR SOLVENT (Too soluble when cold) dissolves_cold->bad_solvent1 heat Heat mixture gently to boiling insoluble_cold->heat observe_hot Observe at Boiling Point heat->observe_hot dissolves_hot Result: Dissolves Completely observe_hot->dissolves_hot Yes insoluble_hot Result: Insoluble observe_hot->insoluble_hot No cool Cool slowly to room temp, then in an ice bath dissolves_hot->cool observe_cool Observe Cooled Solution cool->observe_cool crystals_form Result: Abundant Crystals Form observe_cool->crystals_form Yes no_crystals Result: No or Few Crystals Form observe_cool->no_crystals No good_solvent Conclusion: GOOD SOLVENT crystals_form->good_solvent bad_solvent2 Conclusion: POOR SOLVENT (Too soluble when cold) no_crystals->bad_solvent2 bad_solvent3 Conclusion: POOR SOLVENT (Not soluble enough when hot) insoluble_hot->bad_solvent3 Troubleshooting start Problem Encountered During Recrystallization q1 No Crystals Forming After Cooling? start->q1 q2 Product is an Oily Liquid? start->q2 q3 Final Yield is Very Low? start->q3 q4 Crystals Formed Too Quickly / Look Impure? start->q4 a1 Supersaturation or Too Much Solvent q1->a1 a2 Saturation occurring above melting point q2->a2 a3 Possible Causes: - Too much solvent used - Premature crystallization during filtration - Incomplete cooling q3->a3 a4 Rapid crystallization traps impurities q4->a4 s1 Solutions: 1. Scratch flask with glass rod. 2. Add a seed crystal. 3. Boil off excess solvent and re-cool. a1->s1 s2 Solutions: 1. Re-heat to dissolve oil. 2. Add more hot solvent. 3. Cool solution much more slowly. a2->s2 s3 Solutions: - Use minimum boiling solvent. - Keep funnel hot during filtration. - Ensure adequate cooling time in ice bath. a3->s3 s4 Solutions: 1. Re-heat to dissolve solid. 2. Add slightly more hot solvent (1-2 mL). 3. Allow to cool slowly and undisturbed. a4->s4

References

challenges in the purification of benzenepropanoic acid from reaction mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of benzenepropanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in obtaining highly pure this compound from complex reaction mixtures. Here, we address common issues with in-depth explanations and provide robust, field-proven troubleshooting protocols to streamline your purification workflows.

Diagram: General Troubleshooting Workflow

Below is a generalized workflow for troubleshooting the purification of this compound. This diagram outlines the decision-making process when encountering common purification hurdles.

Benzenepropanoic_Acid_Purification_Troubleshooting cluster_purification Purification Strategy cluster_troubleshooting Troubleshooting start Crude this compound Reaction Mixture initial_analysis Initial Purity Assessment (TLC, LC-MS, NMR) start->initial_analysis decision Purity Acceptable? initial_analysis->decision end Pure this compound decision->end Yes extraction Aqueous Workup/ Liquid-Liquid Extraction decision->extraction No recrystallization Recrystallization extraction->recrystallization recrystallization->initial_analysis Re-assess Purity recrystallization_fail Recrystallization Issues? (Oiling out, poor yield, no crystals) recrystallization->recrystallization_fail Problem chromatography Column Chromatography chromatography->initial_analysis Re-assess Purity chromatography_fail Chromatography Issues? (Poor separation, smearing) chromatography->chromatography_fail Problem recrystallization_fail->chromatography No, try alternative recrystallization_solutions Optimize Solvent System Adjust Cooling Rate Seed Crystals recrystallization_fail->recrystallization_solutions Yes chromatography_fail->recrystallization No, try alternative chromatography_solutions Modify Mobile Phase Change Stationary Phase Adjust pH chromatography_fail->chromatography_solutions Yes recrystallization_solutions->recrystallization chromatography_solutions->chromatography

Caption: Troubleshooting workflow for this compound purification.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Recrystallization Challenges

Recrystallization is a powerful technique for purifying solid compounds like this compound by leveraging differences in solubility.[1][2] However, its success is highly dependent on the proper choice of solvent and experimental conditions.

Q1: My this compound is "oiling out" during recrystallization instead of forming crystals. What's happening and how can I fix it?

A1: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is often due to a supersaturated solution cooling too rapidly or the presence of impurities that depress the melting point.[3]

Causality: this compound has a relatively low melting point (around 47-50°C).[4][5] If the boiling point of your recrystallization solvent is significantly higher than this, the compound may not have a chance to solidify before it separates from the solution.

Troubleshooting Protocol:

  • Re-dissolve the Oiled-Out Product: Gently reheat the mixture until the oil redissolves completely.

  • Add More Solvent: Add a small amount of additional hot solvent (10-20% of the original volume) to decrease the saturation level. This will lower the temperature at which the compound starts to precipitate.[3]

  • Slow Cooling: Allow the flask to cool to room temperature slowly on a benchtop, insulated with a beaker or paper towels, before moving it to an ice bath. Rapid cooling encourages oiling out.[1]

  • Solvent System Modification: If the issue persists, consider a mixed solvent system. Dissolve the this compound in a small amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, add a few drops of the "good" solvent to clarify the solution before allowing it to cool slowly.

Q2: I'm getting a very low yield after recrystallizing my this compound. What are the likely causes?

A2: Low recovery can stem from several factors, including using too much solvent, premature crystallization during filtration, or the compound having significant solubility in the cold solvent.

Causality: The goal of recrystallization is to create a supersaturated solution upon cooling. If too much solvent is used initially, the solution may not become saturated enough for the compound to crystallize out efficiently, even when cold.

Troubleshooting Protocol:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Add the solvent in small portions to the heated mixture.[6][7]

  • Prevent Premature Crystallization: If performing a hot filtration to remove insoluble impurities, ensure the funnel and receiving flask are pre-heated to prevent the product from crystallizing on the filter paper or in the funnel stem.[7]

  • Maximize Crystal Recovery: After crystallization at room temperature, cool the flask in an ice-water bath for at least 15-20 minutes to maximize precipitation before filtration.[6]

  • Solvent Choice: Ensure your chosen solvent has low solubility for this compound at low temperatures. Refer to the solvent selection table below.

SolventSolubility of this compoundBoiling Point (°C)Notes
WaterSlightly soluble in cold, more soluble in hot.[5][8]100A common choice for recrystallization.[1][7][9]
EthanolSoluble.[8][10]78Often used in a mixed solvent system with water.
TolueneSoluble111Can be a good choice, but its higher boiling point may increase the risk of oiling out.
HexaneSparingly soluble69Typically used as an anti-solvent or for washing.

Q3: No crystals are forming even after my solution has cooled. What should I do?

A3: A failure to crystallize usually indicates that the solution is not supersaturated. This could be due to using too much solvent or the presence of impurities that inhibit crystal nucleation.

Causality: Crystal formation requires both nucleation (the initial formation of a small crystal) and growth. Sometimes, a supersaturated solution can be stable if nucleation is not initiated.

Troubleshooting Protocol:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass stirring rod just below the surface of the solution. The small glass particles that are scraped off can act as nucleation sites.[3]

    • Seed Crystals: Add a tiny crystal of pure this compound to the solution. This provides a template for further crystal growth.[3]

  • Reduce Solvent Volume: If induction methods fail, carefully evaporate some of the solvent by gently heating the solution and then allow it to cool again.

  • Cool to a Lower Temperature: Place the solution in an ice-salt bath or a freezer to further decrease the solubility of the compound.

Section 2: Chromatographic Purification Challenges

Column chromatography is a versatile technique for separating this compound from impurities with different polarities.[11][12]

Q1: My this compound is smearing or "tailing" on my silica gel column. How can I get sharper peaks?

A1: Tailing of carboxylic acids on silica gel is a common problem. It is often caused by strong interactions between the acidic proton of the carboxyl group and the slightly acidic silanol groups on the silica surface.[13]

Causality: The hydrogen bonding between the carboxylic acid and the stationary phase can lead to a slow and uneven elution, resulting in broad, tailing peaks.

Troubleshooting Protocol:

  • Acidify the Mobile Phase: Add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to the eluent.[14] This protonates the carboxyl group of the this compound and suppresses its interaction with the silica gel, leading to more symmetrical peaks.

  • Use a Different Stationary Phase:

    • Reversed-Phase (C18): For less polar impurities, reversed-phase chromatography can be very effective. A mobile phase of water/acetonitrile or water/methanol with a small amount of acid (like TFA or formic acid) is commonly used.[11]

    • Ion-Exchange Chromatography: This technique separates molecules based on their charge and can be highly effective for purifying acids.[12]

  • Triethylamine Modification (for separating from other acidic compounds): In some cases, adding a very small amount of a base like triethylamine to the mobile phase can help to deprotonate the acid and improve its elution profile, though this is less common for purifying the acid itself.[13]

Q2: I am having trouble separating this compound from a very similar, non-polar impurity. What chromatographic strategy should I use?

A2: When dealing with impurities of similar polarity, optimizing the selectivity of your chromatographic system is key.

Causality: If the impurity and the product have very similar affinities for the stationary phase in a given mobile phase, they will co-elute. Changing the separation mechanism or enhancing small differences in their properties is necessary.

Troubleshooting Protocol:

  • Employ a Shallow Gradient: Instead of running an isocratic elution (a constant solvent mixture), use a shallow gradient of your polar solvent. This can help to resolve closely eluting compounds.

  • Switch to Reversed-Phase HPLC: High-Performance Liquid Chromatography (HPLC) offers much higher resolution than flash chromatography. A reversed-phase C18 column is a good starting point.[15][16]

  • Consider Supercritical Fluid Chromatography (SFC): For some applications, SFC can offer unique selectivity for separating structurally similar compounds.[17]

Section 3: Purity Assessment

Accurately determining the purity of your final product is crucial.

Q1: How can I confirm the purity of my this compound after purification?

A1: A combination of analytical techniques should be used to provide a comprehensive assessment of purity.[18][]

Analytical Methods for Purity Assessment:

MethodInformation ProvidedCommon Observations for Pure this compound
Melting Point A sharp melting range is indicative of high purity. Impurities tend to broaden and depress the melting range.[18]Sharp melting point around 47-50°C.[4][5]
NMR Spectroscopy (¹H and ¹³C) Provides structural confirmation and can detect impurities with different chemical shifts.Clean spectra corresponding to the structure of this compound.[8]
LC-MS Separates components of a mixture and provides their mass-to-charge ratio. Excellent for detecting trace impurities.[8]A single major peak with the correct mass (m/z for [M-H]⁻: 149.06).
Gas Chromatography (GC) Suitable for volatile compounds. Can be used to assess purity, especially when coupled with a mass spectrometer (GC-MS).[8][20]A single, sharp peak at the expected retention time.

References

Technical Support Center: Stability and Degradation of Benzenepropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with benzenepropanoic acid (also known as hydrocinnamic acid) and its derivatives. This guide is designed to provide in-depth, field-proven insights into the degradation of this compound under acidic and basic conditions, equipping you with the knowledge to anticipate challenges, troubleshoot experimental issues, and ensure the integrity of your stability studies.

Introduction to the Stability of this compound

This compound is a common structural motif in many active pharmaceutical ingredients (APIs) and is used as a building block in organic synthesis. Understanding its stability profile under various stress conditions is a critical aspect of drug development and formulation. Forced degradation studies are essential to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1]

This compound is a saturated carboxylic acid, which makes its propanoic acid side chain relatively stable to hydrolysis under mild acidic or basic conditions. However, under the more strenuous conditions of forced degradation studies (e.g., elevated temperatures and strong acids or bases), degradation can occur. The primary degradation pathway anticipated for arylalkanoic acids like this compound is decarboxylation.

Potential Degradation Pathways

Based on studies of structurally similar compounds, the following degradation pathways for this compound can be proposed:

This compound Degradation Pathways cluster_acid Acidic Conditions (e.g., HCl, heat) cluster_base Basic Conditions (e.g., NaOH, heat) BPA_acid This compound EB_acid Ethylbenzene (via Decarboxylation) BPA_acid->EB_acid Major Pathway Other_acid Other Minor Degradants (e.g., ring hydroxylation) BPA_acid->Other_acid Minor Pathway BPA_base This compound EB_base Ethylbenzene (via Decarboxylation) BPA_base->EB_base Major Pathway Other_base Other Minor Degradants BPA_base->Other_base Minor Pathway Forced Degradation Workflow prep Prepare this compound Stock Solution (1 mg/mL) acid_stress Acid Stress (0.1-1 N HCl, 60-80°C) prep->acid_stress base_stress Base Stress (0.1-1 N NaOH, 60-80°C) prep->base_stress sampling Collect Aliquots at Time Points acid_stress->sampling base_stress->sampling neutralize Neutralize and Dilute Samples sampling->neutralize hplc HPLC Analysis (with PDA/MS detection) neutralize->hplc data Data Analysis: - % Degradation - Peak Purity - Identify Degradants hplc->data

References

Technical Support Center: Overcoming Poor Aqueous Solubility of Benzenepropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, practical solutions for overcoming the poor aqueous solubility of benzenepropanoic acid (also known as hydrocinnamic acid). Our goal is to move beyond simple protocols and explain the underlying principles, empowering you to make informed decisions for your specific experimental needs.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to dissolve in neutral aqueous media like water or PBS?

A1: this compound's poor solubility is due to its molecular structure. It consists of a nonpolar, hydrophobic benzene ring and a short alkyl chain, which dominate over the single polar, hydrophilic carboxylic acid group (-COOH)[1]. In neutral water, the carboxylic acid group is primarily in its non-ionized, protonated form (R-COOH). This form is less capable of forming favorable hydrogen bonds with water compared to its ionized counterpart, leading to low solubility. Its limited solubility in water is reported to be around 5.9 g/L (or 5.9 mg/mL) at 25°C.[2][3]

Q2: What are the key physicochemical properties of this compound I should know?

A2: Understanding these properties is the first step to designing a successful solubilization strategy.

PropertyValueSignificance for Solubility
Molecular Formula C₉H₁₀O₂-
Molecular Weight 150.17 g/mol Essential for calculating molar concentrations.[4]
pKa ~4.66This is the pH at which the compound is 50% ionized. At pH values above the pKa, the more soluble, ionized (deprotonated) form dominates.[4]
logP ~1.84The octanol-water partition coefficient indicates moderate lipophilicity (hydrophobicity). Values > 0 suggest a preference for nonpolar environments over water.[4]
Aqueous Solubility ~5.9 mg/mLThis is the intrinsic solubility in water, which is relatively low for many experimental applications.[2][3]
Appearance White crystalline solidVisual confirmation of undissolved material is straightforward.[1][3]

Troubleshooting & Solubilization Guides

This section addresses specific problems you may encounter and provides validated, step-by-step protocols.

Problem 1: "My this compound won't dissolve in my neutral buffer (e.g., PBS pH 7.4). What is the first and simplest method I should try?"

Answer: pH Adjustment.

For ionizable compounds like this compound, pH adjustment is the most effective and straightforward initial approach.[5][]

Causality & Expertise: this compound has a carboxylic acid group with a pKa of approximately 4.66.[4] According to the Henderson-Hasselbalch equation, when the pH of the solution is significantly higher than the pKa, the equilibrium shifts towards the deprotonated, anionic carboxylate form (C₆H₅CH₂CH₂COO⁻). This ionized form is much more polar and readily forms ion-dipole interactions with water, dramatically increasing aqueous solubility.[7][8] By raising the pH, you are essentially converting the poorly soluble neutral acid into its highly soluble salt form in situ.[9]

Experimental Protocol: Preparing a pH-Adjusted Aqueous Stock Solution

  • Initial Slurry: Weigh the desired amount of this compound and add it to a volume of purified water (e.g., Milli-Q) that is less than your final target volume (e.g., ~80% of the final volume). This will create a slurry.

  • Basification: While stirring, add a strong base, such as 1 M Sodium Hydroxide (NaOH), dropwise. Use a calibrated pH meter to monitor the pH.

  • Dissolution Point: As the pH rises above 6.5-7.0 (well above the pKa of 4.66), you will observe the solid material dissolving completely.

  • Final pH Adjustment: Continue adding base until the solution is clear and the pH is stable at your desired level (e.g., pH 7.4 for physiological compatibility).

  • Volume Adjustment (QS): Once fully dissolved, add purified water to reach your final target volume and mix thoroughly.

  • Sterilization (Optional): If for use in cell culture, sterile-filter the final solution through a 0.22 µm filter.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} end

Problem 2: "I need to prepare a highly concentrated stock solution for serial dilutions, and pH adjustment alone isn't sufficient or desired. What's the standard alternative?"

Answer: Use an Organic Co-solvent.

The standard practice for compounds that are poorly soluble in aqueous solutions is to first create a highly concentrated stock in a water-miscible organic solvent.[10] Dimethyl sulfoxide (DMSO) is the most common choice due to its powerful solubilizing ability for a wide range of organic molecules.[11][12]

Causality & Expertise: Co-solvents work by reducing the overall polarity of the solvent system (e.g., water).[13][14] DMSO, for instance, is an aprotic polar solvent that can disrupt the strong hydrogen-bonding network of water. This reduction in water's "squeezing out" effect on nonpolar solutes allows the hydrophobic portions of this compound to be more favorably accommodated, leading to enhanced solubility.[13]

Pro-Tip: When diluting the DMSO stock into your final aqueous medium (e.g., cell culture media), always add the concentrated stock to the aqueous buffer and mix immediately. Never add buffer to the concentrated stock, as this can cause the compound to crash out of solution.

Experimental Protocol: Preparing a DMSO Stock Solution

  • Weigh Compound: Accurately weigh the required mass of this compound into a sterile vial (e.g., glass or polypropylene).

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to achieve your target high concentration (e.g., 100 mM).

  • Dissolve: Vortex the mixture vigorously. If needed, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.[15] Ensure the final solution is completely clear with no visible particulates.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[10][16]

Critical Consideration: For cell-based assays, the final concentration of DMSO should typically be kept below 0.5% (and often below 0.1%) to avoid solvent-induced cytotoxicity.[16] Always include a vehicle control (media + same final concentration of DMSO) in your experiments.

Problem 3: "My experiment is pH-sensitive, and my biological system cannot tolerate even low levels of DMSO. What are my other options?"

Answer: Surfactants or Cyclodextrin Complexation.

When pH and common co-solvents are not viable, more advanced formulation strategies are required.

Option A: Surfactants

  • Causality & Expertise: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), self-assemble into micelles in aqueous solution.[17][18] These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic this compound partitions into the micelle's core, while the hydrophilic exterior keeps the entire complex dissolved in the aqueous medium.[19][20]

  • Common Examples: Polysorbates (Tween® 20, Tween® 80) and Cremophor® EL are non-ionic surfactants frequently used in biological research.[15]

  • Considerations: Surfactants can have their own biological effects and may interfere with certain assays. Proper controls are essential. The choice and concentration of surfactant must be carefully optimized.

Option B: Cyclodextrin Complexation

  • Causality & Expertise: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior cavity and a hydrophilic exterior.[21][22] The benzene ring of this compound can fit into the hydrophobic cavity, forming a host-guest "inclusion complex."[23][24] This complex presents a hydrophilic exterior to the water, effectively masking the drug's hydrophobicity and increasing its apparent water solubility.[25]

  • Common Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are chemically modified cyclodextrins with enhanced solubility and safety profiles.[11]

  • Considerations: This method is highly effective and often used in pharmaceutical formulations.[21] However, it requires optimization of the drug-to-cyclodextrin ratio and can be a more complex preparation.

Decision-Making Workflow

The following diagram provides a logical workflow for selecting the appropriate solubilization strategy for this compound.

dot graph TD { graph [splines=ortho, nodesep=0.5, ranksep=1]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} end

References

minimizing interference in the mass spectrometric detection of benzenepropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Mass Spectrometric Detection of Benzenepropanoic Acid

A Senior Application Scientist's Guide to Minimizing Interference

Welcome to the technical support center for the analysis of this compound and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with interference in their mass spectrometric assays. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your methods effectively.

Understanding the Challenge: Why Is this compound Prone to Interference?

This compound and its analogues are carboxylic acids. While their analysis via Liquid Chromatography-Mass Spectrometry (LC-MS) is common, it is frequently plagued by issues of interference that can compromise sensitivity, accuracy, and reproducibility.[1][2] The primary challenges stem from two sources:

  • Matrix Effects: Biological matrices like plasma, urine, or tissue homogenates are incredibly complex.[3][4] Endogenous components such as phospholipids, salts, and proteins can co-elute with your analyte and interfere with the ionization process in the mass spectrometer's source.[5][6] This phenomenon, known as ion suppression or enhancement, is a major cause of poor data quality.[1][7] Electrospray ionization (ESI) is particularly susceptible to these effects.[3]

  • Isobaric Interferences: These are compounds that have the same nominal mass-to-charge ratio (m/z) as your analyte.[8] They can be endogenous metabolites, co-administered drugs, or even contaminants.[8][9] If not chromatographically separated, they will be co-isolated and fragmented, leading to inaccurate quantification.[10][11]

This guide provides a systematic approach to diagnosing, troubleshooting, and minimizing these interferences.

Troubleshooting Guide: A Question & Answer Approach

This section is structured to help you diagnose and solve specific problems you may be encountering during your analysis.

Initial Diagnosis

Question: My signal intensity for this compound is low or highly variable between samples. How do I know if interference is the cause?

Answer: Inconsistent signal intensity is a classic symptom of matrix effects.[7][12] Before adjusting the mass spectrometer, you must first confirm that the instrument is performing correctly and then systematically evaluate for matrix effects.

A highly effective method for diagnosis is the post-column infusion experiment . This qualitative assessment will map the regions of your chromatogram where ion suppression or enhancement occurs.[7][13]

Caption: Workflow for a post-column infusion experiment to detect ion suppression/enhancement zones.

If you observe significant dips in the baseline signal, especially around the retention time of your analyte, matrix effects are a likely culprit.[7] The next step is to pinpoint the source of the interference and eliminate it.

Sample Preparation Issues

Question: I've confirmed ion suppression is occurring. How can I clean up my sample more effectively?

Answer: The most effective way to combat matrix effects is through rigorous sample preparation.[3][13] The goal is to remove interfering endogenous components, like phospholipids, while efficiently recovering your analyte.[6]

Here is a comparison of common techniques, ordered by their general effectiveness in removing matrix components:

Technique Principle Pros Cons Best For
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) or acid to precipitate proteins.Simple, fast, inexpensive.Least effective. Does not remove many other matrix components like phospholipids and salts, often leading to significant ion suppression.[1][4]High-throughput screening where speed is prioritized over ultimate sensitivity.
Liquid-Liquid Extraction (LLE) Partitioning the analyte between two immiscible liquid phases.More selective than PPT, can remove salts and some phospholipids.More labor-intensive, uses larger volumes of organic solvents.Isolating analytes based on their hydrophobicity and pKa. A double LLE can further improve cleanup.[3]
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Most effective. Highly selective, provides the cleanest extracts, significantly reduces matrix effects.[3][4]More expensive, requires method development to optimize sorbent, wash, and elution steps.Assays requiring high sensitivity and accuracy, especially for regulatory submission.

Scientist's Insight: For an acidic compound like this compound, a mixed-mode solid-phase extraction (SPE) cartridge that combines reversed-phase and anion-exchange properties is often the most powerful solution. This allows you to retain the analyte through two different mechanisms while using specific wash steps to remove neutral, basic, and non-polar interferences.

Chromatographic Issues

Question: My sample prep is optimized, but I still see interference. Could my LC method be the problem?

Answer: Absolutely. If interfering compounds are not chromatographically separated from your analyte, they will enter the mass spectrometer at the same time, causing ion suppression or appearing as isobaric noise.[14]

Troubleshooting Steps:

  • Increase Chromatographic Resolution: The goal is to separate the analyte peak from co-eluting matrix components.[7]

    • Switch to a UPLC/UHPLC system: These systems use columns with smaller particles (<2 µm), which provide significantly higher peak capacity and resolution, physically separating the analyte from more interferences.

    • Optimize the Gradient: A longer, shallower gradient can improve the separation between closely eluting compounds.

    • Change Column Chemistry: this compound is relatively polar. Standard C18 columns may have limited retention.[15][16] Consider a mixed-mode column (e.g., C18 with anion exchange) to provide an alternative selectivity and better retention for organic acids.[17]

  • Address Hydrophilic Co-elution: Many organic acids are hydrophilic and can elute early in a reversed-phase chromatogram, often with salts and other highly polar interferences that cause significant ion suppression.[15] Using a column designed for polar compounds or employing HILIC (Hydrophilic Interaction Liquid Chromatography) can be effective strategies.

Caption: Decision tree for troubleshooting chromatographic sources of interference.

Mass Spectrometry Issues

Question: I have a clean sample and good chromatography, but an isobaric compound is interfering with my measurement. What can I do in the MS?

Answer: This is where the power of tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS) becomes critical.

  • Optimize MS/MS Transitions (SRM/MRM):

    • Find a More Specific Fragment: Infuse the analyte and the suspected interfering compound (if known) separately and acquire their product ion spectra. Look for unique fragment ions for your analyte that are not present in the interferent's spectrum. Choosing a more selective transition can eliminate the interference.[18]

    • Increase Collision Energy: Sometimes, different collision energies can produce different relative abundances of fragment ions, which may help distinguish between isobars.

  • Utilize High-Resolution Mass Spectrometry (HRMS):

    • If you have access to an Orbitrap or TOF instrument, you can often resolve the isobaric interference. Even if two compounds have the same nominal mass, they may have slightly different exact masses due to differences in their elemental composition.[19] An HRMS instrument can distinguish these small mass differences, allowing you to quantify your analyte without interference.[20]

Parameter Low-Resolution MS (e.g., Triple Quadrupole) High-Resolution MS (e.g., Q-TOF, Orbitrap)
Interference Type Isobaric (same nominal mass)Isobaric (same nominal mass)
Primary Solution Find a unique MS/MS fragment transition. Requires chromatographic separation if no unique fragment exists.Resolve compounds by their exact mass difference. Can sometimes resolve co-eluting isobars.[19][20]
Advantage Excellent for targeted quantification (SRM/MRM), highly sensitive.High confidence in identification, can resolve interferences that triple quads cannot.

Frequently Asked Questions (FAQs)

Q1: Can derivatization help reduce interference? A1: Yes, chemical derivatization can be a powerful strategy.[21] By reacting the carboxylic acid group of this compound, you can change its chemical properties to:

  • Improve Chromatographic Retention: Derivatizing to a less polar compound can move it away from the early-eluting interferences on a reversed-phase column.[22]

  • Enhance Ionization Efficiency: Attaching a permanently charged or easily ionizable group can significantly boost signal intensity, especially in positive ion mode, making the analyte signal more robust against suppression.[22][23][24]

  • Increase Mass: Shifting the precursor mass can move it away from low-mass background interferences.[22]

Q2: My blank injections show a peak for this compound. What is causing this carryover? A2: Carryover is a common problem, especially for acidic compounds which can interact with active sites in the LC system.

  • Injector Contamination: The most common source. Optimize your injector wash solution. Use a wash solvent that is stronger than your mobile phase (e.g., include a higher percentage of organic solvent) and ensure it is fresh.

  • Column Contamination: If the column is overloaded or has been exposed to very dirty samples, it may retain analyte. A thorough column wash with a strong solvent at the end of each batch is crucial.

  • Plasticware Leaching: Ensure you are using appropriate solvent-resistant vials (e.g., glass or certified low-leach plastics), as plasticizers can sometimes interfere.[25]

Q3: Are there any mobile phase additives that can help? A3: For acidic compounds, controlling the mobile phase pH is critical for good peak shape. A low concentration of a volatile acid like formic acid (0.1%) is standard for ESI positive mode. For negative mode, a small amount of a volatile base like ammonium hydroxide or an additive like ammonium acetate can be used.[25] Avoid non-volatile buffers like phosphate, as they will contaminate the mass spectrometer.[25]

Detailed Protocol: Mixed-Mode SPE for this compound from Plasma

This protocol is a template for developing a robust SPE method for an acidic analyte in a biological matrix.

Objective: To remove proteins, salts, and phospholipids from a plasma sample prior to LC-MS analysis.

Materials:

  • Mixed-Mode Anion Exchange SPE Cartridge (e.g., Waters Oasis MAX, Phenomenex Strata-X-A)

  • SPE Vacuum Manifold

  • Methanol (LC-MS Grade)

  • Water (LC-MS Grade)

  • Ammonium Hydroxide (concentrated)

  • Formic Acid (concentrated)

  • 2% Ammonium Hydroxide in Water (v/v)

  • 5% Formic Acid in Methanol (v/v)

Procedure:

  • Sample Pre-treatment:

    • To 200 µL of plasma, add 200 µL of 4% phosphoric acid in water.

    • Vortex for 30 seconds. This step precipitates some proteins and ensures the this compound is in its neutral form for binding to the reversed-phase sorbent.

  • Cartridge Conditioning:

    • Add 1 mL of Methanol to the cartridge.

    • Add 1 mL of Water to the cartridge.

    • Scientist's Note: Do not let the sorbent bed go dry after this step. This ensures the sorbent is properly wetted and ready for sample loading.

  • Sample Loading:

    • Load the entire 400 µL of the pre-treated sample onto the cartridge.

    • Apply gentle vacuum to draw the sample through at a slow, controlled rate (~1 mL/min).

  • Wash Step 1 (Remove Hydrophilic Interferences):

    • Add 1 mL of 2% Ammonium Hydroxide in water.

    • Scientist's Note: At this basic pH, the analyte's carboxylic acid group is deprotonated and strongly retained by the anion exchange sorbent. Hydrophilic, neutral, and basic interferences that are not retained by the reversed-phase sorbent are washed away.

  • Wash Step 2 (Remove Phospholipids & Non-polar Interferences):

    • Add 1 mL of Methanol.

    • Scientist's Note: This organic wash removes phospholipids and other non-polar compounds that are bound to the reversed-phase portion of the sorbent. The analyte remains bound by the strong ion-exchange mechanism.

  • Elution:

    • Add 1 mL of 5% Formic Acid in Methanol.

    • Scientist's Note: The high concentration of acid neutralizes the analyte's carboxylic acid group, disrupting its interaction with the anion exchange sorbent and allowing it to be eluted by the strong organic solvent.

    • Collect the eluate.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute in 100 µL of your initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Vortex and transfer to an autosampler vial for analysis.

References

Technical Support Center: Strategies to Improve the Stability of Benzenepropanoic Acid Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for benzenepropanoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for improving the stability of this compound solutions in your experiments. Here, we move beyond simple protocols to explain the underlying chemical principles governing stability, empowering you to make informed decisions to ensure the integrity of your results.

Troubleshooting Guide: Common Stability Issues with this compound Solutions

This section addresses the most frequently encountered stability problems with this compound solutions, providing a systematic approach to identify and resolve them.

Issue 1: Precipitation or Cloudiness in Aqueous Solutions

Symptoms: Your this compound solution, which was initially clear, has become cloudy or has formed a precipitate over time.

Probable Causes & Troubleshooting Steps:

  • pH-Dependent Solubility: this compound is a weak organic acid with limited solubility in neutral water.[1] Its solubility is highly dependent on the pH of the solution. In acidic environments (low pH), the carboxylic acid group remains protonated and the molecule is less polar, leading to lower aqueous solubility.[2] As the pH increases, the carboxylic acid group deprotonates to form the more soluble carboxylate salt.

    • Troubleshooting Protocol:

      • Measure the pH of your solution. If it is acidic or neutral, this is the likely cause of precipitation.

      • Adjust the pH to slightly alkaline (e.g., pH 7.5-8.5) by adding a small amount of a suitable base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), dropwise while stirring. This will convert the acid to its more soluble salt form.

      • Consider using a buffer for long-term stability. A phosphate or borate buffer system can help maintain the desired pH and prevent precipitation.

  • Solvent Choice: While this compound is slightly soluble in water, it is more soluble in organic solvents like ethanol and oils.[1] If your experimental conditions allow, consider preparing a concentrated stock solution in a compatible organic solvent and then diluting it into your aqueous medium.

    • Solubility Data Summary:

      Solvent Solubility
      Water Slightly soluble (5.9 mg/mL)[1]
      Ethanol Moderately soluble[1]

      | Oils | Soluble[1] |

Issue 2: Appearance of New Peaks in HPLC Analysis / Loss of Purity Over Time

Symptoms: When analyzing your this compound solution by HPLC, you observe a decrease in the area of the main peak and the appearance of new, unidentified peaks, indicating degradation.

Probable Causes & Troubleshooting Steps:

  • Hydrolysis: If your this compound derivative contains ester or amide functional groups, it may be susceptible to hydrolysis, especially under acidic or basic conditions.[3][4] For instance, an ester derivative can hydrolyze to the parent carboxylic acid and an alcohol.[3]

    • Troubleshooting Workflow:

      • Review the structure of your specific this compound derivative. Identify any hydrolyzable groups.

      • Control the pH of your solution. For many esters, maximum stability is achieved in a slightly acidic pH range (around pH 4-6).[4] Avoid strongly acidic or alkaline conditions.

      • Prepare solutions fresh whenever possible. If solutions must be stored, keep them at a low temperature (2-8°C) to slow down the rate of hydrolysis.

  • Oxidation: The benzene ring and the benzylic protons in the propanoic acid side chain can be susceptible to oxidation, especially in the presence of oxygen, metal ions, or light. This can lead to the formation of various oxidation products.

    • Strategies to Mitigate Oxidation:

      • Deoxygenate your solvents by sparging with an inert gas like nitrogen or argon before preparing your solution.

      • Add an antioxidant to your solution. Common antioxidants used in pharmaceutical formulations include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid. The choice and concentration of the antioxidant should be validated for compatibility with your experimental system.

      • Use high-purity solvents to minimize the presence of catalytic metal ions. If contamination is suspected, consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA).

  • Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions.[5]

    • Photostability Best Practices:

      • Protect your solutions from light at all times by using amber vials or by wrapping your containers in aluminum foil.[6]

      • Work in a dimly lit area or under yellow light, which has less energy than white or UV light.

      • Conduct a forced degradation study under controlled light conditions (as per ICH Q1B guidelines) to understand the photosensitivity of your specific molecule.[6]

Workflow for Investigating Degradation

Caption: Troubleshooting workflow for degradation of this compound solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has turned a yellow/brown color. What is causing this and is it still usable?

A: A change in color, typically to yellow or brown, is often an indication of degradation, most commonly due to oxidation or photodegradation. The colored species are likely minor degradation products, but their presence suggests that the concentration of the parent compound may have decreased and that other, non-colored degradants may also be present. It is strongly recommended to discard the discolored solution and prepare a fresh batch, taking precautions to prevent degradation, such as protecting it from light and deoxygenating the solvent.

Q2: What are the ideal storage conditions for a stock solution of this compound?

A: For optimal stability, a stock solution of this compound should be stored under the following conditions:

  • Temperature: 2-8°C. Lower temperatures slow down the rate of most degradation reactions.

  • Protection from Light: Store in an amber vial or a container wrapped in aluminum foil.[6]

  • Inert Atmosphere: For long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen to displace oxygen and prevent oxidation.

  • Tightly Sealed Container: Ensure the container is tightly sealed to prevent solvent evaporation and exposure to atmospheric oxygen and moisture.[7][8]

Q3: Can I use a solvent other than water to improve the stability of my this compound solution?

A: Yes, the choice of solvent can significantly impact stability. For derivatives susceptible to hydrolysis, using an anhydrous aprotic solvent like acetonitrile or tetrahydrofuran (THF) for your stock solution can prevent water-mediated degradation.[9] However, you must ensure that the chosen solvent is compatible with your downstream application and that the this compound is soluble and stable in it. Always perform a solubility and short-term stability test in any new solvent system.

Q4: How do I perform a simple experiment to check the stability of my this compound solution?

A: You can perform a preliminary stability study by:

  • Preparing your solution as you normally would.

  • Dividing the solution into several aliquots.

  • Storing the aliquots under different conditions:

    • Your standard laboratory conditions (benchtop).

    • Refrigerated (2-8°C).

    • Protected from light (wrapped in foil).

    • Exposed to light.

  • Analyzing the aliquots by a suitable analytical method (e.g., HPLC with UV detection) at different time points (e.g., 0, 24, 48, and 72 hours).

  • Comparing the results to determine the conditions under which your solution is most stable. A stable solution will show minimal change in the concentration of the parent compound and no significant formation of degradation products.

Degradation Pathways Overview

cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation BPA This compound Derivative hydrolysis_products Carboxylic Acid + Alcohol/Amine BPA->hydrolysis_products H₂O, H⁺ or OH⁻ oxidation_products Hydroxylated Species, Ketones, etc. BPA->oxidation_products O₂, Metal Ions photo_products Radical Species, Rearrangement Products BPA->photo_products UV/Visible Light

Caption: Major degradation pathways for this compound derivatives.

References

dealing with emulsion formation during the extraction of benzenepropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting challenges encountered during the liquid-liquid extraction of benzenepropanoic acid and related aromatic carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to provide expert, field-proven insights into preventing and resolving emulsion formation, a common bottleneck in extraction workflows.

CORE DIRECTIVE: Navigating Emulsion Formation

Emulsion formation during the liquid-liquid extraction of this compound is a frequent and often frustrating issue that can lead to poor recovery and contamination of the final product. This guide provides a structured, question-and-answer-based approach to not only troubleshoot these emulsions but also to understand the underlying chemical principles to prevent their formation in the first place.

Frequently Asked Questions (FAQs)

Q1: What is an emulsion and why does it form during the extraction of this compound?

An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution, where one liquid is dispersed as microscopic droplets within the other.[1] This stability is often caused by the presence of surfactant-like molecules that reduce the interfacial tension between the two phases.[2] In the context of this compound extraction, these emulsifying agents can be introduced from various sources, including:

  • Residual proteins or phospholipids from biological samples.[2]

  • Byproducts of the reaction that have amphiphilic properties.

  • The salt of the carboxylic acid itself , which can act as a surfactant, especially at a pH close to its pKa.

Q2: How does pH influence emulsion formation during the extraction of this compound?

The pH of the aqueous phase is a critical parameter in the extraction of any carboxylic acid, including this compound, which has a pKa of approximately 4.66.[3]

  • To extract this compound into an organic solvent: The pH of the aqueous phase should be at least 2 pH units below the pKa (i.e., pH < 2.66). At this acidic pH, the carboxylic acid is in its neutral, protonated form (R-COOH), which is more soluble in organic solvents.[4][5]

  • To extract this compound into an aqueous phase: The pH should be at least 2 pH units above the pKa (i.e., pH > 6.66). At this basic pH, the carboxylic acid is in its deprotonated, anionic salt form (R-COO⁻), which is more soluble in water.[4][5]

Operating near the pKa can increase the likelihood of emulsion formation because both the protonated and deprotonated forms are present, and the carboxylate salt can exhibit surfactant-like behavior.[6]

Q3: What is "salting out" and how does it help break an emulsion?

"Salting out" is the addition of a neutral salt, most commonly a saturated solution of sodium chloride (brine), to the aqueous phase.[2] This technique increases the ionic strength of the aqueous layer, which in turn:

  • Decreases the solubility of organic compounds in the aqueous phase, forcing them into the organic layer.[7]

  • Increases the density of the aqueous phase , which can enhance phase separation.

  • Disrupts the stability of the emulsion by altering the interactions of the emulsifying agents at the interface.[2]

Q4: Are there alternative extraction techniques that are less prone to emulsion formation?

Yes, if emulsions are a persistent problem, consider these alternatives:

  • Supported Liquid Extraction (SLE): The aqueous sample is adsorbed onto a solid support (e.g., diatomaceous earth), and the organic solvent is passed through it. This provides a large surface area for extraction without the vigorous mixing that causes emulsions.[2]

  • Solid-Phase Extraction (SPE): This technique uses a solid sorbent to retain the analyte of interest from the liquid sample. The analyte is then eluted with a different solvent. This method completely avoids the direct mixing of two immiscible liquid phases.

Troubleshooting Guide: A Step-by-Step Approach

If you are currently facing an emulsion, follow this logical progression of troubleshooting steps, starting with the least invasive methods.

Initial Diagnosis and Simple Physical Methods

I have a persistent emulsion. What is the first and simplest thing I should try?

  • Patience is Key: Allow the separatory funnel to stand undisturbed for 15-30 minutes. Often, a mild emulsion will break on its own.[8]

  • Gentle Agitation: Gently swirl the separatory funnel or slowly stir the emulsion layer with a glass rod. This can help the dispersed droplets coalesce.[9]

Chemical Interventions

If physical methods fail, chemical additives are the next step.

Adding salt didn't work. What else can I do?

  • pH Adjustment:

    • If you are trying to extract the neutral acid into the organic phase, ensure the aqueous phase is sufficiently acidic (pH < 2.66).

    • If you are extracting the carboxylate salt into the aqueous phase, ensure the pH is sufficiently basic (pH > 6.66).

    • Moving the pH further away from the pKa can sometimes destabilize the emulsion.

  • Addition of a Different Organic Solvent: Adding a small amount of a different organic solvent can change the polarity of the organic phase and help to break the emulsion.[2] For example, if you are using a non-polar solvent like hexane, adding a small amount of a more polar solvent like ethyl acetate may help.

Mechanical and Advanced Methods

For the most stubborn emulsions, more forceful methods may be necessary.

My emulsion is still stable. What are the more advanced options?

  • Centrifugation: This is often the most effective method for breaking a persistent emulsion.[1] The centrifugal force accelerates the separation of the two phases.

  • Filtration:

    • Phase Separation Paper: This is a hydrophobic filter paper that allows the organic phase to pass through while retaining the aqueous phase.[10][11]

    • Filtering through a drying agent: Passing the entire mixture through a plug of a drying agent like anhydrous sodium sulfate or Celite® can sometimes break the emulsion.[8]

The following workflow diagram illustrates the decision-making process for troubleshooting emulsions:

Emulsion_Troubleshooting start Emulsion Formed patience Let stand for 15-30 min. Gently stir interface. start->patience check_patience Did it separate? patience->check_patience salting_out Add saturated brine (NaCl). Gently rock/swirl. check_patience->salting_out No success Phase Separation Achieved check_patience->success Yes check_salt Did it separate? salting_out->check_salt ph_adjust Adjust pH further from pKa. check_salt->ph_adjust No check_salt->success Yes check_ph Did it separate? ph_adjust->check_ph centrifuge Centrifuge the mixture. check_ph->centrifuge No check_ph->success Yes check_centrifuge Did it separate? centrifuge->check_centrifuge filtration Filter through phase separation paper or Celite®. check_centrifuge->filtration No check_centrifuge->success Yes check_filtration Did it separate? filtration->check_filtration check_filtration->success Yes failure Consider alternative extraction method (SLE, SPE) check_filtration->failure No

A workflow for troubleshooting emulsion formation.

Quantitative Troubleshooting Guide

The following table provides more specific parameters for the troubleshooting techniques discussed.

Technique Parameters and Considerations When to Use
Salting Out Add saturated NaCl (brine) solution, typically 10-20% of the aqueous phase volume. For stubborn emulsions, solid NaCl can be added directly.[7][8]As a first chemical intervention for most common emulsions.
pH Adjustment Adjust the pH to be at least 2 units away from the pKa of this compound (~4.66). For extraction into organic, aim for pH < 2.66. For extraction into aqueous, aim for pH > 6.66.[3][6]When the emulsion is suspected to be stabilized by the carboxylate salt.
Centrifugation Typical speeds range from 2000-5000 x g for 5-20 minutes. Higher speeds and longer times may be necessary for very stable emulsions.[12][13]For persistent emulsions that do not respond to simpler methods.
Solvent Addition Add a small volume (e.g., 5-10% of the organic phase volume) of a miscible, more polar solvent like methanol or ethanol to the organic phase.[1]When changes in the organic phase polarity may help to break the emulsion.

Experimental Protocols

Protocol 1: Breaking an Emulsion using Salting Out
  • Transfer the entire contents of the separatory funnel (including the emulsion) into a suitable container.

  • Add a volume of saturated sodium chloride (brine) solution equivalent to 10-20% of the aqueous layer volume.

  • Gently swirl the mixture for 1-2 minutes. Do not shake vigorously.

  • Transfer the mixture back to the separatory funnel and allow it to stand. The layers should separate more readily.

  • Drain the aqueous layer, followed by the organic layer.

Protocol 2: Breaking an Emulsion using Centrifugation
  • Carefully transfer the emulsified mixture into appropriate centrifuge tubes. Ensure the tubes are balanced.

  • Centrifuge at 2000-5000 x g for 10 minutes.[12][13]

  • After centrifugation, two distinct layers should be visible.

  • Carefully pipette the upper layer out of the centrifuge tube.

  • If a small emulsion layer persists at the interface, it may be easier to separate the bulk of the two phases and treat the smaller emulsified volume separately.

The following diagram illustrates the general workflow for preventing and breaking emulsions during the extraction of this compound.

Extraction_Workflow start Start: Aqueous solution of this compound ph_adjust_acid Adjust pH to < 2.66 (for organic extraction) start->ph_adjust_acid add_organic_solvent Add immiscible organic solvent ph_adjust_acid->add_organic_solvent gentle_mixing Gently swirl or invert (do not shake vigorously) add_organic_solvent->gentle_mixing check_emulsion Emulsion formed? gentle_mixing->check_emulsion separate_layers Separate Layers check_emulsion->separate_layers No troubleshoot Follow Troubleshooting Guide check_emulsion->troubleshoot Yes end End: Isolated Product separate_layers->end troubleshoot->separate_layers

Workflow for this compound Extraction.

References

Technical Support Center: Troubleshooting Low Conversion Rates in Benzenepropanoic Acid Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center dedicated to resolving challenges in the enzymatic synthesis of benzenepropanoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering suboptimal yields in their biocatalytic reactions. We provide in-depth, field-proven insights and actionable protocols to diagnose and resolve common issues, ensuring the efficiency and success of your experiments.

Quick Start Troubleshooting

Low conversion rates in biocatalytic reactions can stem from a multitude of factors.[1] Before diving into exhaustive experiments, use this logical workflow to systematically pinpoint the most likely cause of the issue.

Troubleshooting_Workflow Start Low Conversion Rate Observed Check_Enzyme 1. Verify Enzyme Integrity & Activity Start->Check_Enzyme Enzyme_Inactive Is the enzyme active in a standard assay? Check_Enzyme->Enzyme_Inactive Check_Conditions 2. Assess Reaction Conditions Conditions_Suboptimal Are pH, Temperature, and Solvent Optimal? Check_Conditions->Conditions_Suboptimal Check_Components 3. Investigate Substrate & Product Effects Inhibition Is reaction rate dependent on [S] or [P]? Check_Components->Inhibition Enzyme_Inactive->Check_Conditions Yes Denaturation Potential Cause: - Enzyme Denaturation - Incorrect Storage - Inactive Batch Enzyme_Inactive->Denaturation No Conditions_Suboptimal->Check_Components Yes Optimize_Conditions Potential Cause: - Suboptimal pH/Temp - Poor Solvent Choice - Insufficient Mixing Conditions_Suboptimal->Optimize_Conditions No Substrate_Product_Inhibition Potential Cause: - Substrate Inhibition - Product Inhibition - Poor Substrate Solubility Inhibition->Substrate_Product_Inhibition Yes

Caption: A logical workflow for troubleshooting low conversion rates.

Troubleshooting Guide: Symptom-Based Q&A

This section addresses specific experimental observations with potential causes and recommended actions.

Issue 1: The reaction shows very low (<10%) or no conversion from the start.

  • Question: I've mixed my substrate and enzyme, but after several hours, analysis shows almost no product formation. What is the most common cause?

    • Answer: This scenario typically points to a fundamental issue with one of the core reaction components, most often the enzyme itself.[2]

      • Possible Cause 1: Inactive Enzyme. The enzyme may have denatured due to improper storage, handling (e.g., repeated freeze-thaw cycles), or it may be from an inactive batch.[3]

        • Recommended Action: Perform a standard enzyme activity assay using a known, reliable substrate to confirm its catalytic capability before using it in your main reaction. See Protocol 1 for a general method.

      • Possible Cause 2: Incorrect Reaction Conditions. Enzymes have narrow optimal ranges for pH and temperature.[4] A significant deviation can lead to virtually no activity. For instance, many lipases function optimally at a neutral to alkaline pH, and their activity can drop sharply in acidic conditions.[5][6]

        • Recommended Action: Verify the pH of your buffer solution with a calibrated pH meter. Ensure your incubator or water bath is set to and maintaining the correct temperature.

      • Possible Cause 3: Missing Cofactor. If your enzyme (e.g., a dehydrogenase) requires a cofactor like NAD+/NADH for activity, its absence will completely halt the reaction.[7]

        • Recommended Action: Check the enzyme's specifications to confirm if a cofactor is needed. Ensure it is added at the appropriate concentration. For reactions with cofactor turnover, the regeneration system must be active.[8]

Issue 2: The reaction starts, but the rate decreases significantly over time and stalls before reaching completion.

  • Question: My reaction proceeds well for the first few hours, but then it plateaus at an unacceptably low conversion rate (e.g., 30-40%). Why?

    • Answer: A decreasing reaction rate suggests a change in the system over time. Common culprits include enzyme instability under operational conditions or inhibitory effects from the product as its concentration increases.[1]

      • Possible Cause 1: Enzyme Instability. The enzyme may be unstable under the chosen reaction conditions (e.g., temperature, presence of an organic solvent) and gradually denatures over the course of the reaction.[4] Polar organic solvents, sometimes used to dissolve substrates, can strip essential water from the enzyme surface, leading to denaturation and decreased activity.[9]

        • Recommended Action: Run a time-course stability test. Incubate the enzyme under the exact reaction conditions (without the substrate) and measure its residual activity at different time points (e.g., 0, 2, 4, 8 hours). A significant drop in activity confirms instability. Consider enzyme immobilization, which is a common strategy to enhance stability.[10]

      • Possible Cause 2: Product Inhibition. The synthesized this compound (or its ester derivative) may bind to the enzyme, inhibiting its activity. As the product concentration rises, this inhibition becomes more pronounced, slowing the reaction to a halt.

        • Recommended Action: Test for product inhibition directly. Set up several reactions with a fixed substrate concentration and add varying, known concentrations of the product at the beginning of the reaction. A decrease in the initial reaction rate with increasing product concentration is a clear indicator of product inhibition. See Protocol 3 .

      • Possible Cause 3: pH Shift. Some enzymatic reactions produce or consume acidic or basic molecules, causing the pH of the reaction medium to drift away from the optimal range. For example, the lipase-catalyzed hydrolysis of an ester to form this compound will lower the pH.[11]

        • Recommended Action: Monitor the pH of the reaction mixture over time. If a significant shift is observed, use a buffer with a higher buffering capacity or implement a pH-stat system to maintain the optimal pH.

Issue 3: Increasing the substrate concentration does not increase the reaction rate or even decreases it.

  • Question: I tried to increase the yield by adding more substrate, but the conversion rate did not improve, and in one case, it got worse. What is happening?

    • Answer: This is a classic sign of either enzyme saturation or, more likely, substrate inhibition.

      • Possible Cause 1: Enzyme Saturation. At a fixed enzyme concentration, increasing the substrate concentration will increase the reaction rate only up to a certain point (Vmax).[1] Beyond this point, all enzyme active sites are occupied, and the rate becomes independent of the substrate concentration.

        • Recommended Action: To increase overall output, you must increase the enzyme concentration in proportion to the substrate, assuming the reaction is at Vmax.[4]

      • Possible Cause 2: Substrate Inhibition. High concentrations of the substrate can sometimes bind to the enzyme in a non-productive way, effectively inhibiting its own conversion.[4][12] This is a known phenomenon in many enzymatic systems.

        • Recommended Action: Perform a substrate kinetics study by measuring the initial reaction rate at a wide range of substrate concentrations. If the rate decreases after reaching a maximum, substrate inhibition is occurring. To overcome this, implement a fed-batch strategy where the substrate is added incrementally over time to maintain a lower, non-inhibitory concentration.[13]

In-Depth FAQs

Q1: How do I determine the optimal pH and temperature for my specific enzyme?

A1: The optimal pH and temperature are critical for enzyme activity and must be determined empirically.[1] To find the optimal temperature, set up identical reactions across a range of temperatures (e.g., 25°C to 60°C) and measure the initial reaction rates.[1] The temperature that gives the highest rate is the optimum. Be aware that temperatures significantly above the optimum can cause irreversible denaturation.[1] For pH optimization, prepare a series of buffers covering a wide pH spectrum (e.g., pH 5.0 to 10.0) and measure the enzyme's activity in each.[1][6] The resulting activity-vs-pH curve will reveal the optimal pH for catalysis.[1]

ParameterTypical Range for LipasesRationale
Temperature 30 - 50 °CBalances kinetic energy for catalysis against the risk of thermal denaturation.[14]
pH 7.0 - 9.0Maintains the correct ionization state of amino acid residues in the active site, particularly the catalytic triad.[5][14]

Q2: What role does the solvent play, and how do I choose the right one?

A2: The choice of solvent is critical, especially in reactions involving hydrophobic substrates like this compound precursors. Many enzymatic reactions are performed in non-aqueous or biphasic systems to improve substrate solubility.[15] However, organic solvents can also impact enzyme activity and stability.[9][16]

  • Hydrophobic Solvents (e.g., hexane, toluene): Generally preferred as they are less likely to strip the essential water layer from the enzyme, thus preserving its active conformation.[17]

  • Polar Solvents (e.g., DMSO, acetonitrile): Can enhance substrate solubility but may also denature the enzyme, leading to reduced activity.[9][18] However, low concentrations of some polar solvents like DMSO have been shown to sometimes increase lipase activity.[16][18][19]

A good starting point is to screen a range of solvents with different properties (polarity, hydrophobicity) to find the best balance between substrate solubility and enzyme performance.

Q3: What are the common types of enzyme inhibition I should be aware of?

A3: Enzyme inhibitors reduce the rate of an enzymatic reaction.[12] Understanding the type of inhibition can help devise a strategy to overcome it.

Inhibition_Types cluster_comp Competitive Inhibition cluster_noncomp Non-Competitive Inhibition cluster_uncomp Uncompetitive Inhibition E1 Enzyme S1 Substrate E1->S1 Binds to Active Site I1 Inhibitor E1->I1 Competes for Active Site Note1 Overcome by increasing [Substrate] E2 Enzyme (with Allosteric Site) S2 Substrate E2->S2 Binds to Active Site I2 Inhibitor E2->I2 Binds to Allosteric Site Note2 Cannot be overcome by increasing [Substrate] ES3 Enzyme-Substrate Complex I3 Inhibitor ES3->I3 Binds to ES Complex Only Note3 More effective at high [Substrate]

Caption: Mechanisms of common reversible enzyme inhibition types.

  • Competitive Inhibition: The inhibitor resembles the substrate and competes for the same active site.[12][20] This can be overcome by increasing the substrate concentration.[21][22]

  • Non-Competitive Inhibition: The inhibitor binds to a different site on the enzyme (an allosteric site), changing the enzyme's shape and reducing its activity.[20][23] This cannot be overcome by adding more substrate.[21]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, not the free enzyme.[24][25] This type of inhibition is more pronounced at high substrate concentrations.

  • Substrate/Product Inhibition: As discussed previously, either the substrate or the product can act as an inhibitor.

Detailed Experimental Protocols

Protocol 1: General Enzyme Activity Assay

This protocol allows you to determine the specific activity of your enzyme preparation, ensuring it is catalytically competent.

  • Prepare Reagents:

    • A standard substrate solution of known concentration (e.g., p-nitrophenyl butyrate for a lipase).

    • Reaction buffer at the known optimal pH and temperature for the enzyme.

    • Stop solution (e.g., sodium carbonate for the p-NPB assay).

    • Your enzyme solution, diluted to a concentration that gives a linear reaction rate over a few minutes.

  • Set up the Reaction:

    • Equilibrate the buffer and substrate solution to the optimal temperature.

    • In a cuvette or microplate well, add the reaction buffer and substrate solution.

  • Initiate the Reaction:

    • Add a small, known volume of the diluted enzyme solution to start the reaction. Mix quickly.

  • Monitor Product Formation:

    • Immediately place the cuvette in a spectrophotometer and monitor the change in absorbance at the appropriate wavelength (e.g., 405 nm for p-nitrophenol).

    • Record the absorbance at regular intervals (e.g., every 15 seconds) for 3-5 minutes.

  • Calculate Activity:

    • Plot absorbance versus time. The slope of the initial linear portion of the curve represents the reaction rate.

    • Use the Beer-Lambert law (A = εcl) and the molar extinction coefficient of the product to convert the rate from absorbance units/min to moles/min.

    • Specific activity is typically reported in units (U) per mg of protein, where 1 U is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute.

Protocol 2: Determining the Reaction pH Profile

This experiment identifies the pH at which your enzyme exhibits maximum activity.

  • Prepare Buffers: Prepare a series of buffers with overlapping pH ranges (e.g., citrate for pH 5-6, phosphate for pH 6-8, Tris for pH 8-9, carbonate for pH 9-10). Ensure they are all at the same ionic strength.

  • Set up Assays: For each pH value you want to test, set up a separate reaction mixture using the corresponding buffer.

  • Run Reactions: Following the general procedure in Protocol 1 , initiate the reactions in each buffer and measure the initial rates.

  • Plot Data: Plot the relative activity (as a percentage of the maximum observed rate) against the pH. The peak of this curve indicates the optimal pH for your enzyme under these conditions.[1]

Protocol 3: Investigating Product Inhibition

This protocol helps determine if the accumulation of your product, this compound, is inhibiting the enzyme.

  • Prepare Stock Solutions:

    • Substrate stock solution at a fixed, non-inhibitory concentration.

    • Product (this compound) stock solution.

  • Set up Reaction Series: Prepare a series of reactions. Each should contain the same concentration of enzyme and substrate. To each reaction, add a different concentration of the product (e.g., 0 mM, 1 mM, 5 mM, 10 mM, 25 mM).

  • Measure Initial Rates: Initiate each reaction by adding the enzyme and immediately measure the initial reaction rate as described in Protocol 1 .

  • Analyze Results: Plot the initial reaction rate as a function of the initial product concentration. A downward trend in reaction rate as the product concentration increases confirms product inhibition.[1]

References

Validation & Comparative

The Evolving Landscape of Benzenepropanoic Acid Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The benzenepropanoic acid scaffold, a cornerstone in medicinal chemistry, has given rise to a diverse array of therapeutic agents. From the ubiquitous anti-inflammatory drug ibuprofen to novel anticancer candidates, the versatility of this structural motif continues to be a fertile ground for drug discovery. This guide provides an in-depth, objective comparison of the structure-activity relationships (SAR) of various this compound analogs, supported by experimental data, to empower researchers in the rational design of next-generation therapeutics.

The this compound Core: A Privileged Scaffold

The fundamental structure of this compound, characterized by a phenyl ring attached to a propanoic acid moiety, provides a unique combination of lipophilicity and acidic functionality. This arrangement is crucial for its interaction with various biological targets. The carboxylic acid group, in particular, often acts as a key binding element, forming critical interactions with amino acid residues in the active sites of enzymes or receptors. The phenyl ring offers a large surface for van der Waals interactions and a platform for diverse substitutions to modulate potency, selectivity, and pharmacokinetic properties.

Comparative Analysis of Biological Activities

The therapeutic potential of this compound analogs extends across multiple disease areas. This section compares the SAR of these compounds in the context of their primary biological activities.

Anti-inflammatory Activity: Targeting Cyclooxygenase (COX)

The most well-established therapeutic application of this compound analogs is in the management of inflammation, primarily through the inhibition of cyclooxygenase (COX) enzymes.

  • α-Methyl Group: The presence of a methyl group on the α-carbon of the propanoic acid side chain, as seen in ibuprofen, is generally associated with increased anti-inflammatory activity.

  • Aryl Substituents: The nature and position of substituents on the phenyl ring significantly influence COX inhibitory potency and selectivity. For instance, the isobutyl group in ibuprofen contributes to its potent activity.

  • Carboxylic Acid Moiety: The carboxylic acid is a critical pharmacophore for COX inhibition, engaging in key hydrogen bonding interactions within the enzyme's active site. Esterification or amidation of this group often leads to decreased activity, although some prodrug strategies have been explored to improve gastrointestinal tolerance.

Compound/AnalogTargetIC50 (µM)Key Structural FeaturesReference
IbuprofenCOX-115α-methyl, p-isobutylphenyl
IbuprofenCOX-235α-methyl, p-isobutylphenyl
KetoprofenCOX-1 & COX-2Potent inhibitorm-benzoylphenyl[1](2)
Ketoprofen Hydroxamic Acid DerivativeCOX-2More potent than ketoprofenHydroxamic acid instead of carboxylic acid[1](2)
Anticancer Activity: Beyond Inflammation

Emerging evidence highlights the potential of this compound analogs as anticancer agents. Their mechanisms of action are often multifactorial, involving COX-2 inhibition, induction of apoptosis, and modulation of other signaling pathways.

  • Heterocyclic Modifications: Incorporation of heterocyclic rings, such as thiazole, into the this compound scaffold has been shown to enhance anticancer activity.

  • Hydroxamic Acid Analogs: Conversion of the carboxylic acid to a hydroxamic acid moiety can lead to potent anticancer activity, potentially through the inhibition of histone deacetylases (HDACs) or matrix metalloproteinases (MMPs).

  • Substituent Effects on Phenyl Ring: The nature and position of substituents on the phenyl ring can dramatically influence cytotoxicity against different cancer cell lines. For example, oxime derivatives have shown promising antiproliferative activity.[3](4)

Compound/AnalogCell LineIC50 (µM)Key Structural FeaturesReference
Ketoprofen Hydroxamic Acid DerivativeVarious cancer cell linesModerate activityHydroxamic acid moiety[1](2)
3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative (Compound 22)A549 (Lung Cancer)2.47Thiazole and oxime moieties[3](4)
3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative (Compound 21)A549 (Lung Cancer)5.42Thiazole and oxime moieties[3](4)
Benzenesulfonamide derivative (AL106)U87 (Glioblastoma)58.6Benzenesulfonamide moiety[5](6)
Antimicrobial Activity: A Less Explored Frontier

The antimicrobial potential of this compound derivatives is an emerging area of research. Modifications to the core structure can impart activity against various bacterial and fungal strains.

  • Ester and Schiff Base Derivatives: Schiff's bases of p-amino benzoic acid have been found to be more potent antimicrobial agents than their corresponding esters.[7](8)

  • Halogenation: The introduction of halogen atoms into the benzofuran ring of 3-benzofurancarboxylic acid derivatives can lead to antimicrobial activity against Gram-positive bacteria.[9](10)

Compound/AnalogMicroorganismMIC (µg/mL)Key Structural FeaturesReference
2-hydroxypropanoic acid derivative (Compound 5)VariousPotent-[11](9)
2-hydroxypropanoic acid derivative (Compound 12)VariousPotent-[11](9)
4-[(4-chlorophenyl)sulfonyl]benzoic acid derivative (Compound 4)S. aureus, B. subtilis125Sulfonylbenzoic acid[12](11)

Key Signaling Pathways and Experimental Workflows

A deeper understanding of the mechanisms of action requires a look at the molecular pathways these compounds modulate.

Cyclooxygenase (COX) Signaling Pathway in Inflammation and Cancer

This compound analogs that inhibit COX enzymes interfere with the conversion of arachidonic acid to prostaglandins (PGs). PGs, particularly PGE2, are key mediators of inflammation and are also implicated in cancer progression through various mechanisms including promotion of cell proliferation, angiogenesis, and inhibition of apoptosis.

COX_Pathway membrane Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Cellular Stimuli aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 aa->cox pgg2 PGG2 cox->pgg2 pgh2 PGH2 pgg2->pgh2 pgs Prostaglandin Synthases pgh2->pgs pgs_out Prostaglandins (PGE2, etc.) pgs->pgs_out inflammation Inflammation (Pain, Fever, Swelling) pgs_out->inflammation cancer Cancer Progression (Proliferation, Angiogenesis) pgs_out->cancer nsaids This compound Analogs (e.g., Ibuprofen) nsaids->cox Inhibition

Caption: The Cyclooxygenase (COX) signaling pathway.

Experimental Workflow: In Vitro COX Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of this compound analogs against COX-1 and COX-2.

COX_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection & Analysis prep_enzyme Prepare COX-1 and COX-2 Enzyme Solutions pre_incubation Pre-incubate Enzyme with Test Compound or Vehicle prep_enzyme->pre_incubation prep_compounds Prepare Serial Dilutions of Test Compounds prep_compounds->pre_incubation prep_substrate Prepare Arachidonic Acid Solution add_substrate Initiate Reaction by Adding Arachidonic Acid prep_substrate->add_substrate pre_incubation->add_substrate incubation Incubate at 37°C add_substrate->incubation stop_reaction Stop Reaction incubation->stop_reaction measure_pg Measure Prostaglandin (e.g., PGE2) Production (ELISA or LC-MS) stop_reaction->measure_pg calculate_ic50 Calculate IC50 Values measure_pg->calculate_ic50

Caption: Workflow for in vitro COX inhibition assay.

Detailed Experimental Protocols

Synthesis of Ibuprofen Analogs (Illustrative Example)

The synthesis of ibuprofen analogs often starts from isobutylbenzene and involves a series of well-established organic reactions.

Step 1: Friedel-Crafts Acylation

  • To a stirred solution of isobutylbenzene in a suitable solvent (e.g., dichloromethane) at 0°C, add a Lewis acid catalyst (e.g., aluminum chloride).

  • Slowly add acetyl chloride and allow the reaction to warm to room temperature.

  • Stir for several hours until the reaction is complete (monitored by TLC).

  • Quench the reaction with ice-water and extract the product with an organic solvent.

  • Purify the resulting 4'-isobutylacetophenone by distillation or chromatography.

Step 2: Formation of Hydrazone and Schiff Base

  • Reflux the 4'-isobutylacetophenone with hydrazine hydrate in ethanol to form the corresponding hydrazone.

  • React the hydrazone with various aromatic aldehydes in the presence of a catalytic amount of acid to yield the desired Schiff base derivatives.[13](--INVALID-LINK--)

Step 3: Conversion to Propanoic Acid

  • The specific steps to convert the acetyl group to a propanoic acid will vary depending on the desired analog. Common methods include the Darzens condensation followed by hydrolysis and decarboxylation, or the Willgerodt-Kindler reaction followed by hydrolysis.

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogs and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.[14](15)

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

  • Compound Preparation: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.(16)

Future Directions and Opportunities

The this compound scaffold remains a highly attractive starting point for the development of new therapeutic agents. Future research should focus on:

  • Multi-target Drug Design: Designing single molecules that can modulate multiple targets (e.g., dual COX/5-LOX inhibitors or COX inhibitors with anticancer properties) could lead to more effective and safer drugs.

  • Exploring Novel Biological Targets: Systematically screening this compound analog libraries against a wider range of biological targets could uncover new therapeutic applications.

  • Improving Pharmacokinetic and Safety Profiles: Further structural modifications aimed at optimizing ADME (absorption, distribution, metabolism, and excretion) properties and reducing off-target effects are crucial for clinical success.

By leveraging the wealth of existing SAR data and employing rational drug design principles, the full therapeutic potential of this compound analogs can continue to be unlocked, offering new hope for the treatment of a wide range of diseases.

References

A Researcher's Guide to Comparative Docking of Benzenepropanoic Acid Derivatives with Cyclooxygenase (COX) Enzymes

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting comparative molecular docking studies of benzenepropanoic acid derivatives against cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. Designed for researchers, scientists, and drug development professionals, this document delves into the rationale behind experimental choices, offers a detailed, step-by-step protocol for in silico analysis, and presents a comparative analysis of binding affinities to elucidate the structural basis of COX inhibition and selectivity.

Introduction: The Significance of COX Inhibition by this compound Derivatives

Cyclooxygenase (COX) enzymes are pivotal in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins (PGs)[1]. Two primary isoforms, COX-1 and COX-2, share approximately 60% sequence identity but exhibit distinct physiological roles[1]. COX-1 is constitutively expressed in most tissues and is responsible for homeostatic functions, including gastrointestinal cytoprotection and platelet aggregation[2]. Conversely, COX-2 is an inducible enzyme, upregulated at sites of inflammation, and is a key mediator of pain and fever[3].

This compound derivatives, a cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs), exert their therapeutic effects primarily through the inhibition of COX enzymes. A prominent member of this class, ibuprofen, is widely used for its analgesic, anti-inflammatory, and antipyretic properties. The clinical utility of these derivatives is, however, often hampered by gastrointestinal side effects, largely attributed to the non-selective inhibition of both COX-1 and COX-2[4]. Consequently, the development of COX-2 selective inhibitors remains a significant goal in drug discovery to mitigate these adverse effects while retaining anti-inflammatory efficacy.

Molecular docking has emerged as a powerful computational tool to predict the binding orientation and affinity of small molecules to a protein's active site. By simulating the interaction between this compound derivatives and the COX enzymes at a molecular level, researchers can gain valuable insights into the structure-activity relationships (SAR) that govern their inhibitory potency and selectivity. This guide will walk you through the process of setting up and executing a comparative docking study to evaluate a series of these derivatives.

Experimental Design and Rationale

A robust in silico experiment is built on a foundation of sound scientific reasoning. Here, we outline the critical components of our comparative docking study and the rationale behind their selection.

Target Protein Selection and Preparation

The choice of appropriate protein structures is paramount for a meaningful docking study. For this guide, we will utilize the crystal structures of human COX-1 and COX-2 to ensure the clinical relevance of our findings.

  • Human COX-1 (hCOX-1): We will use the crystal structure with the PDB ID: 6Y3C [5]. The availability of the human isoform structure provides a more accurate model for studying drug interactions in a clinical context.

  • Human COX-2 (hCOX-2): For COX-2, we will utilize the structure with the PDB ID: 5IKT [6]. This structure is of high resolution and has been used in other docking studies of ibuprofen derivatives, providing a good reference point.

Rationale: Using human-derived crystal structures is crucial as inter-species variations in amino acid sequences within the active site can significantly impact ligand binding. The selected PDB entries are well-characterized and provide a reliable representation of the enzyme's binding pocket.

Ligand Selection

This guide will focus on a representative set of this compound derivatives to illustrate the comparative docking workflow. The selected ligands include:

  • Ibuprofen: The parent compound and a non-selective COX inhibitor.

  • Ketoprofen: Another widely used NSAID from the same class.

  • Ibuprofen Derivative 1 (IA): (E)-2-(4-isobutylphenyl)-N′-(4-oxopentan-2-ylidene) propane hydrazide, a synthesized derivative with reported anti-inflammatory activity[7].

  • Ketoprofen Derivative 1: 2-(3-benzoylphenyl)propanohydroxamic acid, a derivative designed to have dual inhibitory action[8].

Rationale: This selection allows for a comparison between established drugs and novel derivatives, providing insights into how structural modifications can influence binding affinity and selectivity.

Docking Software

We will employ AutoDock Vina , a widely used and validated open-source molecular docking program[9].

Rationale: AutoDock Vina is known for its improved speed and accuracy compared to its predecessors. It utilizes a sophisticated scoring function to estimate the binding affinity and is well-documented, making it accessible to a broad range of researchers[9].

Detailed Experimental Protocol: Comparative Docking Workflow

This section provides a step-by-step protocol for performing the comparative docking analysis of this compound derivatives against COX-1 and COX-2.

Software and Resource Requirements
  • Molecular Graphics Laboratory (MGL) Tools with AutoDock Tools (ADT): For preparing protein and ligand files.

  • AutoDock Vina: For performing the docking calculations.

  • PyMOL or UCSF Chimera: For visualization and analysis of docking results.

  • Protein Data Bank (PDB): To download the crystal structures of COX-1 and COX-2.

  • PubChem or other chemical databases: To obtain the 3D structures of the ligands.

Step-by-Step Methodology

Step 1: Protein Preparation

  • Download Crystal Structures: Obtain the PDB files for hCOX-1 (6Y3C) and hCOX-2 (5IKT) from the RCSB PDB database.

  • Clean the Protein Structure: Open the PDB file in AutoDock Tools (ADT).

    • Remove water molecules and any co-crystallized ligands or ions.

    • For this study, we will treat the protein as a rigid structure.

  • Add Hydrogens: Add polar hydrogens to the protein structure.

  • Compute Gasteiger Charges: Assign Gasteiger partial charges to the protein atoms.

  • Save as PDBQT: Save the prepared protein structure in the PDBQT format, which includes atomic charges and atom types required by AutoDock Vina.

Step 2: Ligand Preparation

  • Obtain Ligand Structures: Download the 3D structures of the this compound derivatives from a chemical database like PubChem in SDF or MOL2 format.

  • Load Ligand in ADT: Open the ligand file in ADT.

  • Detect Root and Torsions: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

  • Save as PDBQT: Save the prepared ligand in the PDBQT format.

Step 3: Grid Box Generation

  • Define the Binding Site: The grid box defines the search space for the docking simulation. It should encompass the entire active site of the enzyme.

  • Center the Grid: The grid box should be centered on the active site. For COX enzymes, this is typically the long hydrophobic channel where arachidonic acid binds. Key residues to consider for centering the grid include Arg120 and Tyr355[10].

  • Set Grid Dimensions: The size of the grid box should be large enough to accommodate the ligands in various orientations. A common starting point is a 60 x 60 x 60 Å box.

  • Generate Grid Parameter File: Save the grid box parameters. AutoDock Vina will use these to define the docking search space.

Step 4: Running the Docking Simulation

  • Create a Configuration File: Prepare a text file (conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the grid box parameters, and the output file name.

  • Execute AutoDock Vina: Run the docking simulation from the command line using the following command: vina --config conf.txt --log log.txt

  • Analyze the Output: AutoDock Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity (in kcal/mol). The log file will contain the binding affinity values for each pose.

Step 5: Analysis and Visualization of Results

  • Examine Binding Affinities: The binding affinity values in the log file provide a quantitative measure of the predicted interaction strength. A more negative value indicates a stronger binding affinity.

  • Visualize Docking Poses: Use a molecular visualization tool like PyMOL or UCSF Chimera to load the protein and the output ligand poses.

  • Analyze Interactions: Investigate the non-covalent interactions (hydrogen bonds, hydrophobic interactions, etc.) between the best-ranked ligand pose and the amino acid residues in the active site. This will provide insights into the molecular basis of binding.

Visualization of the Docking Workflow

The following diagram illustrates the key steps in the comparative docking workflow.

docking_workflow cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis PDB Download PDB (COX-1: 6Y3C, COX-2: 5IKT) PrepProt Prepare Protein (Remove water, Add H, Charges) PDB->PrepProt Ligands Download Ligands (this compound Derivatives) PrepLig Prepare Ligand (Define Torsions, Charges) Ligands->PrepLig Grid Define Grid Box (Active Site) PrepProt->Grid Config Create Config File PrepLig->Config Grid->Config Vina Run AutoDock Vina Results Analyze Binding Affinities (kcal/mol) Vina->Results Config->Vina Visualize Visualize Poses & Interactions Results->Visualize ligand_interaction cluster_enzyme COX-2 Active Site cluster_ligand This compound Derivative Arg120 Arg120 Tyr355 Tyr355 Ser530 Ser530 Val523 Val523 His90 His90 Carboxylate Carboxylate Group Carboxylate->Arg120 Ionic Interaction Carboxylate->Tyr355 H-Bond Aromatic Aromatic Ring Aromatic->Val523 Hydrophobic Substituent Side Chain Substituent->Ser530 H-Bond Substituent->His90 Hydrophobic

References

A Researcher's Guide to Validating the Enzyme Inhibitory Mechanism of a Benzenepropanoic Acid Derivative

Author: BenchChem Technical Support Team. Date: January 2026

The First Principles: Understanding Enzyme Inhibition Kinetics

Before embarking on experimental validation, a firm grasp of the fundamental models of reversible enzyme inhibition is essential. These models describe the different ways an inhibitor can interact with an enzyme and its substrate, each producing a unique kinetic signature.[1][2]

  • Competitive Inhibition: The inhibitor directly competes with the substrate for binding to the enzyme's active site. This type of inhibition can be overcome by increasing the substrate concentration.[3][4]

  • Non-competitive Inhibition: The inhibitor binds to a site on the enzyme distinct from the active site (an allosteric site). This binding event alters the enzyme's conformation, reducing its catalytic efficiency regardless of whether the substrate is bound.[3][4]

  • Uncompetitive Inhibition: The inhibitor binds exclusively to the enzyme-substrate (ES) complex, preventing the conversion of the substrate to the product.[3][5]

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, typically at an allosteric site. This form of inhibition affects both the enzyme's binding affinity for the substrate and its catalytic efficiency.[6]

To visually represent these interactions, we can use a simple schematic:

Inhibition_Mechanisms cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition E_c Enzyme (E) ES_c ES Complex E_c->ES_c +S EI_c EI Complex E_c->EI_c +I S_c Substrate (S) I_c Inhibitor (I) ES_c->E_c -S ES_c->E_c +P EI_c->E_c -I P_c Product (P) E_n Enzyme (E) ES_n ES Complex E_n->ES_n +S EI_n EI Complex E_n->EI_n +I S_n Substrate (S) I_n Inhibitor (I) ES_n->E_n -S ES_n->E_n +P ESI_n ESI Complex ES_n->ESI_n +I EI_n->E_n -I EI_n->ESI_n +S ESI_n->ES_n -I ESI_n->EI_n -S P_n Product (P) E_u Enzyme (E) ES_u ES Complex E_u->ES_u +S S_u Substrate (S) I_u Inhibitor (I) ES_u->E_u -S ES_u->E_u +P ESI_u ESI Complex ES_u->ESI_u +I ESI_u->ES_u -I P_u Product (P)

Caption: Simplified models of reversible enzyme inhibition.

The Experimentalist's Toolbox: Core Assays for Mechanism Validation

The cornerstone of validating an inhibitory mechanism lies in systematically measuring the enzyme's reaction rate under varying substrate and inhibitor concentrations.[2][7] The data generated from these assays are then graphically represented to diagnose the mode of inhibition.

Michaelis-Menten Kinetics: The Foundation

The initial step is to determine the fundamental kinetic parameters of the enzyme in the absence and presence of the benzenepropanoic acid derivative. The Michaelis-Menten equation describes the relationship between the initial reaction velocity (V₀), the substrate concentration ([S]), the maximum velocity (Vmax), and the Michaelis constant (Km).[1][8]

Experimental Protocol: Determining Michaelis-Menten Parameters

  • Reagent Preparation:

    • Prepare a stock solution of the purified target enzyme in a suitable buffer that ensures its stability and activity.

    • Prepare a series of substrate solutions of varying concentrations, typically spanning from 0.1 to 10 times the expected Km value.

    • Prepare a stock solution of the this compound derivative inhibitor.

  • Assay Setup:

    • Design two sets of experiments: one without the inhibitor and one with a fixed concentration of the inhibitor.

    • For each set, prepare a series of reaction mixtures in microplates or cuvettes, each containing the enzyme, buffer, and a specific substrate concentration.

    • Equilibrate all solutions to the optimal reaction temperature.[9]

  • Initiation and Measurement:

    • Initiate the reaction by adding the final component (typically the enzyme or substrate).

    • Measure the initial reaction velocity (V₀) by monitoring the formation of the product or the depletion of the substrate over a short period.[10] Spectrophotometric or fluorometric methods are commonly employed for this purpose.[7]

  • Data Analysis:

    • Plot V₀ versus [S] for both the uninhibited and inhibited reactions.

    • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the apparent Vmax and Km values for each condition.[9]

Lineweaver-Burk Plot: A Linear Diagnostic Tool

While non-linear regression is the most accurate method for determining kinetic parameters, the Lineweaver-Burk plot (a double reciprocal plot of 1/V₀ versus 1/[S]) provides a valuable visual tool for distinguishing between different inhibition mechanisms.[3][6][11]

Experimental Workflow: From Raw Data to Mechanistic Insight

Experimental_Workflow A Perform Michaelis-Menten Kinetics Experiments (with and without inhibitor) B Collect Initial Velocity (V₀) Data at Various [S] A->B C Calculate 1/V₀ and 1/[S] B->C D Construct Lineweaver-Burk Plot C->D E Analyze Intersection Patterns and Slope/Intercept Changes D->E F Determine Inhibition Type E->F

Caption: Workflow for determining inhibition mechanism using Lineweaver-Burk analysis.

Interpreting Lineweaver-Burk Plots:

The characteristic patterns observed on a Lineweaver-Burk plot in the presence of different inhibitor concentrations are diagnostic of the underlying mechanism:[6][12]

Inhibition TypeEffect on VmaxEffect on KmLineweaver-Burk Plot Appearance
Competitive UnchangedIncreasedLines intersect on the y-axis.[11]
Non-competitive DecreasedUnchangedLines intersect on the x-axis.[12]
Uncompetitive DecreasedDecreasedParallel lines.[6]
Mixed DecreasedIncreased or DecreasedLines intersect in the second or third quadrant.[6]
Dixon Plot: Determining the Inhibition Constant (Ki)

The Dixon plot is another graphical method used to determine the type of inhibition and to calculate the inhibition constant (Ki), which represents the inhibitor's binding affinity for the enzyme.[13][14] This plot graphs the reciprocal of the initial velocity (1/V₀) against the inhibitor concentration ([I]) at two or more fixed substrate concentrations.[14][15]

Experimental Protocol: Dixon Plot Analysis

  • Assay Design:

    • Select at least two different fixed concentrations of the substrate.

    • For each substrate concentration, prepare a series of reactions with varying concentrations of the this compound derivative.

  • Data Collection:

    • Measure the initial velocity (V₀) for each reaction.

  • Graphical Analysis:

    • Plot 1/V₀ versus [I] for each fixed substrate concentration.

    • The point of intersection of the lines provides information about the inhibition type and the Ki value.[16] For competitive inhibition, the lines intersect at a point where the x-coordinate is equal to -Ki.[13]

Comparative Analysis of Experimental Data

To illustrate the expected outcomes, the following tables summarize the anticipated changes in kinetic parameters and the visual characteristics of the graphical plots for each major type of reversible inhibition.

Table 1: Impact of Inhibition on Kinetic Parameters

Inhibition TypeApparent VmaxApparent Km
Competitive VmaxKm (1 + [I]/Ki)
Non-competitive Vmax / (1 + [I]/Ki)Km
Uncompetitive Vmax / (1 + [I]/Ki)Km / (1 + [I]/Ki)
Mixed Vmax / (1 + [I]/K'i)Km (1 + [I]/Ki) / (1 + [I]/K'i)

Table 2: Diagnostic Features of Graphical Plots

Inhibition TypeLineweaver-Burk PlotDixon Plot
Competitive Lines intersect on the y-axis.[11]Lines intersect to the left of the y-axis, above the x-axis.[13]
Non-competitive Lines intersect on the x-axis.[12]Lines intersect on the x-axis.
Uncompetitive Parallel lines.[6]Parallel lines.
Mixed Lines intersect to the left of the y-axis.Lines intersect to the left of the y-axis.

Conclusion: A Rigorous Approach to Mechanistic Validation

References

A Comparative Study of Biological Effects: Benzenepropanoic Acid vs. Cinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Tale of Two Phenylpropanoids

In the vast landscape of bioactive molecules, the phenylpropanoids stand out for their ubiquitous presence in nature and their diverse pharmacological activities. Among them, benzenepropanoic acid (also known as hydrocinnamic acid) and its unsaturated counterpart, cinnamic acid, represent a fascinating case study in how a subtle structural difference—the presence or absence of a double bond in the propanoic acid side chain—can significantly influence biological effects. This guide provides an in-depth, comparative analysis of the biological activities of these two compounds, supported by experimental data and detailed protocols to empower researchers in their quest for novel therapeutic agents.

While cinnamic acid, with its conjugated system, has been extensively studied, this compound, its saturated analogue, presents a more nuanced profile. This comparative study will delve into their respective antimicrobial, antioxidant, anti-inflammatory, and anticancer properties, elucidating the molecular mechanisms that underpin their actions and providing a clear rationale for experimental design in the evaluation of these and similar compounds.

I. Structural and Physicochemical Properties: The Decisive Double Bond

The fundamental difference between this compound and cinnamic acid lies in the three-carbon side chain attached to the benzene ring. Cinnamic acid possesses a trans-α,β-unsaturated carboxylic acid moiety, which confers planarity and extends the conjugated π-system of the benzene ring. In contrast, this compound has a saturated propyl chain, allowing for greater conformational flexibility.

FeatureThis compound (Hydrocinnamic Acid)Cinnamic Acid
Chemical Structure C₉H₁₀O₂C₉H₈O₂
Molecular Weight 150.17 g/mol 148.16 g/mol
Key Structural Feature Saturated propanoic acid side chainα,β-unsaturated propanoic acid side chain
Conjugation Benzene ring conjugation onlyExtended conjugation across the benzene ring and the double bond

This seemingly minor structural variance has profound implications for their reactivity, ability to interact with biological targets, and consequently, their pharmacological profiles.

II. A Comparative Analysis of Biological Activities

A. Antimicrobial Effects: A Battle Against Pathogens

Both this compound and cinnamic acid derivatives have demonstrated antimicrobial properties, although the potency and spectrum of activity can differ.[1] The presence of the α,β-unsaturated system in cinnamic acid and its derivatives is often associated with enhanced antimicrobial efficacy.[2]

Mechanism of Action: The antimicrobial action of these compounds is often attributed to their ability to disrupt the microbial cell membrane, leading to increased permeability and leakage of intracellular components.[3] They can also interfere with essential microbial enzymes and cellular energy production.[4]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a gold standard for quantifying the antimicrobial activity of a compound.

Materials:

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

  • M Mueller-Hinton Broth (MHB) or other appropriate growth medium[5]

  • 96-well microtiter plates[4]

  • Test compounds (this compound, cinnamic acid) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., gentamicin)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Test Compounds: Prepare a stock solution of each compound in a suitable solvent. Create a series of twofold dilutions in the growth medium to achieve a range of final concentrations to be tested.[4]

  • Inoculum Preparation: Culture the test microorganisms overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in the growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[5]

  • Inoculation: Add 100 µL of the appropriate compound dilution to each well of the 96-well plate. Then, add 100 µL of the prepared bacterial inoculum to each well.[6] Include wells with medium only (sterility control) and wells with medium and inoculum (growth control).

  • Incubation: Cover the plates and incubate at 37°C for 18-24 hours.[4]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[5] This can be assessed visually or by measuring the absorbance at 600 nm.[7]

Comparative Data:

CompoundOrganismMIC (µg/mL)Reference
Cinnamic AcidE. coli>5000[2]
Cinnamic AcidS. aureus>5000[2]
Hydrocinnamic AcidE. coli2048[8]
p-Coumaric Acid (a hydroxycinnamic acid)E. coli200-400[9]

Note: Data for unsubstituted this compound is limited; p-coumaric acid is a hydroxylated derivative and is shown for comparative purposes.

The available data suggests that while both show some activity, hydroxylated derivatives of cinnamic acid tend to be more potent antibacterial agents.[10]

B. Antioxidant Activity: Quenching Free Radicals

The antioxidant capacity of phenolic compounds is a cornerstone of their therapeutic potential. This activity is heavily influenced by their chemical structure, particularly the ability to donate a hydrogen atom or an electron to stabilize free radicals.

Mechanism of Action: The primary antioxidant mechanism for both compounds involves the donation of a hydrogen atom from a phenolic hydroxyl group (if present) to neutralize reactive oxygen species (ROS). The resulting radical is stabilized by resonance.[11] For the parent compounds without hydroxyl groups, other mechanisms may be at play, though they are generally weaker antioxidants. The presence of the double bond in cinnamic acid can contribute to the stabilization of the resulting radical.[12]

Experimental Protocol: DPPH Radical Scavenging Assay

This is a common and straightforward method to assess the in vitro antioxidant capacity of a compound.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol or ethanol[13]

  • Test compounds (this compound, cinnamic acid) dissolved in a suitable solvent

  • Positive control (e.g., ascorbic acid, Trolox)

  • 96-well microtiter plate or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Reagents: Prepare a working solution of DPPH (typically 0.1 mM). Prepare serial dilutions of the test compounds and the positive control.[13]

  • Reaction Mixture: In each well or cuvette, add a specific volume of the test compound dilution and then add the DPPH working solution.[9] A control containing only the solvent and DPPH is also prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a set period (e.g., 30 minutes).[14]

  • Absorbance Measurement: Measure the absorbance of each solution at 517 nm.[15]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC₅₀ value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the compound concentration. A lower IC₅₀ value indicates higher antioxidant activity.[11]

Comparative Data:

CompoundDPPH Scavenging IC₅₀ (µM)Reference
Cinnamic Acid>1000[16]
Hydrocinnamic Acid>1000 (inferred)
Caffeic Acid (3,4-dihydroxycinnamic acid)16.6[17]
Hydrocaffeic Acid (3,4-dihydroxythis compound)1.29[17]

Note: Unsubstituted cinnamic and hydrocinnamic acids are weak antioxidants. Their hydroxylated derivatives, such as caffeic acid and hydrocaffeic acid, are potent antioxidants, with the saturated side chain in hydrocaffeic acid appearing to enhance activity in this case.[18]

C. Anti-inflammatory Effects: Taming the Inflammatory Cascade

Chronic inflammation is a key driver of many diseases. Both cinnamic acid and its derivatives have been shown to possess anti-inflammatory properties.

Mechanism of Action: A central mechanism for the anti-inflammatory effects of these compounds is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3] NF-κB is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). By inhibiting NF-κB activation, these compounds can effectively dampen the inflammatory response.[19]

Signaling Pathway Visualization: NF-κB Inhibition

NF_kB_Inhibition cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Macrophage cluster_inhibition Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases nucleus Nucleus NFkB->nucleus Translocates genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) nucleus->genes Activates Transcription CA_HCA Cinnamic Acid / This compound Derivatives CA_HCA->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by cinnamic and this compound derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of compounds.

Materials:

  • Wistar rats or Swiss albino mice[20]

  • Carrageenan solution (1% in sterile saline)[21]

  • Test compounds (this compound, cinnamic acid) suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Positive control drug (e.g., indomethacin, diclofenac)[20]

  • Plethysmometer or digital calipers[21]

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize the animals for at least one week before the experiment. Divide them into groups: control (vehicle), positive control, and test groups receiving different doses of the compounds.

  • Compound Administration: Administer the test compounds and the positive control drug orally or intraperitoneally, typically 30-60 minutes before inducing inflammation.[21]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[20]

  • Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).[21]

  • Calculation: The percentage of edema inhibition is calculated using the formula: % Inhibition = [1 - (Vt - V₀)test / (Vt - V₀)control] x 100 Where Vt is the paw volume at time t, and V₀ is the initial paw volume.

Comparative Data: While direct comparative data for the parent compounds is scarce, studies on derivatives show that both classes of compounds can exhibit anti-inflammatory activity. Dihydro-cinnamic acid derivatives have shown significant anti-inflammatory effects.[22]

D. Anticancer Properties: Targeting Malignant Cells

The potential of natural compounds in cancer therapy is an area of intense research. Both cinnamic acid and its derivatives have been investigated for their anticancer activities.

Mechanism of Action: The anticancer effects of these compounds are multifaceted and can involve:

  • Induction of Apoptosis (Programmed Cell Death): Triggering the intrinsic or extrinsic apoptotic pathways in cancer cells.[23]

  • Cell Cycle Arrest: Halting the proliferation of cancer cells at different phases of the cell cycle.[23]

  • Inhibition of Angiogenesis: Preventing the formation of new blood vessels that supply tumors with nutrients.

  • Modulation of Signaling Pathways: Interfering with signaling pathways crucial for cancer cell survival and proliferation, such as the NF-κB and MAPK pathways.[24]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer agents.[25]

Materials:

  • Cancer cell line of interest (e.g., MCF-7 breast cancer, A549 lung cancer)[26]

  • Complete cell culture medium

  • Test compounds (this compound, cinnamic acid)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution[27]

  • Solubilization buffer (e.g., DMSO, isopropanol)[27]

  • 96-well culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.[28]

  • Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).[29] Include untreated control wells.

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[28] During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.[27]

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.[28]

  • Calculation: The percentage of cell viability is calculated relative to the untreated control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Comparative Data:

Compound/DerivativeCell LineIC₅₀ (µM)Reference
Cinnamic Acid Derivative (Compound 5)A-549 (Lung Cancer)10.36[26]
Cinnamic Acid Derivative (Compound 44o)HeLa (Cervical Cancer)1.35[30]
Cinnamic Acid Derivative (Compound 36f)HepG2 (Liver Cancer)0.74[30]

III. Summary and Future Directions

This comparative guide highlights the distinct yet related biological profiles of this compound and cinnamic acid. The presence of the α,β-unsaturated double bond in cinnamic acid appears to be a critical determinant for many of its biological activities, particularly its antimicrobial and potentially its anticancer effects. However, the saturated side chain of this compound and its derivatives can, in some cases, confer potent antioxidant and anti-inflammatory properties.

Key Comparative Points:

  • Antimicrobial Activity: Cinnamic acid and its derivatives generally exhibit broader and more potent antimicrobial activity.

  • Antioxidant Activity: While the parent compounds are weak antioxidants, their hydroxylated derivatives are potent. The saturation of the side chain in hydrocinnamic acid derivatives can sometimes enhance antioxidant capacity.

  • Anti-inflammatory Activity: Both classes of compounds show promise as anti-inflammatory agents, primarily through the inhibition of the NF-κB pathway.

  • Anticancer Activity: Cinnamic acid derivatives have been more extensively studied and have shown significant cytotoxic effects against various cancer cell lines.

Future Perspectives:

IV. References

  • BenchChem. (2025). Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity. BenchChem.

  • ACME Research Solutions. (2024, February 23). DPPH Scavenging Assay Protocol- Detailed Procedure. ACME Research Solutions.

  • Benkhaira, N., et al. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. MethodsX, 9, 101629.

  • JoVE. (2013, November 10). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments.

  • PubMed. (2012, January). Phytocomponent p-Hydroxycinnamic acid inhibits T-cell activation by modulation of protein kinase C-θ-dependent pathway. International Immunopharmacology, 12(1), 131-138.

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. G-Biosciences.

  • National Institutes of Health. (n.d.). Insights into the Effects of Hydroxycinnamic Acid and Its Secondary Metabolites as Antioxidants for Oxidative Stress and Plant Growth under Environmental Stresses. NIH.

  • ResearchGate. (n.d.). Ferulic acid-mediated modulation of apoptotic signaling pathways in cancer. ResearchGate.

  • Bio-protocol. (2020). Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema. Bio-protocol, 10(8), e3587.

  • ResearchGate. (n.d.). Inhibition of NF-κB and IκBα (a) protein expressions by Cinnamomum.... ResearchGate.

  • Abcam. (n.d.). MTT assay protocol. Abcam.

  • PubMed. (2021, May 5). Ferulic acid-mediated modulation of apoptotic signaling pathways in cancer. Advances in Protein Chemistry and Structural Biology, 127, 237-262.

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv.

  • ResearchGate. (2025, August 6). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. ResearchGate.

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Creative Biolabs.

  • MDPI. (n.d.). DPPH Radical Scavenging Assay. MDPI.

  • WOAH - Asia. (2025, July). Antimicrobial susceptibility testing (Broth microdilution method). WOAH.

  • ATCC. (n.d.). MTT Cell Proliferation Assay. ATCC.

  • Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT.

  • Benchchem. (2025). A Comparative Benchmark of the Antioxidant Potential of Substituted Cinnamic Acids. Benchchem.

  • PubMed. (2021, November 10). Sinapic acid ameliorates cardiac dysfunction and cardiomyopathy by modulating NF-κB and Nrf2/HO-1 signaling pathways in streptozocin induced diabetic rats. Biomedicine & Pharmacotherapy, 143, 112185.

  • Microbe Online. (2013, November 15). Broth Dilution Method for MIC Determination. Microbe Online.

  • Marine Biology. (n.d.). DPPH radical scavenging activity. Marine Biology.

  • National Institutes of Health. (n.d.). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. NIH.

  • National Institutes of Health. (2022, June 22). The Role of Hydroxycinnamic Acid Amide Pathway in Plant Immunity. NIH.

  • Indonesian Journal of Medical Sciences. (n.d.). Caffeic Acid Inhibits NFkappaB Activation of Osteoclastogenesis Signaling Pathway.

  • National Institutes of Health. (n.d.). Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. NIH.

  • National Institutes of Health. (n.d.). Hydroxycinnamic Acid Antioxidants: An Electrochemical Overview. NIH.

  • YouTube. (2020, July 27). MIC (Broth Microdilution) Testing.

  • National Institutes of Health. (n.d.). Hydroxycinnamic Acids and Their Derivatives: Cosmeceutical Significance, Challenges and Future Perspectives, a Review. NIH.

  • ASM Journals. (2024, May 6). Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome. Microbiology Spectrum.

  • MDPI. (n.d.). Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers. MDPI.

  • Canadian Center of Science and Education. (n.d.). Anticancer Properties of Hydroxycinnamic Acids -A Review | Rocha | Cancer and Clinical Oncology | CCSE.

  • ResearchGate. (2025, October 16). Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. ResearchGate.

  • National Institutes of Health. (n.d.). Cinnamic Acid Derivatives and Their Biological Efficacy. NIH.

  • MDPI. (2022, March 27). Novel Cinnamic Acid Derivatives as Potential Anticancer Agents: Synthesis, In Vitro Cytotoxicity and Molecular Docking Studies. Biointerface Research in Applied Chemistry, 13(2), 150.

  • MDPI. (n.d.). Cinnamic Acid Compounds (p-Coumaric, Ferulic, and p-Methoxycinnamic Acid) as Effective Antibacterial Agents Against Colistin-Resistant Acinetobacter baumannii. MDPI.

  • MDPI. (2023, February 9). Hydrocinnamic Acid and Perillyl Alcohol Potentiate the Action of Antibiotics against Escherichia coli. International Journal of Molecular Sciences, 24(4), 3569.

  • National Institutes of Health. (2021, October 15). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. NIH.

  • Benchchem. (n.d.). Exploring the Antioxidant Properties of Cinnamic Acid Derivatives: A Technical Guide. Benchchem.

  • Juniper Publishers. (2021, October 1). Acetylation of Cinnamic Acid and Evaluation of Antioxidant Activity of the Resultant Derivative. Juniper Publishers.

  • ResearchGate. (n.d.). Antimicrobial activity reported for hydroxycinnamic acids and their derivatives. ResearchGate.

  • MDPI. (2023, September 21). Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives. International Journal of Molecular Sciences, 24(18), 14383.

  • ResearchGate. (n.d.). (PDF) Hydroxycinnamic Acids: Natural Sources, Biosynthesis, Possible Biological Activities, and Roles in Islamic Medicine. ResearchGate.

  • Semantic Scholar. (n.d.). Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions. Semantic Scholar.

  • ResearchGate. (2025, August 7). (PDF) Synthesis, Characterization and evaluation of Anti-inflammatory and Antimicrobial Properties of some Cinnamic Acid Derivatives. ResearchGate.

  • MDPI. (n.d.). Evaluation of the Antibacterial Activity of Cinnamic Acid and Its Derivatives: Synergistic Effects with Cloxacillin. MDPI.

  • MDPI. (n.d.). Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. MDPI.

  • National Institutes of Health. (n.d.). Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. NIH.

References

A Comparative Analysis of the Cytotoxicity of Benzenepropanoic Acid Esters: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, understanding the cytotoxic profile of a compound is a cornerstone of preclinical safety assessment. This is particularly true for ubiquitous drug classes such as non-steroidal anti-inflammatory drugs (NSAIDs), many of which are derivatives of benzenepropanoic acid. Esterification of these parent drugs is a common strategy to enhance their physicochemical properties, such as solubility and permeability, potentially reducing side effects like gastrointestinal irritation.[1] However, these structural modifications can also alter their cytotoxic effects. This guide provides a comparative analysis of the cytotoxicity of different this compound esters, offering insights into their potential as therapeutic agents and the experimental methodologies crucial for their evaluation.

The Rationale for Esterification and Cytotoxicity Screening

This compound derivatives, including well-known drugs like ibuprofen and ketoprofen, exert their anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[2][3] While effective, their acidic nature can lead to direct mucosal damage.[1] Ester prodrugs are designed to mask the carboxylic acid group, which can lead to reduced gastric irritation and potentially altered pharmacokinetic profiles.[1][4]

However, any modification to a pharmacologically active molecule necessitates a thorough re-evaluation of its safety profile, with cytotoxicity being a primary concern. Cytotoxicity assays are pivotal in determining the concentration at which a compound induces cell death, providing a therapeutic window and flagging potential for off-target effects. This guide will delve into the comparative cytotoxicity of several this compound esters, drawing upon available experimental data.

Comparative Cytotoxicity of this compound Esters

The following table summarizes available data on the cytotoxicity of various this compound esters and their parent compounds. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in cell lines, assay methods, and incubation times.

CompoundCell LineAssayIC50 (µM)Key Findings & Citation
Ibuprofen Caco-2MTTNo significant cytotoxicity observed at tested concentrationsIbuprofen-based ionic liquids showed no significant change in cytotoxicity compared to the parent drug.[5]
HepG2MTTNo significant cytotoxicity observed at tested concentrationsIbuprofen-based ionic liquids showed no significant change in cytotoxicity compared to the parent drug.[5]
Mouse peritoneal macrophagesMTT> 2410Ibuprofen and its ester derivatives were generally non-toxic below 2.41 mM.[6]
Monoethylene glycol di-ibuprofen Mouse peritoneal macrophagesMTT4900Exhibited the highest toxicity among the tested ibuprofen esters, potentially due to greater lipophilicity.[6]
Monoethylene glycol mono-ibuprofen Mouse peritoneal macrophagesMTT> 2410Demonstrated enhanced anti-inflammatory effects with low cytotoxicity.[6]
Ketoprofen HaCaTMTTNo significant alteration in cell viabilityKetoprofen and its inclusion complexes with cyclodextrin did not show significant cytotoxicity.[7]
Human tumor cell linesProliferation AssayModest antiproliferative activityParent drug showed less activity compared to its amide derivatives.[8]
Ketoprofen Ester Prodrugs ---Generally showed good stability and were less irritating to the gastric mucosa than the parent drug.[9] Some ester prodrugs exhibited marked anti-inflammatory activity.
Loxoprofen Guinea pig gastric mucosal cellsNecrosis & Apoptosis AssaysLow direct cytotoxicityLoxoprofen and its active metabolite showed lower membrane permeabilizing activities compared to indomethacin and celecoxib.[10][11]
Human gastric cancer cellsApoptosis AssayInduced apoptosis more effectively than in primary gastric mucosal cells-[10][11]
Fenoprofen Human tumor cell linesProliferation AssayModest antiproliferative activityParent drug showed less activity compared to its amide derivatives.[3][12][8]
Benoxaprofen Isolated rat hepatocytesLDH release, Urea levels, Dye exclusionMarked toxicityToxicity may be related to uncoupling of oxidative phosphorylation and disturbance of intracellular calcium homeostasis.[13]

Note: The table is a synthesis of data from multiple sources and is intended for comparative purposes. For detailed experimental conditions, please refer to the cited literature.

Mechanistic Insights into Cytotoxicity

The cytotoxic effects of this compound derivatives and their esters can be multifaceted and are not always solely dependent on COX inhibition.[14] Several mechanisms have been proposed:

  • Induction of Apoptosis: Many NSAIDs, including loxoprofen and ketoprofen derivatives, have been shown to induce apoptosis, or programmed cell death, in various cell lines.[12][8][10][11] This can occur through caspase activation and is a key mechanism for their potential anti-cancer effects.[15]

  • Mitochondrial Dysfunction: Some compounds, like benoxaprofen, may exert their toxicity by uncoupling oxidative phosphorylation and disrupting mitochondrial membrane potential, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS).[13][16]

  • Membrane Permeabilization: The lipophilicity of a compound can influence its ability to interact with and disrupt cell membranes.[6] NSAIDs with higher membrane permeabilizing activities have been associated with greater direct cytotoxicity.[10][11]

  • Cell Cycle Arrest: Certain NSAID derivatives can arrest the cell cycle at the G0/G1 phase, thereby inhibiting cell proliferation.[12][8][17]

Experimental Protocols for Cytotoxicity Assessment

The reliable assessment of cytotoxicity is paramount. The following are detailed protocols for commonly employed assays in this field.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[18][19]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[18] The amount of formazan produced is directly proportional to the number of living cells.[20]

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound esters for a predetermined exposure time (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a vehicle control.

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[21]

  • Formazan Solubilization: After incubation, carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.[18]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell viability, can then be determined.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed Cells in 96-well Plate adhere Allow Adhesion (Overnight) seed->adhere treat Treat with this compound Esters adhere->treat incubate_treat Incubate (e.g., 24-72h) treat->incubate_treat add_mtt Add MTT Solution incubate_treat->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add Solubilizing Agent (DMSO) incubate_mtt->solubilize read Measure Absorbance (570 nm) solubilize->read calculate Calculate % Viability & IC50 read->calculate

Caption: Workflow of the MTT assay for assessing cell viability.

LDH Release Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) release assay is another common method to quantify cytotoxicity by measuring membrane integrity.[22]

Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[23][24] The released LDH activity is measured in a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, which then leads to the reduction of a tetrazolium salt into a colored formazan product.[22][25]

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Prepare and treat cells with the test compounds in a 96-well plate as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[22]

  • Supernatant Collection: After the incubation period, centrifuge the plate and carefully collect the cell culture supernatant.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture containing the substrate and cofactor.[22]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[22]

  • Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to the spontaneous and maximum release controls.

LDH_Assay_Workflow cluster_prep Cell Preparation & Treatment cluster_collection Sample Collection cluster_assay LDH Assay cluster_analysis Data Analysis seed_treat Seed & Treat Cells in 96-well Plate centrifuge Centrifuge Plate seed_treat->centrifuge collect Collect Supernatant centrifuge->collect add_reagent Add LDH Reaction Mixture collect->add_reagent incubate Incubate (up to 30 min) add_reagent->incubate read Measure Absorbance (490 nm) incubate->read calculate Calculate % Cytotoxicity read->calculate

Caption: Workflow of the LDH release assay for assessing cytotoxicity.

Annexin V/Propidium Iodide Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[26][27][28]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[29] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these apoptotic cells.[27] Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[26]

Step-by-Step Protocol:

  • Cell Culture and Treatment: Culture and treat cells with the test compounds.

  • Cell Harvesting: Harvest both adherent and suspension cells and wash them with cold PBS.[26][29]

  • Cell Staining: Resuspend the cells in Annexin V binding buffer and add fluorescently labeled Annexin V and PI.[27]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[27]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[26]

  • Data Interpretation:

    • Annexin V-negative and PI-negative cells are viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.[26]

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.[26]

Apoptosis_Assay_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis treat Treat Cells with Compounds harvest Harvest & Wash Cells treat->harvest resuspend Resuspend in Binding Buffer harvest->resuspend stain Add Annexin V & PI resuspend->stain incubate Incubate (15 min, dark) stain->incubate flow Analyze by Flow Cytometry incubate->flow interpret Interpret Data (Viable, Apoptotic, Necrotic) flow->interpret

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Conclusion and Future Directions

The esterification of benzenepropanoic acids presents a promising strategy for developing NSAIDs with improved safety profiles. However, as the data suggests, these modifications can lead to varied cytotoxic responses. While some esters exhibit low cytotoxicity and enhanced anti-inflammatory effects, others may have increased toxicity, potentially linked to factors like lipophilicity.

A comprehensive understanding of the structure-cytotoxicity relationship is crucial for the rational design of safer and more effective drugs. Future research should focus on systematic studies that compare a wider range of this compound esters across multiple standardized cell lines and assays. This will enable more direct and robust comparisons, facilitating the identification of lead candidates with optimal therapeutic windows. Furthermore, elucidating the precise molecular mechanisms underlying the observed cytotoxicity will be instrumental in predicting and mitigating potential adverse effects.

By employing the rigorous experimental methodologies outlined in this guide, researchers can generate high-quality, reproducible data that will drive the development of the next generation of this compound-based therapeutics.

References

A Senior Application Scientist's Guide to Validating Benzenepropanoic Acid's Binding Affinity to a Target Protein

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and accurate determination of a compound's binding affinity to its target protein is a cornerstone of modern therapeutic and biological research. This guide provides an in-depth, comparative analysis of the principal methodologies for validating the binding affinity of a small molecule, using benzenepropanoic acid as a representative example. We will delve into the theoretical underpinnings, practical applications, and inherent limitations of each technique, offering the insights necessary to make informed experimental choices.

The Criticality of Binding Affinity Validation

Binding affinity, often quantified by the dissociation constant (Kd), is a measure of the strength of the interaction between a ligand (e.g., this compound) and its protein target. A lower Kd value signifies a stronger binding interaction. This parameter is fundamental in drug discovery for several reasons:

  • Potency and Efficacy: Higher affinity often correlates with greater biological potency, as a lower concentration of the compound is required to elicit a therapeutic effect.

  • Target Specificity: Comparing the binding affinity of a compound to its intended target versus off-target proteins is crucial for assessing its selectivity and potential for side effects.

  • Structure-Activity Relationship (SAR) Studies: Iterative chemical modifications to a lead compound, such as this compound derivatives, are guided by changes in binding affinity to optimize its properties.

This guide will compare three widely adopted biophysical techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and MicroScale Thermophoresis (MST), alongside two valuable biochemical methods: ELISA-based assays and Fluorescence Polarization (FP).

Comparative Overview of Key Binding Affinity Validation Methods

The selection of an appropriate method is contingent on multiple factors including the nature of the interacting molecules, desired throughput, sample availability, and the specific information sought (e.g., kinetics, thermodynamics).

Technique Principle Information Provided Throughput Sample Consumption Key Advantages Key Disadvantages
Surface Plasmon Resonance (SPR) Change in refractive index upon binding to a sensor surface.Kinetics (kon, koff), Affinity (Kd), SpecificityMedium to HighLow to MediumReal-time, label-free, provides kinetic data.Immobilization can affect protein activity, potential for non-specific binding.
Isothermal Titration Calorimetry (ITC) Heat change upon binding in solution.Affinity (Kd), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)LowHighLabel-free, in-solution, provides a complete thermodynamic profile.Requires large amounts of purified protein, lower sensitivity for weak binders.
MicroScale Thermophoresis (MST) Change in molecular movement in a temperature gradient upon binding.Affinity (Kd)HighVery LowLow sample consumption, tolerant of complex solutions, immobilization-free.Typically requires fluorescent labeling, does not provide kinetic information.
ELISA-based Assays Enzyme-linked immunosorbent detection of binding.Relative Affinity, SpecificityHighLowHigh throughput, cost-effective, well-established.Indirect measurement, requires specific antibodies and reagents.
Fluorescence Polarization (FP) Change in the polarization of emitted light from a fluorescently labeled ligand upon binding.Affinity (Kd)HighLowHomogeneous assay, suitable for high-throughput screening.Requires fluorescent labeling of the small molecule, sensitive to interfering fluorescence.

In-Depth Methodological Analysis and Experimental Protocols

Surface Plasmon Resonance (SPR): Real-Time Kinetics

Expertise & Experience: SPR is a powerful, label-free technique that provides real-time data on the association and dissociation of a ligand, allowing for the determination of both binding affinity and kinetics. The choice of immobilization strategy is critical to ensure the target protein maintains its native conformation and binding activity.

Trustworthiness: A well-designed SPR experiment includes control surfaces and reference channels to subtract non-specific binding and bulk refractive index changes, ensuring the observed signal is due to the specific interaction of interest.

Experimental Workflow Diagram:

SPR_Workflow cluster_prep Preparation cluster_run SPR Run cluster_analysis Data Analysis Immobilize Immobilize Target Protein on Sensor Chip Inject Inject Analyte (this compound) Immobilize->Inject Prepare Prepare Benzenepropanoic Acid Series Prepare->Inject Association Association Phase Inject->Association Dissociation Dissociation Phase Association->Dissociation Regeneration Regeneration Dissociation->Regeneration Sensorgram Generate Sensorgram Dissociation->Sensorgram Regeneration->Inject Fit Fit Data to Binding Model Sensorgram->Fit Determine Determine kon, koff, Kd Fit->Determine

Caption: A typical workflow for an SPR experiment.

Experimental Protocol:

  • Immobilization of the Target Protein:

    • Select an appropriate sensor chip (e.g., CM5 for amine coupling).

    • Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the purified target protein in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to promote electrostatic pre-concentration.

    • Deactivate any remaining active esters with an injection of ethanolamine-HCl.

  • Analyte Preparation:

    • Prepare a dilution series of this compound in the running buffer (e.g., HBS-EP+). Include a buffer-only sample for double referencing.

  • Binding Measurement:

    • Inject the this compound solutions over the sensor surface at a constant flow rate.

    • Monitor the change in the SPR signal (response units, RU) over time to observe the association phase.

    • Switch back to running buffer to monitor the dissociation phase.

  • Data Analysis:

    • Subtract the reference channel signal and the buffer-only injection signal from the active channel data.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics

Expertise & Experience: ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction without the need for labeling or immobilization. Precise buffer matching between the protein and ligand solutions is paramount to minimize heats of dilution that can obscure the true binding signal.

Trustworthiness: The stoichiometry (n) of the binding event is determined directly from the titration curve, providing a critical internal validation of the interaction model.

Experimental Workflow Diagram:

A Comparative Guide to the Environmental Fate of Benzenepropanoic Acid and its Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the environmental fate of benzenepropanoic acid, a core structure in many widely used pharmaceuticals, and its primary metabolites. Designed for researchers, environmental scientists, and drug development professionals, this document synthesizes current knowledge, explains the causality behind experimental designs, and offers validated protocols for robust environmental risk assessment.

Introduction: The Environmental Journey of a Pharmaceutical Scaffold

This compound and its derivatives, particularly non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen, are among the most consumed medications globally.[1][2] Their widespread use leads to their continuous introduction into the environment via wastewater, as they are often incompletely metabolized by the human body and not fully removed by conventional wastewater treatment plants (WWTPs).[3][4] While the parent compounds are frequently monitored, their metabolites—often more polar and sometimes more persistent—can occur in higher concentrations in aquatic systems, posing a distinct and often underestimated environmental risk.[5]

Understanding the comparative environmental fate—the collective journey of degradation, transport, and partitioning—of a parent drug versus its metabolites is therefore critical for a comprehensive ecological risk assessment. This guide will use this compound derivatives as a central case study to explore these comparative pathways, focusing on biodegradation, abiotic degradation, environmental mobility, and ecotoxicity.

Metabolic Transformation: The Genesis of Environmental Metabolites

In humans, and subsequently in the environment, this compound derivatives undergo Phase I and Phase II metabolism. The primary transformation is oxidation (hydroxylation) of the alkyl side chain or the aromatic ring, followed by further oxidation to carboxylic acid derivatives. For instance, ibuprofen is primarily metabolized to hydroxyibuprofen and subsequently to carboxyibuprofen. These transformations, catalyzed by enzymes like cytochrome P450 monooxygenases, increase the polarity of the compound, which is intended to facilitate excretion.[4] However, this increased polarity also fundamentally alters how the molecule behaves in the environment.

parent This compound Derivative (e.g., Ibuprofen) met1 Phase I Metabolite (e.g., Hydroxyibuprofen) parent->met1 Hydroxylation end_products Further Degradation (Ring Cleavage, Mineralization) parent->end_products Microbial Action met2 Phase I Metabolite (e.g., Carboxyibuprofen) met1->met2 Oxidation met1->end_products Microbial Action met2->end_products Microbial Action cluster_0 Environmental Compartments cluster_1 Degradation & Transport Processes cluster_2 Ultimate Fate Water Water Biodegradation Biodegradation Water->Biodegradation Photolysis Photolysis Water->Photolysis Hydrolysis Hydrolysis Water->Hydrolysis Sorption Sorption Water->Sorption Soil Soil Soil->Biodegradation Soil->Photolysis Soil->Hydrolysis Soil->Sorption Sediment Sediment Sediment->Biodegradation Sediment->Photolysis Sediment->Hydrolysis Sediment->Sorption Mineralization Mineralization Biodegradation->Mineralization Persistence Persistence Biodegradation->Persistence Photolysis->Biodegradation Hydrolysis->Biodegradation Sorption->Persistence cluster_0 Setup cluster_1 Incubation cluster_2 Analysis cluster_3 Interpretation A Collect & Characterize Environmental Matrix (Water/Soil) B Spike with Parent or Metabolite A->B D Incubate under Controlled Conditions (Temp, Light/Dark) B->D C Prepare Controls (Sterile, Blank) C->D E Sample at Time Intervals D->E F Extract Analytes E->F G Quantify by LC-MS/MS F->G H Calculate Degradation Kinetics (DT50) G->H I Identify Transformation Products G->I

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Benzenepropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, procedural framework for the safe and compliant disposal of benzenepropanoic acid (also known as hydrocinnamic acid). As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is codified in how we manage our chemical waste. This document moves beyond a simple checklist, offering a causal explanation for each step to ensure that our disposal protocols are not just followed, but understood.

Hazard Identification and Risk Assessment: The "Why" Behind the Procedure

Understanding the specific chemical characteristics of this compound is the foundation of its safe disposal. While the pure compound is not always classified with severe hazard warnings, it is imperative to treat it, and any laboratory chemical, with a structured approach to risk mitigation.[1] Many derivatives of this compound are known irritants, and it is a best practice to handle the parent compound with the same level of caution.

A Safety Data Sheet (SDS) for a related compound, 2,5-dihydroxythis compound, indicates it may cause skin, eye, and respiratory irritation.[2] Therefore, the minimum expectation is to manage this compound as a hazardous substance to prevent potential exposure and environmental release.

Key Chemical & Safety Properties of this compound

PropertyValueSource
Chemical Name This compound[3]
Synonyms Hydrocinnamic acid, 3-Phenylpropionic acid[3]
CAS Number 501-52-0[3][4][5]
Molecular Formula C₉H₁₀O₂[3]
Physical State White solid, crystalline powder[3][6]
Primary Hazards Potential for skin, eye, and respiratory irritation (based on derivatives)[2]
Incompatibilities Strong oxidizing agents[2][5]
Disposal Consideration Must be disposed of as hazardous chemical waste. Do not discharge to sewer.[5][7]

The primary incompatibility to be aware of during waste segregation is with strong oxidizing agents .[5] Accidental mixing can lead to exothermic reactions, creating a significant safety hazard within the waste container.

Regulatory Framework: Ensuring Compliance

The disposal of all laboratory chemicals is governed by stringent regulations to protect both human health and the environment. In the United States, the primary regulatory bodies are:

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates hazardous waste from its point of generation to its final disposal (a "cradle-to-grave" system).[8][9]

  • Occupational Safety and Health Administration (OSHA): OSHA's standards, particularly the Hazard Communication Standard (1910.1200) and the HAZWOPER standard (1910.120), ensure worker safety during the handling and management of hazardous substances.[10][11]

Your institution's Environmental Health & Safety (EHS) office is your direct resource for navigating these regulations and implementing site-specific procedures. Always consult with your EHS department for guidance.

Step-by-Step Disposal Protocol for this compound

This protocol provides a self-validating system for the safe segregation, containment, and storage of this compound waste pending final disposal by a licensed contractor.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE to prevent exposure.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

Step 2: Waste Segregation (The Most Critical Step)

The principle of causality is paramount here: proper segregation prevents dangerous reactions.

  • Designate a "Solid Chemical Waste" container for this compound.

  • DO NOT mix this compound with liquid waste streams.

  • Crucially, ensure this container does NOT receive waste from strong oxidizing agents (e.g., nitrates, permanganates, peroxides).[5][12] Keep these waste streams physically separate.

  • Contaminated materials (e.g., weigh boats, gloves, paper towels with significant solid residue) should be placed in the same solid waste container.

Step 3: Select an Appropriate Waste Container

The container itself is a key element of safe containment.

  • Use a container made of a compatible material (e.g., a high-density polyethylene (HDPE) pail or a wide-mouth glass jar) that is in good condition.[12]

  • The container must have a secure, screw-top lid to prevent spills and the release of dust.[8][12]

  • Ensure the container is appropriately sized for the volume of waste to avoid overfilling.

Step 4: Label the Waste Container Correctly

Proper labeling is a regulatory requirement and essential for safety. Your EHS office will provide specific labels, which must include:

  • The words "Hazardous Waste".

  • The full chemical name: "this compound". Do not use abbreviations.

  • The specific hazards associated with the waste (e.g., "Irritant").

  • The accumulation start date (the date the first piece of waste is placed in the container).[13]

  • The name of the principal investigator and the laboratory location.

Step 5: Store Waste in a Designated Area

Waste must be stored safely pending pickup.

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) .[12][13] This area must be at or near the point of generation.

  • The SAA should be a secondary containment unit (like a tray or tub) to contain any potential leaks.

  • Keep the waste container closed at all times except when adding waste.[1][13]

Step 6: Arrange for Final Disposal
  • Once the container is full or reaches your facility's storage time limit (often 12 months for SAAs as long as volume limits aren't exceeded), contact your institution's EHS office to request a waste pickup.[13]

  • Do not attempt to dispose of the chemical waste yourself. It must be handled by a licensed hazardous waste contractor.[7]

Emergency Procedures: Small Spill Response

In the event of a small spill of solid this compound:

  • Alert colleagues and restrict access to the area.

  • Ensure adequate ventilation. [2]

  • Wearing your full PPE, gently sweep up the solid material to avoid generating dust.[5]

  • Place the swept-up material and any contaminated cleaning supplies into your designated hazardous waste container.

  • Clean the spill area with an appropriate solvent (e.g., water and detergent), and dispose of the cleaning materials as hazardous waste.

  • Report the spill to your supervisor and EHS office.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for managing this compound waste streams in the laboratory.

G start This compound Waste Generated is_solid Is the waste primarily solid (pure chemical, contaminated labware)? start->is_solid is_empty Is it an empty stock container? is_solid->is_empty  No (e.g., bulk liquid solution) solid_waste 1. Obtain a compatible Solid Waste Container. 2. Label container with 'Hazardous Waste', 'this compound', and start date. 3. Segregate from ALL other waste types, especially oxidizers. is_solid->solid_waste  Yes is_empty->solid_waste  No (consult EHS for liquid waste protocol) rinse Triple-rinse container with a suitable solvent (consult EHS for solvent choice). is_empty->rinse  Yes store_waste Store sealed container in designated Satellite Accumulation Area (SAA) with secondary containment. solid_waste->store_waste ehs_pickup Contact EHS for waste pickup when container is full. store_waste->ehs_pickup rinsate Collect rinsate as hazardous LIQUID waste (separate container). rinse->rinsate defaced_container Deface or remove all labels from the dry, empty container. rinse->defaced_container dispose_container Dispose of container as regular non-hazardous glass/plastic waste. defaced_container->dispose_container

Caption: Workflow for the segregation and disposal of this compound waste.

References

Mastering the Safe Handling of Benzenepropanoic Acid: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. Benzenepropanoic acid, also known as hydrocinnamic acid, and its derivatives are common reagents in organic synthesis and pharmaceutical development. While essential, these compounds are not without their hazards. This guide provides a detailed, experience-driven protocol for the safe handling and disposal of this compound, focusing on the appropriate selection and use of Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Understanding the Risks: A Proactive Approach to Safety

This compound and its substituted forms can pose several hazards, primarily related to irritation of the skin, eyes, and respiratory tract.[1][2] The physical form of the compound, typically a solid powder, means that dust generation during handling is a key concern.[3][4] Inhalation of this dust can lead to respiratory irritation.[1][2] Direct contact with the skin and eyes may result in inflammation, redness, itching, and in some cases, blistering.[1]

A thorough understanding of these risks, grounded in the information provided in the Safety Data Sheet (SDS), is the first step in establishing a robust safety protocol. It is crucial to consult the specific SDS for the particular derivative of this compound you are using, as hazards can vary.

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is not a one-size-fits-all approach. It requires a careful assessment of the specific procedures being performed and the potential for exposure. The following table summarizes the essential PPE for handling this compound.

PPE ComponentSpecifications and Rationale
Eye and Face Protection Safety Goggles with Side-Shields: These are the minimum requirement to protect against splashes and dust.[5][6] For procedures with a higher risk of splashing, a Face Shield worn in conjunction with safety goggles is recommended for full facial protection.[7]
Hand Protection Nitrile or Butyl Rubber Gloves: These materials offer good resistance to a range of organic acids.[7] It is imperative to check the manufacturer's glove compatibility chart for specific breakthrough times. Always inspect gloves for any signs of degradation or perforation before use. Change gloves frequently, especially after direct contact with the chemical.
Body Protection Laboratory Coat: A standard lab coat is essential to protect street clothing from contamination. For tasks with a higher potential for significant spills, a Chemically Resistant Apron or Gown should be worn over the lab coat.[5]
Respiratory Protection NIOSH-Approved Respirator: When handling larger quantities of this compound or when there is a potential for significant dust generation, respiratory protection is necessary.[3][8] A half-mask or full-face respirator with P100 (or N95 for lower concentrations) particulate filters is recommended.[7][9] The choice between a half-mask and a full-face respirator will depend on the level of eye and face protection required. A proper fit test is mandatory to ensure the effectiveness of the respirator.[7]

Experimental Workflow: A Step-by-Step Guide to Safe Handling

The following workflow provides a procedural guide for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds 1. Review SDS prep_ppe 2. Don PPE prep_workspace 3. Prepare Workspace handling_weigh 4. Weighing prep_workspace->handling_weigh handling_transfer 5. Transfer/Dissolution handling_weigh->handling_transfer cleanup_decontaminate 6. Decontaminate Surfaces handling_transfer->cleanup_decontaminate cleanup_waste 7. Segregate Waste cleanup_doff 8. Doff PPE cleanup_wash 9. Wash Hands

Caption: A logical workflow for the safe handling of this compound.

1. Review the Safety Data Sheet (SDS): Before any work begins, thoroughly read and understand the SDS for the specific this compound derivative being used.

2. Don Personal Protective Equipment (PPE): Put on all required PPE as outlined in the table above. Ensure a proper fit for all items.

3. Prepare the Workspace: Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling powders to minimize dust inhalation.[3][6] Ensure that an eyewash station and safety shower are readily accessible.[3][6]

4. Weighing: When weighing the solid, use a draft shield or a balance with a containment enclosure to prevent the dispersal of dust.

5. Transfer and Dissolution: Use a spatula or other appropriate tool to transfer the solid. When dissolving, add the solid to the solvent slowly to avoid splashing.

6. Decontaminate Surfaces: After handling is complete, decontaminate all work surfaces with an appropriate cleaning agent.

7. Segregate Waste: Dispose of all contaminated materials, including gloves, weigh boats, and any unused chemical, in a designated hazardous waste container.[1]

8. Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Generally, gloves are removed first, followed by the lab coat, and then eye and respiratory protection.

9. Wash Hands: Wash hands thoroughly with soap and water after removing all PPE.[1]

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of this compound and its contaminated waste is a critical component of laboratory safety and environmental stewardship.

Waste Categorization: Unused this compound and materials heavily contaminated with it should be classified as hazardous chemical waste.[4]

Disposal Procedure:

  • Collection: Collect all waste in a clearly labeled, sealed, and compatible container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Labeling: The waste container must be labeled with the full chemical name ("this compound") and the appropriate hazard warnings (e.g., "Irritant").

  • Storage: Store the waste container in a designated satellite accumulation area until it is collected by your institution's EHS personnel for final disposal.

  • Consult Local Regulations: Always adhere to your local, state, and federal regulations for hazardous waste disposal.[4]

By adhering to these detailed protocols, you can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzenepropanoic acid
Reactant of Route 2
Benzenepropanoic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.